4-Benzylamino-1-butanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(benzylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c13-9-5-4-8-12-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRCGOVPZJPRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365162 | |
| Record name | 4-Benzylamino-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59578-63-1 | |
| Record name | 4-[(Phenylmethyl)amino]-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59578-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzylamino-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzylamino-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Benzylamino-1-butanol CAS number 59578-63-1 properties
An In-depth Technical Guide to 4-Benzylamino-1-butanol (CAS No. 59578-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS registration number 59578-63-1, is a bifunctional organic molecule incorporating a secondary amine and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of a benzyl group can modulate lipophilicity and introduce aromatic interactions, while the amino alcohol framework is a common structural motif in a variety of biologically active compounds. This guide provides a comprehensive overview of the known properties, a plausible and detailed synthesis protocol, predicted analytical characterization, and potential applications of this versatile building block.
Physicochemical and Safety Profile
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Reference(s) |
| CAS Number | 59578-63-1 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | Chemical Supplier Catalogs |
| Boiling Point | 140 °C at 0.8 mmHg | [1] |
| Density | 1.02 g/cm³ | [1] |
| Refractive Index | 1.5320-1.5340 | [1] |
| Synonyms | N-(4-Hydroxybutyl)benzylamine, Benzyl(4-hydroxybutyl)amine | [1][2] |
Safety Information
This compound is classified as an irritant. The following hazard and precautionary statements are associated with this compound:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse).[1]
Synthesis and Reactivity
Proposed Synthesis Workflow: Reductive Amination
The reaction proceeds in two main steps within a one-pot procedure: the formation of an imine intermediate followed by its in-situ reduction.
Caption: Proposed one-pot synthesis of this compound via reductive amination.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for the reductive amination of similar substrates.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-1-butanol (1 equivalent) and benzaldehyde (1 equivalent) in an appropriate solvent such as methanol or ethanol.
-
Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2 equivalents), portion-wise to control the exothermic reaction and gas evolution.
-
Reaction Completion: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel.
Analytical Characterization (Predicted)
As experimental spectroscopic data for this compound is not available in the public domain, the following characterization data is predicted based on the analysis of structurally similar compounds such as 1-butanol, 4-amino-1-butanol, and 4-benzyloxy-1-butanol.[4][5]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the butyl chain, the benzylic protons, and the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.2-7.4 | m | 5H | Aromatic (C₆H₅) |
| ~3.8 | s | 2H | Benzylic (Ar-CH₂-N) |
| ~3.6 | t | 2H | -CH₂-OH |
| ~2.7 | t | 2H | -N-CH₂- |
| ~1.6-1.8 | m | 4H | -CH₂-CH₂- |
| Variable | br s | 2H | -NH- and -OH |
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Aromatic (quaternary C) |
| ~128-129 | Aromatic (CH) |
| ~62 | -CH₂-OH |
| ~54 | Ar-CH₂-N |
| ~50 | -N-CH₂- |
| ~30 | -CH₂- |
| ~28 | -CH₂- |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3500 (broad) | O-H and N-H stretching |
| 3000-3100 | Aromatic C-H stretching |
| 2850-2950 | Aliphatic C-H stretching |
| 1450-1600 | Aromatic C=C stretching |
| 1050-1250 | C-N and C-O stretching |
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 179. Key fragmentation patterns would likely involve the loss of a hydroxyl group, cleavage of the butyl chain, and benzylic cleavage.
Applications in Research and Drug Development
This compound serves as a valuable pharmaceutical intermediate in the synthesis of more complex molecules.[6][7] Its bifunctional nature allows for a variety of chemical transformations, making it a versatile building block for creating libraries of compounds for drug discovery screening.
A notable area of interest is in the development of kinase inhibitors. A study on the discovery of 1-aza-9-oxafluorene derivatives as inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), a target in cancer therapy, utilized benzylamino moieties as key structural features.[8] This suggests that this compound could be a useful starting material for the synthesis of novel IGF-1R inhibitors or inhibitors of other kinases.
Caption: Potential applications of this compound in pharmaceutical R&D.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data on its synthesis and spectroscopic characterization are not widely published, its properties and reactivity can be reliably predicted based on well-understood chemical principles and data from analogous compounds. The information and proposed protocols within this guide are intended to provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
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-
CIBTech. SYNTHESIS OF 4-(BENZYLAMINO)-6-CHLORO-2, 2-DIMETHYL-3, 4- DIHYDRO-2H-CHROMEN-3-OL FOR ANTIHYPERTENSIVE ACTIVITY. [Online]. Available at: [Link]
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- Rao, V. J., Shankar, R., Mukkanti, K., & Vekariya, N. A. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(4), 184-190.
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- Krug, M., Erlenkamp, G., Sippl, W., Schächtele, C., Totzke, F., & Hilgeroth, A. (2010). Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors. Bioorganic & medicinal chemistry letters, 20(23), 6915–6919.
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The Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Online]. Available at: [Link]
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An In-depth Technical Guide to 4-Benzylamino-1-butanol: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzylamino-1-butanol, a bifunctional organic molecule incorporating both a secondary amine and a primary alcohol. This document delves into its chemical identity, synthesis via reductive amination, and a detailed analysis of its structural characterization through spectroscopic methods. Given its structural motifs, which are prevalent in pharmacologically active compounds, this guide serves as a foundational resource for researchers exploring its potential in medicinal chemistry and drug development.
Chemical Structure and Nomenclature
This compound is a substituted amino alcohol. The core structure consists of a four-carbon butanol chain where the amino group at position 4 is substituted with a benzyl group.
Chemical Structure:
Caption: 2D Chemical Structure of this compound
IUPAC Name: 4-(Benzylamino)butan-1-ol[1]
Synonyms:
-
N-(4-Hydroxybutyl)benzylamine[2]
-
4-[(Phenylmethyl)amino]-1-butanol[1]
-
N-Benzyl-4-butanolamine[1]
-
Benzyl(4-hydroxybutyl)amine[1]
Key Identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 59578-63-1 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| Molecular Weight | 179.26 g/mol |[2] |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the reductive amination of 4-amino-1-butanol with benzaldehyde. This one-pot reaction proceeds via the formation of an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.
Sources
An In-depth Technical Guide to the Solubility of 4-Benzylamino-1-butanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Benzylamino-1-butanol, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document serves as a foundational resource, detailing the theoretical principles governing its solubility, predictive methodologies based on its molecular structure, and a detailed experimental protocol for accurate and reproducible solubility determination. This guide is designed to empower researchers and drug development professionals to generate and interpret the solubility data necessary for process development, formulation, and regulatory compliance.
Introduction: The Significance of Solubility in Pharmaceutical Development
This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including the pulmonary hypertension drug Selexipag.[1] Understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies (such as crystallization), and formulating drug products. Solubility data informs solvent selection for synthesis and purification, impacts reaction kinetics and yield, and is a critical parameter in ensuring the final API's purity and physical properties.
This guide will delve into the molecular characteristics of this compound that dictate its solubility profile and provide a practical framework for its empirical determination.
Predicting the Solubility of this compound: A Molecular Structure Perspective
The solubility of an organic compound is governed by the principle of "like dissolves like," which refers to the polarity of the solute and solvent.[2][3][4][5] The molecular structure of this compound contains both polar and non-polar regions, leading to a nuanced solubility profile.
-
Polar Functional Groups: The presence of a primary alcohol (-OH) and a secondary amine (-NH-) group allows for hydrogen bonding.[6][7][8] These groups can act as both hydrogen bond donors and acceptors, facilitating strong intermolecular interactions with polar solvents like alcohols (e.g., ethanol, methanol) and water.[6][7][8][9] The lone pair of electrons on the nitrogen atom in the amine group also allows it to act as a base, which can influence its solubility in acidic solutions.[6][7]
-
Non-Polar Moieties: The benzyl group (a phenyl ring attached to a methylene group) and the butylene chain (-CH₂CH₂CH₂CH₂-) are non-polar. These hydrophobic regions will interact favorably with non-polar solvents through van der Waals forces.
Predicted Solubility Trends:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) due to the strong hydrogen bonding and dipole-dipole interactions.
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., ethyl acetate, acetone). The balance between the polar and non-polar regions of the molecule will be a key determinant.
-
Low to Negligible Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar functional groups of this compound is high.
The interplay of these structural features suggests that this compound will exhibit a broad range of solubilities across different organic solvents.
Quantitative Determination of this compound Solubility: An Experimental Protocol
Accurate and reproducible quantitative solubility data is essential for process development and scale-up. The following section outlines a robust experimental protocol for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (chemically compatible with the chosen solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[10]
Caption: Experimental workflow for the determination of this compound solubility using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker. A typical temperature for solubility studies is 25°C.
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. This is a critical step and may require preliminary experiments to determine the necessary equilibration time (typically 24 to 72 hours).
-
-
Sample Collection and Preparation:
-
Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the calibrated range of the analytical method.
-
-
Quantitative Analysis:
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Causality Behind Experimental Choices
-
Use of Excess Solute: Ensures that the solution is truly saturated and in equilibrium with the solid phase.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[13]
-
Sufficient Equilibration Time: Allows the dissolution process to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.
-
Filtration: Prevents undissolved solid particles from being included in the analysis, which would lead to an overestimation of solubility.
-
Validated Analytical Method: Ensures the accuracy and precision of the concentration measurement.
Data Presentation: A Template for Reporting Solubility
While comprehensive data is not yet published, the following table provides a template for presenting experimentally determined solubility data for this compound.
| Organic Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | 0.1 | 25 | Experimental Data | Calculated Data |
| Toluene | 2.4 | 25 | Experimental Data | Calculated Data |
| Dichloromethane | 3.1 | 25 | Experimental Data | Calculated Data |
| Ethyl Acetate | 4.4 | 25 | Experimental Data | Calculated Data |
| Acetone | 5.1 | 25 | Experimental Data | Calculated Data |
| Ethanol | 5.2 | 25 | Experimental Data | Calculated Data |
| Methanol | 6.6 | 25 | Experimental Data | Calculated Data |
| Dimethylformamide (DMF) | 6.4 | 25 | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 | Experimental Data | Calculated Data |
| Water | 10.2 | 25 | Experimental Data | Calculated Data |
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds such as 1-Butanol and other amino alcohols suggest appropriate precautions.[14]
-
Hazards: May cause skin and eye irritation. Harmful if swallowed.[14][15]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the specific SDS provided by the supplier before handling this chemical.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers and drug development professionals can generate the critical data needed for process optimization, formulation development, and ensuring the quality of pharmaceutical intermediates and final APIs. The methodologies outlined herein promote a scientifically sound and systematic approach to a fundamental aspect of pharmaceutical chemistry.
References
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CHEM-SP. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. [Link]
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RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Biology and Chemistry for Human Biosciences. [Link]
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Study.com. (n.d.). Polarity and Solubility of Organic Compounds. Study.com. [Link]
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Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]
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QuickTakes. (n.d.). Student Question: How does hydrogen bonding affect the properties of organic compounds?. Chemistry. [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility. Introductory Organic Chemistry. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. [Link]
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CK-12 Foundation. (2026). Physical Properties of Amines. [Link]
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PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]
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Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
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Homework.Study.com. (n.d.). How does polarity affect solubility?. [Link]
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Solubility of Things. (n.d.). Quantitative Analysis Techniques. [Link]
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PubMed Central. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
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ResearchGate. (n.d.). The Experimental Determination of Solubilities. [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. [Link]
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Unknown. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]
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YouTube. (2021). Polarity and Solubility of Organic Molecules. [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 1- BUTANOL MSDS CAS: 000071-36-3. [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Benzylamino-1-butanol
Abstract
4-Benzylamino-1-butanol is a synthetic compound with a structure suggestive of potential biological activity. However, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its mechanism of action, pharmacological effects, or specific molecular targets. This technical guide, therefore, serves as a roadmap for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous approach to characterizing the biological activity of this molecule. By leveraging a combination of computational, in vitro, and cell-based methodologies, this guide provides the foundational framework to progress this compound from an uncharacterized molecule to a compound with a well-defined mechanism of action.
Introduction and Current State of Knowledge
This compound (CAS: 59578-63-1) is an organic molecule with the chemical formula C11H17NO.[1][2][3] Its structure features a benzylamine group attached to a butanol backbone. While its physical and chemical properties are documented by chemical suppliers, there is a significant gap in the public domain regarding its biological function.[1][2] The presence of the benzylamine moiety is noteworthy, as this functional group is present in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.[4][5][6] This structural feature provides a logical starting point for forming hypotheses about its potential molecular targets.
This guide will not report on a known mechanism of action, but will instead provide a comprehensive, field-proven strategy for its elucidation. The following sections will detail a multi-step experimental plan designed to identify the molecular target(s) of this compound, validate this interaction, and characterize the downstream biological consequences.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59578-63-1 | [1][2] |
| Molecular Formula | C11H17NO | [1][2][3] |
| Molecular Weight | 179.26 g/mol | [2] |
| Density | 1.02 g/cm³ | [2] |
| Boiling Point | 120-125 °C @ 0.6 Torr | [2] |
| Safety Hazards | Causes skin irritation (H315) | [2] |
Hypothesis Generation and Initial Screening Strategy
The core of any mechanism of action study is a testable hypothesis. Based on the structure of this compound, we can formulate a primary hypothesis:
Primary Hypothesis: Due to the presence of the benzylamine pharmacophore, this compound interacts with a specific class of protein targets, such as G-protein coupled receptors (GPCRs), kinases, or monoamine transporters, leading to the modulation of downstream cellular signaling pathways.
To efficiently test this hypothesis and narrow down the potential target space, a tiered screening approach is recommended. This begins with broad, high-throughput methods and progressively moves towards more focused, target-specific assays.
Tier 1: In Silico and Broad Panel Screening
The initial phase aims to rapidly identify potential biological targets using computational and broad-based experimental screening.[7][8][9][10]
In silico docking simulations can predict the binding of this compound to a large library of known protein structures. This provides a cost-effective method to prioritize potential target classes.[10][11]
Caption: In silico screening workflow for target prediction.
Simultaneously, submitting the compound to a commercial broad panel screening service provides direct experimental data on its interaction with a wide array of targets.[12][13] Services like Eurofins Discovery's BioPrint or Reaction Biology's kinase panels can assess binding and enzymatic activity against hundreds of validated targets.[12][14]
Table 2: Example Broad Panel Screening Strategy
| Panel Type | Provider Example | Rationale |
| GPCR Binding Panel | Eurofins Discovery | The benzylamine moiety is common in GPCR ligands.[15] |
| Kinase Panel | Reaction Biology | Many small molecule inhibitors target kinase ATP-binding sites.[14] |
| Ion Channel Panel | Eurofins Discovery | To assess potential off-target effects on neuronal or cardiac channels. |
| Nuclear Receptor Panel | MedChemExpress | To investigate potential effects on gene transcription.[16] |
Tier 2: Hit Confirmation and Cellular Activity
Data from Tier 1 will hopefully identify a "hit" - a specific protein or protein family that interacts with this compound. The next step is to confirm this interaction and determine if it translates to a functional effect in a cellular context.
Let us hypothesize that the broad panel screening revealed an interaction with a Gs-coupled GPCR. The subsequent experiments would focus on validating this finding.
Detailed Protocol: cAMP Accumulation Assay
This assay will determine if this compound acts as an agonist or antagonist at the identified Gs-coupled receptor by measuring the downstream production of cyclic AMP (cAMP).[17][18][19][20][21]
Materials and Reagents:
-
HEK293 cells stably expressing the target GPCR.
-
Cell culture medium (DMEM/F12, 10% FBS, Penicillin-Streptomycin).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
Known reference agonist for the target GPCR.
-
This compound.
-
cAMP assay kit (e.g., Promega cAMP-Glo™).[17]
-
White 384-well microplates.
Step-by-Step Methodology:
-
Cell Seeding: Seed the HEK293 cells into white 384-well plates at a pre-optimized density and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in stimulation buffer (containing IBMX) to create a 10-point concentration curve (e.g., 100 µM to 1 nM final concentration).
-
Prepare a similar concentration curve for the known reference agonist.
-
-
Cell Stimulation (Agonist Mode):
-
Carefully remove the culture medium from the cells.
-
Add the diluted compounds (this compound or reference agonist) to the wells.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Stimulation (Antagonist Mode):
-
Pre-incubate cells with the this compound concentration curve for 15-30 minutes.
-
Add the reference agonist at its EC80 concentration to all wells (except negative control).
-
Incubate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the cAMP-Glo™ Assay manufacturer's protocol.[17] This typically involves adding a detection solution containing luciferase and measuring luminescence.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist activity, determine the IC50 from the inhibition curve.
-
Table 3: Hypothetical cAMP Assay Data Presentation
| Compound | Assay Mode | Result | Potency (EC50/IC50) | Efficacy (Emax) |
| This compound | Agonist | No activity | > 100 µM | N/A |
| Reference Agonist | Agonist | Full Agonist | 15 nM | 100% |
| This compound | Antagonist | Competitive Antagonist | 250 nM | N/A |
Tier 3: Signaling Pathway Elucidation
If this compound is confirmed as a modulator of a specific target, the next critical step is to map its effect on downstream signaling pathways. Continuing with our GPCR antagonist hypothesis, we would investigate pathways known to be regulated by this receptor family, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[22][23][24][25][26]
Detailed Protocol: Western Blot for MAPK (ERK1/2) Phosphorylation
This protocol will determine if this compound, by antagonizing its target receptor, can inhibit agonist-induced phosphorylation of ERK1/2, a key component of the MAPK pathway.[22][23]
Materials and Reagents:
-
Cells expressing the target receptor (e.g., HEK293).
-
Reference agonist.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with the reference agonist at its EC80 concentration for 10 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-probe with anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-ERK signal to the total-ERK signal for each lane.
-
Plot the normalized signal to visualize the dose-dependent inhibition of ERK phosphorylation by this compound.
-
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A Technical Guide to the Potential Research Applications of 4-Benzylamino-1-butanol: A Privileged Scaffold for Novel Therapeutic Discovery
Abstract
4-Benzylamino-1-butanol is a structurally intriguing yet underexplored molecule possessing two key pharmacophores: a flexible N-benzylamino group and a linear amino alcohol backbone. While direct biological data for this specific compound is scarce, its constituent motifs are prevalent in a vast array of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the potential research applications of this compound, grounded in the established pharmacological roles of N-substituted amino alcohols. We will explore its synthetic accessibility, propose promising research avenues in oncology, neuropharmacology, and infectious diseases, and provide detailed, actionable experimental protocols to empower researchers to unlock the therapeutic potential of this versatile chemical scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage privileged structures in the quest for novel medicines.
The Architectural Logic of this compound: A Molecule of Untapped Potential
The therapeutic potential of a small molecule is often encoded within its chemical architecture. This compound is a prime example of a compound whose structure suggests a high probability of biological activity. It is comprised of two fundamental building blocks that are consistently found in successful drug candidates:
-
The N-Benzyl Moiety: The benzyl group is a common feature in medicinal chemistry, valued for its ability to engage in favorable hydrophobic and π-stacking interactions with biological targets.[1] Its conformational flexibility allows it to adapt to the steric requirements of various binding pockets. Furthermore, the nitrogen atom of the benzylamine can act as a hydrogen bond acceptor or a protonated donor, further enhancing its binding versatility.[2]
-
The Amino Alcohol Backbone: The amino alcohol motif is a privileged structure in pharmacology, present in numerous approved drugs.[3] The presence of both a hydroxyl and an amino group provides opportunities for hydrogen bonding and can influence the molecule's solubility and metabolic stability. This bifunctionality is crucial for the interaction of many drugs with their respective targets.[4]
The linear nature of the butanol chain in this compound offers a degree of conformational freedom that can be advantageous for optimizing interactions with extended binding sites on target proteins.
Synthetic Accessibility: A Foundation for Exploration
A key consideration for any research compound is its ease of synthesis. This compound can be readily prepared through a one-pot reductive amination reaction between 4-amino-1-butanol and benzaldehyde. This method is efficient, scalable, and utilizes readily available starting materials.[5][6][7]
Table 1: Reactants for the Synthesis of this compound
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Amino-1-butanol | Starting Material | C₄H₁₁NO | 89.14 |
| Benzaldehyde | Reagent | C₇H₆O | 106.12 |
| Sodium Borohydride | Reducing Agent | NaBH₄ | 37.83 |
| Methanol | Solvent | CH₄O | 32.04 |
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (8.91 g, 100 mmol) in 150 mL of anhydrous methanol.
-
Imine Formation: To the stirred solution, add benzaldehyde (10.61 g, 100 mmol) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (5.67 g, 150 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: Once the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up and Purification:
-
Quench the reaction by the slow and careful addition of 100 mL of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Proposed Research Applications: Charting a Course for Discovery
Based on the established biological activities of structurally related N-benzylamines and amino alcohols, we propose the following research avenues for this compound.
Oncology: A Scaffold for Novel Antiproliferative Agents
The N-benzylamino and amino alcohol motifs are present in numerous compounds with demonstrated anticancer activity.[2] For instance, certain N-substituted isosteviol-based 1,3-aminoalcohols have shown antiproliferative effects against various human tumor cell lines.[2]
Hypothesis: this compound may exhibit antiproliferative activity by targeting key signaling pathways involved in cancer cell growth and survival.
Proposed Research Workflow:
-
In Vitro Antiproliferative Screening:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for cytotoxicity comparison).
-
Assay: MTT or SRB assay to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.
-
-
Mechanism of Action Studies (if activity is observed):
-
Cell Cycle Analysis: Flow cytometry to determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: Annexin V/PI staining to investigate the induction of programmed cell death.
-
Target Identification: Kinase profiling assays or western blotting for key proteins in proliferation pathways (e.g., Akt, MAPK/ERK).
-
Caption: Proposed oncology research workflow.
Neuropharmacology: Exploring Modulators of CNS Targets
Amino alcohols are prevalent scaffolds in drugs targeting the central nervous system (CNS).[8] Their ability to cross the blood-brain barrier and interact with neurotransmitter receptors and transporters makes them valuable templates for CNS drug discovery. The N-benzyl group can also contribute to CNS activity by enhancing lipophilicity.
Hypothesis: this compound may modulate the activity of CNS targets such as monoamine transporters or receptors, suggesting potential applications in mood disorders or neurodegenerative diseases.
Proposed Research Workflow:
-
In Vitro Receptor/Transporter Binding Assays:
-
Targets: Serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and a panel of G-protein coupled receptors (GPCRs) relevant to CNS disorders.
-
Assay: Radioligand binding assays to determine the binding affinity (Ki) of this compound.
-
-
Functional Assays (for active compounds):
-
Transporter Uptake Assays: In vitro assays using cells expressing the target transporters to measure the functional inhibition of neurotransmitter uptake.
-
Second Messenger Assays: Assays to determine if the compound acts as an agonist or antagonist at identified GPCR targets.
-
-
In Vivo Behavioral Models (for promising candidates):
-
Animal Models: Murine models of depression (e.g., forced swim test) or anxiety (e.g., elevated plus maze) to assess behavioral effects.
-
Infectious Diseases: A New Frontier for Antimicrobial and Antifungal Agents
The amino alcohol scaffold is a component of several classes of antibiotics and has been explored for the development of new antimicrobial and antifungal agents.[9] The benzylamino moiety can also contribute to antimicrobial activity.
Hypothesis: this compound may possess antimicrobial or antifungal properties, potentially through the disruption of microbial cell membranes or inhibition of essential enzymes.
Proposed Research Workflow:
-
Antimicrobial and Antifungal Screening:
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
-
Mechanism of Action Studies (for active compounds):
-
Cell Membrane Permeability Assays: To investigate if the compound disrupts microbial cell membranes.
-
Biofilm Inhibition Assays: To assess the ability of the compound to prevent or disrupt biofilm formation.
-
-
In Vivo Efficacy Models (for promising candidates):
-
Animal Models: Murine models of bacterial or fungal infection to evaluate the in vivo efficacy of the compound.
-
Structure-Activity Relationship (SAR) and Lead Optimization: The Path Forward
The true power of this compound lies in its potential as a versatile scaffold for medicinal chemistry. Should initial screening in any of the proposed research areas yield promising results, a systematic SAR study would be the logical next step.
Key Areas for Modification:
-
Aromatic Ring Substitution: Introduction of various substituents (e.g., halogens, methoxy groups, nitro groups) on the phenyl ring of the benzyl group can modulate electronic properties, lipophilicity, and steric interactions, leading to improved potency and selectivity.[10]
-
Alkyl Chain Length: Variation of the length of the carbon chain between the amino and hydroxyl groups can optimize the spatial orientation of these key functional groups for target binding.
-
Stereochemistry: If a chiral center is introduced, the synthesis and evaluation of individual enantiomers will be crucial, as biological activity is often stereospecific.[9]
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The Versatile Building Block: A Technical Guide to 4-Benzylamino-1-butanol in Organic Synthesis
Foreword: The Strategic Value of Bifunctional Building Blocks
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic selection of starting materials is paramount. Bifunctional molecules, those possessing two distinct reactive centers, offer an elegant and efficient entry point into complex molecular architectures. 4-Benzylamino-1-butanol, a compound featuring a secondary amine and a primary alcohol, represents a quintessential example of such a strategic building block. Its inherent chemical duality allows for sequential and selective transformations, providing a robust platform for the construction of a diverse array of heterocyclic systems and other valuable target molecules. This guide provides an in-depth exploration of the synthesis, properties, and synthetic applications of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical characteristics is fundamental to its effective utilization in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | PubChem[1] |
| Molecular Weight | 179.26 g/mol | ChemicalBook[2] |
| Appearance | Colorless to Almost colorless clear liquid | TCI America |
| Boiling Point | 120-125 °C @ 0.6 Torr | ECHEMI |
| Density | 1.02 g/cm³ | ECHEMI |
| XLogP3 | 1.93960 | ECHEMI |
| CAS Number | 59578-63-1 | ChemicalBook[2] |
Spectroscopic Characterization
Precise structural confirmation is a cornerstone of chemical synthesis. The following sections detail the expected spectroscopic signatures of this compound, based on established principles and data from analogous structures.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region), a singlet for the benzylic methylene (CH₂) protons, and multiplets for the butyl chain protons. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the butanol chain. The carbon bearing the hydroxyl group (C-1) and the carbon adjacent to the nitrogen (C-4) will be shifted downfield due to the electronegativity of the heteroatoms.
1.1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad O-H stretch will be prominent in the 3200-3600 cm⁻¹ region, indicative of the alcohol. The N-H stretch of the secondary amine will appear in a similar region, typically around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretching vibration should be visible in the 1050-1150 cm⁻¹ range.[3]
1.1.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 179. The fragmentation pattern would likely involve the loss of a hydroxyl radical, water, or cleavage at the C-C bonds of the butyl chain. Alpha-cleavage adjacent to the nitrogen or oxygen atoms is also a probable fragmentation pathway.[4][5] Predicted fragmentation data from computational tools can provide further insight into the expected mass spectrum.[1]
Synthesis of this compound: A Practical Protocol
The most direct and efficient laboratory-scale synthesis of this compound is achieved through the reductive amination of 4-amino-1-butanol with benzaldehyde. This method is highly reliable and proceeds through an imine intermediate, which is reduced in situ to the desired secondary amine.
Reaction Pathway
Caption: Reductive amination pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for reductive amination reactions involving similar substrates.[6][7]
Materials and Reagents:
-
4-Amino-1-butanol (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-1-butanol in anhydrous methanol (approximately 10 mL per gram of amino alcohol).
-
Imine Formation: To the stirred solution, add benzaldehyde dropwise at room temperature. Stir the resulting mixture for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Applications in Organic Synthesis: A Gateway to Heterocycles
The synthetic utility of this compound stems from the orthogonal reactivity of its amine and alcohol functionalities. The benzyl group serves as a convenient protecting group for the nitrogen, which can be readily removed by hydrogenolysis. This building block is particularly valuable for the synthesis of substituted piperidines, a structural motif prevalent in numerous pharmaceuticals, especially those targeting the central nervous system (CNS).[8]
Synthesis of N-Benzyl-4-hydroxypiperidine
A key application of this compound is its conversion to N-benzyl-4-hydroxypiperidine through an intramolecular cyclization. This transformation typically involves the activation of the terminal hydroxyl group, followed by nucleophilic attack by the secondary amine.
Mechanistic Rationale
The synthesis of N-benzyl-4-hydroxypiperidine from this compound is a classic example of an intramolecular nucleophilic substitution reaction. The hydroxyl group is first converted into a good leaving group, often by reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) or thionyl chloride. The lone pair of electrons on the nitrogen atom then displaces the leaving group, forming the six-membered piperidine ring.
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- 5. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Emergence of 4-Benzylamino-1-butanol Scaffolds: A Technical Guide for Drug Discovery
Abstract
The 4-Benzylamino-1-butanol core structure represents a versatile and promising scaffold in modern medicinal chemistry. Its inherent structural motifs—a flexible butanol chain, a secondary amine capable of forming critical hydrogen bonds, and an aromatic benzyl group amenable to a wide array of substitutions—offer a rich playground for the design of novel therapeutic agents. This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on leveraging this scaffold for the discovery of new drugs. We will delve into the strategic design of derivatives and analogs, present detailed synthetic protocols, outline robust biological evaluation methodologies across various therapeutic areas, and discuss the principles of establishing a strong structure-activity relationship (SAR).
Introduction: The Strategic Value of the this compound Scaffold
The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The this compound scaffold has emerged as a privileged starting point for library synthesis due to its combination of simplicity, synthetic tractability, and the ability to present key pharmacophoric features in three-dimensional space. The secondary amine and terminal hydroxyl group can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. The benzyl group provides a platform for hydrophobic and aromatic interactions, while also serving as an anchor for introducing a wide range of functional groups to modulate potency, selectivity, and pharmacokinetic properties.
This guide will provide a comprehensive framework for the systematic exploration of the chemical space around the this compound core, enabling the identification of lead compounds for a variety of disease targets.
Medicinal Chemistry: Synthesizing a Diverse Chemical Library
The generation of a chemically diverse library of analogs is fundamental to exploring the therapeutic potential of the this compound scaffold. Two primary synthetic strategies are particularly well-suited for this purpose: reductive amination and N-alkylation.
Reductive Amination: A Versatile Approach
Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[1][2] In the context of our scaffold, this one-pot reaction allows for the coupling of 4-amino-1-butanol with a diverse array of substituted benzaldehydes to generate a wide range of N-benzyl derivatives.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of 4-amino-1-butanol (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add the desired substituted benzaldehyde (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. Other selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used, particularly if the aldehyde is sensitive.[2]
-
Quenching and Work-up: After the reaction is complete (as monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-(substituted-benzylamino)-1-butanol derivative.
Diagram: Reductive Amination Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives via reductive amination.
N-Alkylation: A Complementary Strategy
N-alkylation offers an alternative route to synthesize derivatives, particularly when the desired benzyl group is introduced via a benzyl halide.[3] This method involves the direct alkylation of the nitrogen atom of a precursor molecule.
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: Dissolve 4-amino-1-butanol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.), to the solution to deprotonate the amino group.
-
Alkylation: Add the desired substituted benzyl bromide or chloride (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Biological Evaluation: Unveiling Therapeutic Potential
The diverse chemical space accessible from the this compound scaffold allows for its evaluation against a multitude of biological targets. Based on the activities of related benzylamine structures, promising therapeutic areas for exploration include oncology, endocrinology, infectious diseases, and dermatology.
Anticancer Activity
Benzylamine derivatives have shown promise as anticancer agents by targeting various cellular pathways, including receptor tyrosine kinases like the Insulin-like Growth Factor-1 Receptor (IGF-1R).[4][5]
3.1.1. Cell Viability Assay
A primary screen to assess the general cytotoxic or cytostatic effect of the synthesized compounds on cancer cell lines is essential.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
3.1.2. Kinase Inhibition Assay
For compounds showing significant cell viability effects, a follow-up biochemical assay to determine direct inhibition of a specific kinase target is crucial.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for IGF-1R)
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant human IGF-1R enzyme. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the substrate (e.g., a biotinylated peptide) and ATP to initiate the kinase reaction. Incubate for 30-60 minutes at 30 °C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the phosphorylated substrate using a suitable method, such as a fluorescence-based assay (e.g., TR-FRET) or an ELISA-based format with a phospho-specific antibody.[6][7]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Diagram: Anticancer Screening Cascade
Caption: A typical screening funnel for identifying anticancer agents from a compound library.
Androgen Receptor Antagonism
Derivatives of benzylamine have been investigated as androgen receptor (AR) antagonists for the treatment of prostate cancer.[8][9]
Experimental Protocol: AR Reporter Gene Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., PC-3) with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element driving the expression of a reporter gene (e.g., luciferase).
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with the test compounds in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT).
-
Incubation: Incubate the cells for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of DHT-induced luciferase activity and determine the IC₅₀ values for the test compounds.
Tyrosinase Inhibition
Benzylamine-containing scaffolds have been designed as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, with applications in treating hyperpigmentation disorders.[10][11]
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.[12][13][14]
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 25 °C.
-
Substrate Addition: Add the substrate, L-DOPA, to each well to initiate the reaction.
-
Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for 20-30 minutes using a microplate reader.[12]
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of tyrosinase inhibition. Calculate the IC₅₀ value for each compound. Kojic acid can be used as a positive control.[15]
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the this compound scaffold and correlation of these changes with biological activity is crucial for developing a robust SAR.
Table 1: Hypothetical SAR Data for a Kinase Inhibition Assay
| Compound ID | Benzyl Substitution | IC₅₀ (µM) |
| Parent-01 | H | 15.2 |
| Analog-02 | 4-Fluoro | 5.8 |
| Analog-03 | 4-Chloro | 2.1 |
| Analog-04 | 4-Methoxy | 25.6 |
| Analog-05 | 3,4-Dichloro | 0.9 |
| Analog-06 | 2-Chloro | 18.9 |
-
Electronic Effects: Electron-withdrawing groups at the para-position of the benzyl ring (e.g., fluoro, chloro) appear to enhance potency.
-
Steric Effects: Substitution at the ortho-position may be detrimental to activity, possibly due to steric hindrance at the binding site.
-
Multiple Substitutions: Combining favorable substitutions (e.g., 3,4-dichloro) can lead to a significant increase in potency.
These initial SAR insights guide the next round of synthesis to further optimize the lead compounds.
Conclusion and Future Directions
The this compound scaffold represents a synthetically accessible and highly versatile starting point for the discovery of novel drug candidates. By employing systematic medicinal chemistry strategies such as reductive amination and N-alkylation, diverse libraries of analogs can be efficiently generated. The application of robust in vitro screening assays across various therapeutic areas, including oncology, endocrinology, and dermatology, can rapidly identify hit compounds with promising biological activity. Subsequent detailed SAR studies will then guide the optimization of these hits into potent and selective lead compounds. This guide provides a foundational framework to empower researchers to unlock the full therapeutic potential of this promising chemical scaffold.
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Navigating the Toxicological Landscape of N-(4-Hydroxybutyl)benzylamine: A Predictive and Strategic Guide for Researchers
Foreword: Charting a Course in a Data-Scarce Environment
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, this document serves as an in-depth technical guide to understanding the toxicological profile of N-(4-Hydroxybutyl)benzylamine. It is critical to acknowledge from the outset that publicly available, direct toxicological data for this specific molecule is limited. Therefore, this guide adopts a predictive and strategic framework, grounded in established toxicological principles and regulatory guidelines. We will not present definitive toxicological values but rather equip you with the scientific rationale, predictive insights, and a comprehensive testing strategy to thoroughly evaluate the safety of N-(4-Hydroxybutyl)benzylamine. This approach is designed to empower you to make informed decisions, anticipate potential liabilities, and navigate the regulatory landscape with confidence.
Foundational Understanding: Physicochemical Properties and In Silico Toxicological Predictions
A robust toxicological assessment begins with a fundamental understanding of a compound's physicochemical properties, as these dictate its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its potential for systemic toxicity. In the absence of experimentally determined values for N-(4-Hydroxybutyl)benzylamine, we present predicted properties based on its structural analogue, benzylamine, and computational modeling.
Table 1: Predicted Physicochemical Properties of N-(4-Hydroxybutyl)benzylamine and Reference Values for Benzylamine
| Property | Predicted Value (N-(4-Hydroxybutyl)benzylamine) | Benzylamine (Reference) | Source |
| Molecular Formula | C₁₁H₁₇NO | C₇H₉N | - |
| Molecular Weight | 179.26 g/mol | 107.15 g/mol | - |
| Boiling Point | ~280-300 °C | 185 °C | [1][2] |
| Melting Point | Not readily predictable; likely a low-melting solid or viscous liquid | 10 °C | [3] |
| Water Solubility | Predicted to be moderate to high | Miscible | [3] |
| logP (Octanol-Water Partition Coefficient) | Predicted to be between 1.0 and 2.0 | 1.09 | [4] |
The presence of the hydroxyl group and the secondary amine in N-(4-Hydroxybutyl)benzylamine suggests a higher boiling point and potentially greater water solubility compared to benzylamine. The predicted logP indicates that the compound will have a balanced hydrophilic-lipophilic character, suggesting the potential for both good absorption and distribution.
In Silico (Computational) Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools are invaluable for early-stage hazard identification. These models correlate chemical structures with toxicological endpoints. For N-(4-Hydroxybutyl)benzylamine, in silico predictions would focus on:
-
Genotoxicity: Assessing the potential to induce mutations (Ames test) or chromosomal damage. The benzylamine moiety itself is not typically considered a structural alert for mutagenicity.
-
Carcinogenicity: Predicting the likelihood of causing cancer. While benzylamine is not classified as a carcinogen, the overall structure would be evaluated against known carcinogen databases.
-
Skin Sensitization: Determining the potential to cause allergic contact dermatitis. Primary and secondary amines can sometimes be associated with skin sensitization.
-
Acute Toxicity: Estimating the LD50 value. Benzylamine has a modest oral LD50 in rats of 552-1130 mg/kg. The addition of the hydroxybutyl group may alter this profile.
It is imperative to interpret in silico predictions with caution and to use them as a guide for targeted experimental testing rather than as a substitute for it.
Anticipating the Biological Journey: A Proposed Metabolic Fate Analysis
The metabolic transformation of a compound is a critical determinant of its toxicity, as metabolites can be more or less active, or more toxic, than the parent molecule. Based on the chemical structure of N-(4-Hydroxybutyl)benzylamine and established metabolic pathways for structurally related compounds, a predictive metabolic map can be constructed. The primary sites for metabolism are anticipated to be the nitrogen atom of the secondary amine and the alkyl chains.
Key Metabolic Pathways:
-
N-Dealkylation: The benzyl group can be cleaved via oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for N-benzylamines[5][6]. This would yield 4-aminobutanol and benzaldehyde. Benzaldehyde would be further oxidized to benzoic acid.
-
Oxidation of the Butyl Chain: The terminal hydroxyl group of the 4-hydroxybutyl chain can undergo oxidation to an aldehyde and subsequently to a carboxylic acid, forming N-benzyl-4-aminobutanoic acid.
-
N-Oxidation: The secondary amine can be oxidized to form a hydroxylamine, which could be further oxidized to a nitrone[7].
-
Glucuronidation: The hydroxyl group on the butyl chain is a prime candidate for conjugation with glucuronic acid, a major phase II metabolic pathway that facilitates excretion.
Caption: Predicted metabolic pathway of N-(4-Hydroxybutyl)benzylamine.
A Roadmap for Safety Assessment: A Comprehensive Toxicological Testing Strategy
The following section outlines a tiered, comprehensive toxicological testing strategy for N-(4-Hydroxybutyl)benzylamine, adhering to internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. This strategy is designed to provide a thorough safety profile suitable for regulatory submission.
Acute Toxicity Assessment
The initial step is to determine the potential for toxicity from a single, short-term exposure.
-
Acute Oral Toxicity (OECD Guideline 401/420/423/425): This study determines the median lethal dose (LD50) and identifies signs of acute toxicity following oral administration[8][9][10]. The choice of guideline depends on the expected toxicity and the desired level of precision, with newer guidelines emphasizing the use of fewer animals.
-
Acute Dermal Toxicity (OECD Guideline 402): This test assesses the toxicity following application to the skin, which is crucial if dermal exposure is anticipated[1][3][11][12][13].
Table 2: Experimental Protocol for Acute Oral Toxicity (Following OECD 423 - Acute Toxic Class Method)
| Step | Procedure |
| 1. Animal Model | Typically, young adult female rats (e.g., Sprague-Dawley or Wistar) are used as they are often more sensitive. |
| 2. Dose Selection | A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is chosen based on any available information, including in silico predictions. |
| 3. Administration | The test substance is administered by gavage in a suitable vehicle (e.g., water, corn oil). |
| 4. Observation | Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for at least 14 days. |
| 5. Necropsy | At the end of the observation period, all animals are subjected to a gross necropsy. |
| 6. Data Analysis | The results are used to classify the substance into a toxicity class based on the observed mortality at different dose levels. |
Local Tolerance: Skin and Eye Irritation/Corrosion
These assays evaluate the potential for the compound to cause damage to the skin and eyes upon direct contact. In line with the 3Rs (Replacement, Reduction, and Refinement of animal testing), in vitro methods are the preferred starting point.
-
In Vitro Skin Corrosion (OECD Guideline 431): This test uses reconstructed human epidermis (RhE) models to identify corrosive substances[2][14][15][16].
-
In Vitro Skin Irritation (OECD Guideline 439): Also using RhE models, this assay distinguishes between irritant and non-irritant substances[4][17][18][19][20].
Genotoxicity Assessment: A Tiered Approach
A battery of genotoxicity tests is required to assess the potential of a substance to cause genetic damage, which can lead to cancer or heritable diseases.
-
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471): This is the initial screen for gene mutations in bacteria[21][22]. The test is conducted with and without a mammalian metabolic activation system (S9 fraction) to detect metabolites that may be mutagenic.
-
In Vitro Micronucleus Test (OECD Guideline 487): This assay, conducted in mammalian cells, detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).
Caption: Tiered workflow for genotoxicity assessment.
Repeated Dose Toxicity Studies
To evaluate the effects of longer-term exposure, a repeated dose toxicity study is essential.
-
28-Day or 90-Day Oral Toxicity Study in Rodents (OECD Guideline 407 or 408): These studies involve daily administration of the compound for the specified duration. Key endpoints include clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of all major organs and tissues. The No-Observed-Adverse-Effect Level (NOAEL) is a critical outcome of these studies.
Analytical Methodology for Exposure Monitoring
For all in vivo studies, it is crucial to have a validated analytical method to quantify the concentration of N-(4-Hydroxybutyl)benzylamine and its major metabolites in biological matrices (e.g., plasma, urine). This confirms exposure and allows for toxicokinetic (TK) analysis.
-
Method of Choice: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method due to its high sensitivity and selectivity[12][17][20]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization[16].
-
Sample Preparation: Extraction from biological matrices is a critical step. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques to isolate the analytes of interest and remove interfering substances[11][15][19].
Synthesizing the Data: Interpretation and Risk Assessment
The culmination of this comprehensive testing strategy is the integration of all data to form a cohesive toxicological profile of N-(4-Hydroxybutyl)benzylamine. The interpretation of these results should consider:
-
Dose-Response Relationships: Identifying the doses at which adverse effects occur and establishing the NOAEL.
-
Target Organs: Determining which organs are most susceptible to the toxic effects of the compound.
-
Mechanism of Toxicity: Elucidating the biological pathways through which the compound exerts its toxic effects.
-
Reversibility of Effects: Assessing whether adverse effects are transient or permanent.
This information is then used to conduct a formal risk assessment, which involves comparing the identified hazard (NOAEL) with the expected human exposure to determine a margin of safety.
Conclusion: A Proactive Approach to Safety Assessment
While direct toxicological data for N-(4-Hydroxybutyl)benzylamine may be currently unavailable, this guide provides a robust and scientifically sound framework for its comprehensive safety evaluation. By leveraging predictive toxicology, understanding potential metabolic pathways, and adhering to internationally accepted testing guidelines, researchers and drug development professionals can proactively address the toxicological questions surrounding this compound. This strategic approach not only ensures regulatory compliance but, more importantly, upholds the highest standards of scientific integrity and patient safety.
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An In-depth Technical Guide to 4-Benzylamino-1-butanol: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Benzylamino-1-butanol (CAS No. 59578-63-1), a secondary amino alcohol with applications in organic synthesis and potential relevance in medicinal chemistry. While the precise historical account of its initial discovery remains elusive in publicly accessible literature, this document delineates its physicochemical properties, outlines plausible and established synthetic methodologies, and discusses its potential applications based on the chemistry of its functional groups. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction: Unveiling this compound
This compound, also known as N-(4-hydroxybutyl)benzylamine, is a bifunctional organic molecule incorporating a secondary amine and a primary alcohol. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. Its structure allows for a variety of chemical transformations, such as N-alkylation, acylation, and oxidation of the alcohol moiety.
While the exact date and circumstances of the discovery of this compound are not prominently documented in readily available scientific literature, its existence is confirmed by its Chemical Abstracts Service (CAS) registry number, 59578-63-1.[1] The synthesis of analogous N-substituted amino alcohols is a well-established area of organic chemistry, suggesting that its initial preparation likely followed one of the fundamental synthetic pathways detailed in this guide.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 59578-63-1 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| Molecular Weight | 179.26 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 140 °C at 0.8 mmHg | [2] |
| Density | 1.02 g/cm³ | [2] |
| Refractive Index | 1.5320-1.5340 | [2] |
| pKa | 15.10 ± 0.10 (Predicted) | [2] |
Synthetic Methodologies: A Rational Approach
The synthesis of this compound can be logically approached through two primary retrosynthetic disconnections, focusing on the formation of the carbon-nitrogen bond. These established methods in organic chemistry provide a robust framework for its laboratory-scale and potential industrial production.
Pathway A: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. In the context of this compound, this would involve the reaction of 4-aminobutanol with benzaldehyde to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine.
Conceptual Workflow:
Sources
Methodological & Application
Synthesis of 4-Benzylamino-1-butanol via Reductive Amination: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-benzylamino-1-butanol, a valuable secondary amine intermediate in pharmaceutical and chemical research. The protocol detailed herein utilizes the robust and highly efficient reductive amination reaction between 4-amino-1-butanol and benzaldehyde. We delve into the mechanistic underpinnings of this transformation, offer a meticulously detailed, step-by-step experimental procedure, and provide guidance on the characterization and purification of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-understood method for the preparation of this and structurally related compounds.
Introduction: The Power of Reductive Amination
Reductive amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, offering a superior alternative to direct alkylation of amines which often suffers from over-alkylation.[1][2] This powerful technique facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[3][4] The prevalence of this method in the pharmaceutical industry is a testament to its reliability and operational simplicity, with at least a quarter of C-N bond-forming reactions in this sector being achieved through reductive amination.[5][6]
The synthesis of this compound from 4-amino-1-butanol and benzaldehyde is a classic example of this reaction's utility. 4-amino-1-butanol is a bifunctional molecule that serves as a precursor to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[7] The introduction of a benzyl group via reductive amination yields a secondary amine that can be a key building block in the synthesis of more complex molecules.
Reaction Pathway and Mechanism
The reductive amination process for the synthesis of this compound proceeds in two principal, sequential steps that can be performed in a single reaction vessel ("one-pot").[3][8]
-
Imine Formation: The reaction commences with the nucleophilic attack of the primary amine of 4-amino-1-butanol on the electrophilic carbonyl carbon of benzaldehyde. This is followed by the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is typically catalyzed by mild acid.[3][9]
-
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a selective reducing agent to yield the final secondary amine product, this compound.[1][4]
Visualizing the Mechanism
Caption: The two-step mechanism of reductive amination.
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Amino-1-butanol | C₄H₁₁NO | 89.14 | ≥98% | Standard Supplier |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Standard Supplier |
| Sodium Borohydride | NaBH₄ | 37.83 | ≥98% | Standard Supplier |
| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Standard Supplier |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Standard Supplier |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | ACS Grade | Standard Supplier |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
pH paper or pH meter
Step-by-Step Procedure
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (4.46 g, 50 mmol). Dissolve the amine in methanol (50 mL).
-
Imine Formation:
-
Add benzaldehyde (5.31 g, 5.1 mL, 50 mmol) dropwise to the stirred solution of 4-amino-1-butanol at room temperature.
-
After the addition is complete, add a few drops of glacial acetic acid to catalyze the imine formation.[10]
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the imine. A slight warming of the mixture may be observed.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium borohydride (1.89 g, 50 mmol) in methanol (20 mL). Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Prepare this solution just before use and add it slowly.
-
Add the sodium borohydride solution dropwise to the cooled, stirred reaction mixture over a period of 30 minutes. Maintain the temperature below 10 °C during the addition. The choice of sodium borohydride is based on its ability to reduce the imine in the presence of the aldehyde, especially when added after imine formation is complete.[11]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding water (50 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a suitable solvent system to afford the pure product.
-
Visualizing the Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight. The predicted monoisotopic mass is 179.131 g/mol .[12]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H and O-H stretches).
Discussion and Optimization
-
Choice of Reducing Agent: While sodium borohydride is effective, other reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can also be used.[3][11] STAB is often preferred for its mildness and tolerance to a wider range of functional groups, though it is water-sensitive.[11] NaBH₃CN is effective in mildly acidic conditions but introduces cyanide waste.[1]
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation.[3] If the reaction is too acidic, the amine starting material will be protonated and non-nucleophilic. If it is too basic, the dehydration of the hemiaminal will be slow.
-
Temperature Control: The reduction step with sodium borohydride is exothermic. Maintaining a low temperature during its addition is important to control the reaction rate and prevent side reactions.
Conclusion
The reductive amination protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. This versatile reaction is a valuable tool in the synthesis of a wide array of amine-containing molecules for pharmaceutical and materials science applications.
References
-
Wikipedia. Reductive amination. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Organic Chemistry. Reductive Amination - Common Conditions. [Link]
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Chemistry LibreTexts. (2023, January 22). Reductive Amination. [Link]
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PubChem. This compound. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
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Chemistry Stack Exchange. Reductive amination in case of secondary amines. [Link]
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Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]
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Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
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ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]
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Application Notes and Protocols for the N-Benzylation of 4-Amino-1-Butanol
Introduction
The N-benzylation of primary amines is a cornerstone transformation in organic synthesis, playing a pivotal role in medicinal chemistry and drug development. The benzyl group serves as a versatile protecting group for amines and is a key structural motif in a multitude of biologically active compounds. 4-Amino-1-butanol, a bifunctional molecule featuring both a primary amine and a primary alcohol, is a valuable building block for the synthesis of a diverse range of chemical entities, including pharmaceuticals and fine chemicals.[1][2] This document provides a comprehensive guide to the N-benzylation of 4-amino-1-butanol, focusing on the highly efficient and chemoselective reductive amination methodology.
Strategic Approach: Reductive Amination
While direct N-alkylation of amines with benzyl halides is a possible route, it is often plagued by a lack of selectivity, leading to the formation of undesired dialkylated and even trialkylated products. Reductive amination, conversely, offers a more controlled and efficient one-pot approach to N-benzylation.[3] This method proceeds via the initial formation of an imine intermediate from the reaction of the primary amine with benzaldehyde, which is then reduced in situ to the desired secondary amine. This strategy effectively mitigates the issue of over-alkylation.[3]
The overall transformation is depicted below:
Figure 1: General workflow for the reductive amination of 4-amino-1-butanol.
Experimental Protocol: N-Benzylation via Reductive Amination
This protocol details a standard laboratory procedure for the N-benzylation of 4-amino-1-butanol using benzaldehyde and sodium borohydride.
Materials:
-
4-Amino-1-butanol (CAS: 13325-10-5)
-
Benzaldehyde (CAS: 100-52-7)
-
Sodium borohydride (NaBH₄) (CAS: 16940-66-2)
-
Methanol (MeOH)
-
Deionized water
-
Sodium chloride (NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-butanol (1.0 eq.) in methanol (10 mL per gram of amine).
-
Imine Formation: To the stirred solution, add benzaldehyde (1.05 eq.) dropwise at room temperature. Allow the mixture to stir for 1-2 hours to ensure the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. Caution: Sodium borohydride reacts with methanol to produce hydrogen gas; ensure adequate ventilation.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding deionized water (20 mL).
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution) (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
The crude N-benzyl-4-amino-1-butanol can be purified by vacuum distillation or column chromatography on silica gel.
Figure 2: Step-by-step experimental workflow for N-benzylation.
Characterization of N-Benzyl-4-amino-1-butanol
The successful synthesis of N-benzyl-4-amino-1-butanol (4-(benzylamino)butan-1-ol) can be confirmed through various analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₇NO | [PubChem][4] |
| Molecular Weight | 179.26 g/mol | [ChemicalBook][5] |
| Appearance | Colorless to almost colorless clear liquid | [ChemicalBook][5] |
| Boiling Point | 140 °C / 0.8 mmHg | [ChemicalBook][5] |
| Density | 1.02 g/cm³ | [ChemicalBook][5] |
| ¹H NMR (Predicted) | See detailed interpretation below | - |
| ¹³C NMR (Predicted) | See detailed interpretation below | - |
| Mass Spectrometry (m/z) | [M+H]⁺: 180.13829, [M+Na]⁺: 202.12023 | [PubChem][4] |
NMR Spectroscopy Interpretation (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 3.8 ppm), as well as signals for the butanol chain (a triplet for the CH₂OH around 3.6 ppm, and multiplets for the other methylene groups). The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons of the benzyl group (in the range of 127-140 ppm), a signal for the benzylic carbon (around 54 ppm), a signal for the carbon bearing the hydroxyl group (around 62 ppm), and signals for the other two carbons of the butanol chain (in the aliphatic region).
Safety Considerations
-
4-Amino-1-butanol: Causes severe skin burns and eye damage.[1]
-
Benzaldehyde: Harmful if swallowed and causes skin irritation.
-
Sodium borohydride: Flammable solid and toxic if swallowed. Reacts with water and alcohols to produce flammable hydrogen gas.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Conclusion
This application note provides a detailed and reliable protocol for the N-benzylation of 4-amino-1-butanol via reductive amination. This method offers high selectivity and is a practical approach for synthesizing N-benzyl-4-amino-1-butanol, a valuable intermediate for further chemical transformations in drug discovery and development. The provided characterization data and safety information will aid researchers in the successful execution and validation of this important synthetic procedure.
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-
PubChem. (n.d.). 4-(benzylamino)butan-1-ol. Retrieved from [Link]
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Wikipedia. (2023, December 29). Reductive amination. In Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-butanol. Retrieved from [Link]
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Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. (n.d.). Retrieved from [Link]
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Electronic Supplementary Informations for: AIE-active fluorescent organic polymers with tunable emission from green to red for cell imaging. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004327). Retrieved from [Link]
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Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Purification of 4-Benzylamino-1-butanol by Column Chromatography
Abstract
This comprehensive guide provides a detailed protocol for the purification of 4-Benzylamino-1-butanol, a key intermediate in pharmaceutical synthesis, using column chromatography.[1][2] The inherent challenges in purifying polar amines due to their interaction with standard silica gel are addressed through a robust methodology employing a modified mobile phase. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a framework for troubleshooting to ensure the isolation of high-purity this compound.
Introduction: The Challenge of Purifying Polar Amines
This compound is a polar molecule containing both a secondary amine and a primary alcohol functional group. The basic nature of the benzylamine moiety presents a significant challenge for purification by conventional column chromatography on standard silica gel.[3][4] The acidic silanol groups (Si-OH) on the surface of silica gel interact strongly with the basic amine, leading to several undesirable outcomes:
-
Irreversible Adsorption: The compound can bind so strongly to the column that it fails to elute, resulting in low recovery.[3]
-
Peak Tailing: The slow dissociation of the amine from the acidic sites on the stationary phase causes the eluted compound to spread out, leading to broad, asymmetrical peaks and poor separation from impurities.[3][5]
-
Compound Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive molecules.[6]
To overcome these challenges, a strategic approach is required to modulate the interactions between the analyte and the stationary phase. This application note details a primary method utilizing a basic modifier in the mobile phase to deactivate the acidic sites on the silica gel, thereby facilitating a clean and efficient separation.[4][7]
Method Development: The Role of Thin-Layer Chromatography (TLC)
Prior to preparative column chromatography, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid and material-sparing technique to determine the optimal mobile phase composition for achieving good separation.
TLC Protocol
-
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol). Apply a small spot of the solution to the baseline of the TLC plate.
-
Developing Solvent Systems: Prepare a series of developing solvents with varying polarities. A good starting point for polar amines is a mixture of a non-polar solvent and a polar solvent, with the addition of a basic modifier.[8]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to ascend to near the top of the plate.
-
Visualization: After development, dry the plate and visualize the spots. Since this compound has a benzene ring, it should be visible under UV light (254 nm). For more sensitive visualization, or if impurities are not UV-active, various staining reagents can be employed.[9]
Visualization Techniques for Amines
| Staining Reagent | Procedure | Observation |
| Ninhydrin | Spray the plate with a 0.2% solution of ninhydrin in ethanol and gently heat.[9] | Primary and secondary amines typically yield purple or pink spots. |
| Potassium Permanganate | Spray the plate with a dilute aqueous solution of potassium permanganate. | Compounds that can be oxidized (like alcohols and some amines) will appear as yellow-brown spots on a purple background. |
| Iodine Vapor | Place the dried TLC plate in a chamber containing a few crystals of iodine.[9] | Organic compounds will generally appear as brown spots. |
Interpreting TLC Results for Column Chromatography
The ideal solvent system for column chromatography will result in a retention factor (Rf) of 0.2-0.4 for the desired compound. A lower Rf indicates that the compound is too strongly adsorbed to the stationary phase, while a higher Rf suggests it will elute too quickly with poor separation. The Rf is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Preparative Column Chromatography Protocol
This protocol is designed for the purification of gram-scale quantities of crude this compound.
Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica gel, 230-400 mesh |
| Mobile Phase Solvents | Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade |
| Crude Sample | This compound |
| Glassware | Chromatography column, round-bottom flasks, test tubes for fraction collection |
| Other | Cotton or glass wool, sand |
Step-by-Step Purification Procedure
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[10]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[10]
-
Continuously tap the side of the column gently to promote even packing.[10]
-
Once the silica has settled, add a thin layer of sand on top to protect the surface of the stationary phase.[10]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the starting solvent system determined by TLC. For this compound, a gradient elution is recommended.
-
Starting Mobile Phase: Dichloromethane with 0.5-1% Triethylamine.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane (with a constant 0.5-1% TEA).
-
Collect fractions of a consistent volume in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Alternative Purification Strategies
While the modified silica gel method is robust, alternative stationary phases can also be effective, particularly for challenging separations or to avoid the use of amine additives.
| Stationary Phase | Mobile Phase System | Advantages | Considerations |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | Eliminates the need for basic modifiers in the mobile phase, leading to simplified solvent removal. Provides improved peak shape and predictable retention.[11][12][13] | May be more expensive than standard silica gel. |
| Neutral or Basic Alumina | Dichloromethane/Methanol | Less acidic than silica, reducing strong interactions with basic amines.[6] | The chromatography can be less reproducible than with silica gel. |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol with pH modifier (e.g., formic acid or ammonium hydroxide) | Excellent for highly polar compounds. The pH of the mobile phase can be adjusted to control the ionization and retention of the amine.[14][15] | Requires removal of aqueous solvents, which can be more energy-intensive. May require desalting of the final product. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound not eluting | Mobile phase is not polar enough; strong interaction with silica. | Increase the polarity of the mobile phase (increase methanol percentage). Ensure an adequate amount of triethylamine is used (1-2%).[6] |
| Poor separation (co-elution) | The polarity difference between the compound and impurities is small in the chosen solvent system. | Optimize the solvent system using TLC with different solvent combinations. A shallower gradient during elution can improve resolution.[8] |
| Streaking on TLC/tailing on column | Strong acid-base interaction between the amine and silica. | Increase the concentration of triethylamine in the mobile phase. Consider switching to an alternative stationary phase like amine-functionalized silica or alumina.[3][5] |
Conclusion
The successful purification of this compound by column chromatography is readily achievable with a clear understanding of the underlying chemical interactions. By deactivating the acidic silica gel surface with a basic modifier like triethylamine, common issues such as peak tailing and low recovery can be effectively mitigated. The detailed protocol and troubleshooting guide provided herein offer a comprehensive framework for researchers to obtain this valuable intermediate in high purity, thereby ensuring the quality and reliability of subsequent synthetic applications.
References
- Thin Layer Chromatography. (n.d.).
- Technical Support Center: Purification of Polar Aromatic Amines - Benchchem. (n.d.).
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. (n.d.).
- Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. (n.d.).
- RediSep C-18 reversed phase column Purification of primary amines - Teledyne ISCO. (2012, November 9).
- How changing stationary phase chemistry can impact separation selectivity | Biotage. (2023, February 2).
-
Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80–89. [Link]
- Electronic Supplementary Informations: - The Royal Society of Chemistry. (n.d.).
- Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography | Journal of Chromatographic Science | Oxford Academic. (n.d.).
- Application Notes and Protocols for the Purification of N-methyl-3-(phenoxymethyl)benzylamine by Column Chromatography - Benchchem. (n.d.).
- Column chromatography. (n.d.).
- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. (n.d.).
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
- Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC - ThaiScience. (n.d.).
- TLC Tips: for when conventional thin layer chromatography on the crude reaction mixture is problematic. (n.d.).
- This compound, 25g, Each - CP Lab Safety. (n.d.).
- Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.).
- What is the best way of purifying secondary metabolites from a butanol extract? (2018, January 17).
- TLC Visualization Reagents - EPFL. (n.d.).
- US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents. (n.d.).
- I am attempting running TLC of n-butanol fraction from methanol crude extract, can anyone suggest a suitable solvent system? | ResearchGate. (2015, March 31).
- DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents. (n.d.).
- Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed. (n.d.).
- Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. (n.d.).
- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.).
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
- Technical Support Center: Purification of Crude 4-(Dimethylamino)butanal by Column Chromatography - Benchchem. (n.d.).
- Butanol and Impurities - BOC Sciences. (n.d.).
- (PDF) Pharmaceutical Impurities: An Overview - ResearchGate. (n.d.).
- Pharmaceutical impurity profiling & custom synthesis - LGC Standards. (n.d.).
- Comparative Analysis of Synthesis Routes for 4-Cyclohexyl-2-methyl-2-butanol: A Guide to Impurity Profiling - Benchchem. (n.d.).
- Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors - PubMed. (2010, December 1).
- TLC chromatograms of n-butanol fraction from TLC using mobile phase (chloroform: ethanol - ResearchGate. (n.d.).
Sources
- 1. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
- 2. Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. web.uvic.ca [web.uvic.ca]
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- 15. waters.com [waters.com]
Application Note: 1H and 13C NMR Characterization of 4-Benzylamino-1-butanol
Introduction
4-Benzylamino-1-butanol is a substituted amino alcohol with potential applications in organic synthesis and as a precursor for biologically active molecules. Its chemical structure combines a flexible butanol chain with a benzylamino group, imparting both hydrophilic and lipophilic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds. This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, including sample preparation, data acquisition protocols, and in-depth spectral analysis. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR properties of this and structurally related molecules.
Causality Behind Experimental Choices
The selection of NMR parameters is critical for obtaining high-quality, interpretable spectra. For a molecule like this compound, which contains both aliphatic and aromatic protons, as well as exchangeable protons (hydroxyl and amine), careful consideration of the experimental setup is necessary. The protocols outlined below are designed to provide both excellent resolution and accurate integration for quantitative analysis. Deuterated chloroform (CDCl₃) is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm, a universally accepted practice in NMR spectroscopy.
Experimental Protocols
Sample Preparation
A self-validating system for sample preparation is crucial for reproducible NMR results.
-
Material Weighing and Dissolution: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the final solution height is approximately 4-5 cm to optimize the shimming process.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample information.
Diagram of the Sample Preparation Workflow
Caption: Workflow for preparing this compound for NMR analysis.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 (proton decoupled) |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Spectral Width (SW) | 16 ppm | 220 ppm |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 2 s | 2 s |
| Acquisition Time (AQ) | 4 s | 1 s |
Spectral Analysis and Data Interpretation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the butanol chain. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (Ar-H) | 7.25-7.40 | Multiplet | 5H |
| H-b (Ar-CH₂) | ~3.80 | Singlet | 2H |
| H-c (-CH₂-OH) | ~3.65 | Triplet | 2H |
| H-d (-NH-CH₂) | ~2.70 | Triplet | 2H |
| H-e (-CH₂-) | ~1.65 | Quintet | 2H |
| H-f (-CH₂-) | ~1.55 | Quintet | 2H |
| H-g (-OH, -NH) | Variable | Broad Singlet | 2H |
-
Aromatic Protons (H-a): The five protons on the phenyl ring of the benzyl group are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.25 and 7.40 ppm.
-
Benzylic Protons (H-b): The two protons of the methylene group attached to the phenyl ring (Ar-CH₂) are chemically equivalent and are expected to appear as a sharp singlet at approximately δ 3.80 ppm. This downfield shift is due to the proximity of the aromatic ring and the nitrogen atom.
-
Methylene Protons Adjacent to Oxygen (H-c): The two protons on the carbon bearing the hydroxyl group (-CH₂-OH) are deshielded by the electronegative oxygen atom and are predicted to resonate as a triplet around δ 3.65 ppm. The triplet multiplicity arises from coupling with the adjacent methylene protons (H-e).
-
Methylene Protons Adjacent to Nitrogen (H-d): The two protons on the carbon attached to the nitrogen atom (-NH-CH₂) are expected to appear as a triplet at approximately δ 2.70 ppm. This signal is shifted downfield due to the influence of the nitrogen atom.
-
Aliphatic Methylene Protons (H-e, H-f): The two sets of methylene protons in the middle of the butanol chain are predicted to appear as overlapping multiplets (quintets) in the range of δ 1.55-1.65 ppm.
-
Exchangeable Protons (H-g): The protons of the hydroxyl (-OH) and amine (-NH) groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on the sample concentration, temperature, and solvent purity. Addition of a drop of D₂O to the NMR tube will cause these signals to disappear, which can be a useful method for their identification.
Diagram of the Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton assignments.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Ar-C, quaternary) | ~140 |
| C-2 (Ar-CH) | ~128.5 |
| C-3 (Ar-CH) | ~128.2 |
| C-4 (Ar-CH) | ~127.0 |
| C-5 (Ar-CH₂) | ~54.0 |
| C-6 (-CH₂-OH) | ~62.5 |
| C-7 (-NH-CH₂) | ~49.5 |
| C-8 (-CH₂-) | ~30.0 |
| C-9 (-CH₂-) | ~28.0 |
-
Aromatic Carbons (C-1 to C-4): The aromatic carbons will appear in the downfield region of the spectrum. The quaternary carbon (C-1) is expected around δ 140 ppm, while the protonated aromatic carbons (C-2, C-3, C-4) will resonate between δ 127 and 129 ppm.
-
Benzylic Carbon (C-5): The carbon of the benzylic methylene group (Ar-CH₂) is predicted to be at approximately δ 54.0 ppm.
-
Carbonyl-adjacent Carbon (C-6): The carbon atom bonded to the hydroxyl group (-CH₂-OH) is significantly deshielded and is expected to appear at around δ 62.5 ppm. This is a characteristic chemical shift for carbons in primary alcohols.[1]
-
Nitrogen-adjacent Carbon (C-7): The carbon atom attached to the nitrogen (-NH-CH₂) is predicted to resonate at approximately δ 49.5 ppm.
-
Aliphatic Carbons (C-8, C-9): The remaining two methylene carbons in the butanol chain will appear in the upfield region of the spectrum, around δ 30.0 and δ 28.0 ppm.
Conclusion
This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition, combined with the in-depth analysis of the predicted spectra, offer a robust framework for the structural verification and purity assessment of this compound. The provided data tables and diagrams serve as a valuable reference for researchers working with this compound and related N-substituted amino alcohols in various scientific and industrial applications.
References
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]
-
University of Regensburg. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
Application Note: A Robust HPLC Method for the Purity Analysis of 4-Benzylamino-1-butanol
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Benzylamino-1-butanol, a key intermediate in pharmaceutical synthesis. The inherent challenges in the analysis of this polar, secondary amine, such as poor retention on conventional reversed-phase columns and the lack of a strong native chromophore, are addressed through a meticulously developed ion-pairing reversed-phase HPLC method. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a discussion on potential impurities and the importance of forced degradation studies in developing a stability-indicating method. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and robust analytical method to ensure the quality and consistency of this compound.
Introduction: The Analytical Challenge of Polar Amines
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is of paramount importance as impurities can carry over to the final drug product, potentially affecting its efficacy and safety. The analysis of aliphatic amines like this compound by reversed-phase HPLC is notoriously challenging due to their high polarity and basic nature.[1][2] These characteristics often lead to poor retention on non-polar stationary phases and asymmetrical peak shapes due to interactions with residual silanols on the silica support.[1]
To overcome these obstacles, several strategies can be employed, including derivatization and the use of ion-pairing agents.[2][3][4] Pre-column derivatization introduces a chromophore or fluorophore to the analyte, enhancing its detectability and often improving its chromatographic behavior.[3][5] However, derivatization can be a complex and time-consuming process, with the potential for side reactions. Ion-pairing chromatography, on the other hand, offers a more direct approach by introducing a counter-ion to the mobile phase, which forms a neutral ion-pair with the charged analyte, thereby increasing its retention on a reversed-phase column.[6][7][8] This application note focuses on a robust ion-pairing reversed-phase HPLC method for the purity analysis of this compound.
Principle of the Method
This method utilizes a reversed-phase C18 column with a mobile phase containing an anionic ion-pairing agent, such as an alkyl sulfonate.[6] The ion-pairing agent dynamically modifies the stationary phase, creating a surface that can interact with the protonated this compound. The retention of the analyte is controlled by the concentration of the ion-pairing agent, the organic modifier content, and the pH of the mobile phase.[6] Detection is performed using a UV detector, leveraging the benzyl group's absorbance.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 99.5%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade, purified (e.g., Milli-Q)
-
Sodium 1-Heptanesulfonate: Ion-pairing agent, HPLC grade
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Sodium Hydroxide (NaOH): Analytical grade
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Sodium 1-Heptanesulfonate in Water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-70% B; 25-30 min: 70% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A: Dissolve an appropriate amount of sodium 1-heptanesulfonate in HPLC grade water to a final concentration of 10 mM. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Sample Solution: Accurately weigh about 25 mg of this compound and dissolve it in a 50:50 mixture of Mobile Phase A and B to a final volume of 25 mL. This yields a concentration of approximately 1 mg/mL.
-
Reference Standard Solution: Prepare in the same manner as the sample solution using the this compound reference standard.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the reference standard solution five times to check for system suitability (see Section 5 for criteria).
-
Inject the sample solution in duplicate.
-
After the analysis, flush the column with a mixture of 50:50 water:acetonitrile to remove the ion-pairing reagent, followed by pure acetonitrile for storage.
Potential Impurities and Forced Degradation Studies
A comprehensive purity analysis requires consideration of potential process-related impurities and degradation products.
Potential Process-Related Impurities
Based on the likely synthesis of this compound (reductive amination of 4-aminobutanol with benzaldehyde or reaction of 1,4-butanediol with benzylamine), potential impurities could include:
-
Unreacted Starting Materials: 4-aminobutanol, benzaldehyde, benzylamine.
-
By-products: Dibenzylamine, and other related substances.
Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating method.[9][10][11] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.[9][10][11]
Recommended Stress Conditions:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours (solid state) |
| Photolytic Degradation | Expose to UV light (254 nm) and visible light for 7 days |
The developed HPLC method should be capable of separating the main peak of this compound from all significant degradation products.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be free from interference from the diluent, impurities, and degradation products. Peak purity should be evaluated using a DAD. |
| Linearity | R² ≥ 0.999 for a minimum of five concentration levels covering 50-150% of the nominal concentration. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections of the reference standard solution. |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed on different days, by different analysts, or on different instruments. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Interaction with residual silanols; column degradation. | Increase the concentration of the ion-pairing agent; use a base-deactivated column. |
| Inconsistent Retention Times | Inadequate column equilibration; mobile phase composition drift. | Ensure sufficient equilibration time; prepare fresh mobile phase daily. |
| Baseline Noise/Drift | Contaminated mobile phase; detector lamp aging. | Filter mobile phase; replace detector lamp. |
| Loss of Resolution | Column aging; changes in mobile phase. | Replace the column; verify mobile phase preparation. |
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC Purity Analysis of this compound.
Conclusion
The ion-pairing reversed-phase HPLC method detailed in this application note provides a robust and reliable solution for the purity analysis of this compound. By addressing the inherent challenges of analyzing polar amines, this method ensures accurate and reproducible results, which are critical for quality control in pharmaceutical development and manufacturing. The comprehensive protocol, including method validation guidelines and troubleshooting tips, serves as a valuable resource for scientists and researchers in the field.
References
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
Southam, A. D., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. Retrieved from [Link]
-
Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]
-
Moorchilot, V. S., et al. (2019). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
- Knox, J. H., & Hartwick, R. A. (1981). Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons.
-
Southam, A. D., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
- Das, D., & Roy, D. (2019).
- Liu, J., et al. (2011). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Talanta, 84(4), 1093-1098.
-
Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]
-
Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]
-
PharmTech. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
-
MDPI. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
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- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated GC-MS Method for the Analysis of 4-Benzylamino-1-butanol and Its Process-Related Impurities
Abstract
This application note presents a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 4-Benzylamino-1-butanol, a key intermediate in pharmaceutical synthesis. Due to the polar nature of the analyte, which contains both a secondary amine and a primary alcohol functional group, a derivatization step is essential for successful GC analysis.[1][2] This protocol details an optimized silylation procedure using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to enhance volatility and improve chromatographic peak shape. The method is designed to separate the derivatized parent compound from potential process-related impurities, including unreacted starting materials and by-products from its synthesis via reductive amination. Method validation parameters, including specificity, linearity, accuracy, and precision, are discussed in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for quality control in a drug development setting.[3][4]
Introduction
This compound is a bifunctional molecule that serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is critical, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product. Regulatory bodies mandate strict control over impurities, particularly those that may be genotoxic.[5][6]
The analysis of this compound presents a significant challenge for standard gas chromatography techniques. The presence of active hydrogen atoms in its secondary amine and primary alcohol moieties leads to strong intermolecular hydrogen bonding. This results in low volatility, poor thermal stability, and undesirable chromatographic behavior, such as severe peak tailing.[2][7] To overcome these issues, a chemical derivatization step is required to cap the polar functional groups.[1][8]
Silylation is a widely employed derivatization technique that replaces active hydrogens with a nonpolar silyl group, thereby increasing volatility and thermal stability.[7] This study utilizes N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. These TBDMS derivatives are notably more stable and less sensitive to moisture compared to their trimethylsilyl (TMS) counterparts, making them ideal for robust quantitative analysis.[1] GC-MS is the chosen analytical platform for its high separation efficiency and the definitive structural information provided by mass spectrometry, which is essential for unambiguous peak identification.[9][10]
Synthesis and Potential Impurities
This compound is commonly synthesized via the reductive amination of benzaldehyde with 4-amino-1-butanol.[11][12][13] This synthetic route informs the profile of potential process-related impurities that must be monitored.
Key Potential Impurities:
-
Starting Materials:
-
Benzaldehyde
-
4-Amino-1-butanol
-
-
Reductant-Related By-products:
-
Benzyl alcohol (from over-reduction of benzaldehyde)
-
-
Reaction By-products:
-
N,N-Dibenzyl-4-amino-1-butanol (from dialkylation)
-
Imine intermediate (if reduction is incomplete)
-
-
Impurities from Starting Materials:
Experimental
Materials and Reagents
-
This compound Reference Standard (>99% purity)
-
Benzaldehyde, 4-Amino-1-butanol, Benzyl Alcohol (for impurity identification)
-
Derivatization Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Solvent: Acetonitrile (ACN), HPLC Grade
-
Catalyst (optional): Pyridine, Anhydrous
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
Sample Preparation and Derivatization Protocol
The following protocol describes the derivatization of both the amine and alcohol functional groups to ensure suitability for GC-MS analysis.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample or reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution.
-
Aliquoting: Transfer 100 µL of the stock solution into a 2 mL autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reagent.[15]
-
Derivatization: Add 100 µL of Acetonitrile and 100 µL of MTBSTFA to the dried residue in the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis was performed on a standard capillary GC-MS system. The conditions provided below are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Split (50:1 ratio) |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 300°CHold: 5 min at 300°C |
| Injection Volume | 1 µL |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) for trace analysis |
Visualization of Experimental Workflow
Below is a diagram illustrating the complete analytical workflow from sample handling to data interpretation.
Results and Discussion
Derivatization Reaction
The MTBSTFA reagent reacts with the active hydrogens on both the secondary amine and the primary alcohol of this compound to form a di-substituted TBDMS derivative. This reaction eliminates the polar sites, resulting in a more volatile and thermally stable compound suitable for GC analysis.
Chromatographic Performance and Mass Spectral Analysis
The developed GC method provides excellent separation of the derivatized this compound from its potential impurities. The use of a DB-5ms column offers good selectivity for this range of compounds.
The Electron Ionization (EI) mass spectrum of the di-TBDMS derivative of this compound is expected to show a characteristic fragmentation pattern. A prominent ion at [M-57] ⁺, corresponding to the loss of a tert-butyl group (C₄H₉), is a hallmark of TBDMS derivatives and is highly useful for identification. Other significant fragments would arise from cleavage of the butanol chain and the benzyl group.
| Compound | Derivative | Expected RT (min) | Key Mass Fragments (m/z) |
| Benzaldehyde | None | ~4.5 | 106 (M⁺), 105, 77 |
| Benzyl alcohol | Mono-TBDMS | ~6.8 | 151 ([M-57]⁺), 107, 77 |
| 4-Amino-1-butanol | Di-TBDMS | ~8.2 | 260 ([M-57]⁺), 174 |
| This compound | Di-TBDMS | ~12.5 | 350 ([M-57]⁺), 264, 91 |
Method Validation Summary
The method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][16] Key validation parameters are summarized below with typical acceptance criteria for an impurity quantification method.
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, API, and API spiked with impurities. | No interference at the retention times of the analyte and impurities. Peak purity should pass. |
| Linearity | Analyze solutions from LOQ to 150% of the specification limit (e.g., 5 levels). | Correlation coefficient (R²) ≥ 0.995. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | To be determined experimentally; must be at or below the reporting threshold. |
| Accuracy (Recovery) | Spike impurities into the API at 3 concentration levels (e.g., 50%, 100%, 150%). | Recovery between 80.0% and 120.0%. |
| Precision (Repeatability) | Six replicate preparations of a spiked sample at 100% of the specification level. | Relative Standard Deviation (RSD) ≤ 15%. |
Conclusion
This application note describes a specific and reliable GC-MS method for the analysis of this compound and its process-related impurities. The critical step of silylation derivatization with MTBSTFA successfully converts the polar analyte into a form suitable for GC, enabling excellent chromatographic separation and robust quantification. The method, once fully validated, is a powerful tool for quality control, ensuring the purity of this key pharmaceutical intermediate and contributing to the overall safety of the final drug product.[3][4]
References
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Pandey, P.K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. [Link]
- Google Patents. (2013). CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
-
Puxbaum, H., & Rendl, J. (1999). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. International Journal of Environmental Analytical Chemistry, 73(4), 293-306. [Link]
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ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. [Link]
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ResearchGate. (2008). Gas chromatography of amines as various derivatives. [Link]
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Al-Rimawi, F. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Analytical & Pharmaceutical Research. [Link]
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Krug, M., et al. (2010). Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6915-9. [Link]
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Lee, J., et al. (2013). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 85, 239-43. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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ResearchGate. (2018). Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS?. [Link]
-
Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 153. [Link]
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Kim, K. R., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. BioMed Research International. [Link]
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Mathkoor, M.M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. [Link]
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Chromatography Forum. (2011). GC/MS analysis of small polar volatile molecules. [Link]
-
Kido Soule, M. C., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4941–4949. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
ResearchGate. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]
- Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
-
Lee, J. W., et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering, 117(9), 2771-2780. [Link]
-
ResearchGate. (2016). GC-MS analysis of the butanol fraction. [Link]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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BioPharma Services. BA Method Development: Polar Compounds. [Link]
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Gavrilin, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7179. [Link]
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Wikipedia. (2023). Reductive amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
University of Cincinnati. (2021). Reaction of hydroxide with 4-chloro-1-butanol: Characterization of products for the development of an undergraduate organic chemistry laboratory experiment. [Link]
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Application Notes and Protocols for the Parallel Synthesis of Small Molecule Libraries Using 4-Benzylamino-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the utilization of 4-benzylamino-1-butanol as a versatile bifunctional building block in the parallel synthesis of small molecule libraries. While direct literature on the extensive use of this specific molecule in large-scale combinatorial chemistry is emerging, its inherent chemical functionalities—a nucleophilic secondary amine and a reactive primary alcohol—position it as a valuable scaffold for generating diverse chemical entities. This guide will detail potential synthetic transformations, provide exemplary protocols for both solid-phase and solution-phase parallel synthesis, and discuss appropriate purification and analytical techniques. The protocols and strategies presented herein are grounded in established chemical principles and analogous reactions reported for similar N-alkylated amino alcohols.
Introduction: The Strategic Value of this compound in Library Synthesis
The pursuit of novel bioactive small molecules is a cornerstone of modern drug discovery. Parallel synthesis has emerged as a powerful strategy to accelerate this process by enabling the rapid generation of large, structurally diverse compound libraries. The choice of building blocks is critical to the success of any library synthesis campaign, and bifunctional molecules that allow for diversification at multiple points are of particular interest.
This compound possesses two key reactive handles: a secondary amine and a primary alcohol. This duality allows for a "two-pronged" diversification strategy, where either functional group can be independently or sequentially modified to introduce a wide array of chemical functionalities.
-
The Secondary Amine: This moiety can readily undergo acylation, sulfonylation, reductive amination, and N-alkylation, allowing for the introduction of a vast range of substituents.
-
The Primary Alcohol: This functional group can be transformed into ethers, esters, and other functionalities through reactions such as Williamson ether synthesis and Mitsunobu reactions.[1]
The linear four-carbon spacer provides flexibility, while the benzyl group can influence solubility and potential aromatic interactions with biological targets. This combination of features makes this compound an attractive starting point for the synthesis of libraries targeting a wide range of biological systems.
Core Synthetic Strategies: Solution-Phase and Solid-Phase Approaches
Both solution-phase and solid-phase synthesis methodologies can be effectively employed for the construction of libraries derived from this compound. The choice between these approaches will depend on the desired library size, the complexity of the target molecules, and the available purification capabilities.
Solution-Phase Parallel Synthesis
Solution-phase synthesis offers the advantage of more traditional reaction condition screening and scalability. For smaller, focused libraries, this approach can be highly efficient, particularly when coupled with modern purification techniques.
Diagram 1: General Workflow for Solution-Phase Parallel Synthesis
Caption: Workflow for solution-phase parallel synthesis.
Solid-Phase Synthesis
Solid-phase synthesis (SPS) is particularly well-suited for the construction of large combinatorial libraries, as it simplifies the purification process to simple filtration and washing steps.[2] this compound can be attached to a solid support via either its amine or alcohol functionality.
Diagram 2: General Workflow for Solid-Phase Synthesis
Caption: Workflow for solid-phase parallel synthesis.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired products.
Protocol 1: Solution-Phase Parallel Acylation of the Secondary Amine
This protocol describes the parallel synthesis of a library of amides by reacting this compound with a diverse set of acyl chlorides in a 96-well plate format.
Materials and Reagents:
-
This compound
-
Library of diverse acyl chlorides (e.g., substituted benzoyl chlorides, aliphatic acyl chlorides)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
96-well reaction block with sealing mat
-
Multichannel pipette
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in anhydrous DCM.
-
Prepare 0.6 M solutions of each acyl chloride in anhydrous DCM in separate vials.
-
Prepare a 1.0 M solution of TEA or DIPEA in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of the 96-well reaction block, add 100 µL of the this compound stock solution (0.05 mmol, 1.0 equiv).
-
Add 100 µL of the appropriate acyl chloride stock solution (0.06 mmol, 1.2 equiv) to each designated well.
-
Add 60 µL of the TEA or DIPEA stock solution (0.06 mmol, 1.2 equiv) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block with a sealing mat and shake at room temperature for 4-16 hours.
-
Monitor the reaction progress of a representative well by TLC or LC-MS.
-
Upon completion, quench the reactions by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of DCM to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.
-
Combine the organic extracts for each well in a new 96-well plate.
-
Wash the combined organic extracts with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Data Presentation: Representative Acylation Reactions
| Acyl Chloride | Product Structure | Expected Mass [M+H]⁺ |
| Benzoyl chloride | 284.16 | |
| Acetyl chloride | 222.15 | |
| 4-Nitrobenzoyl chloride | 329.15 |
Protocol 2: Solid-Phase Synthesis of an Ether Library
This protocol outlines the synthesis of an ether library by first immobilizing this compound onto a solid support via its amine and then performing a Williamson ether synthesis on the free primary alcohol.
Materials and Reagents:
-
2-Chlorotrityl chloride resin
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Methanol (for capping)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Library of diverse alkyl halides (e.g., benzyl bromide, ethyl iodide)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Immobilization of this compound:
-
Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.
-
In a separate flask, dissolve this compound (2.0 equiv relative to resin loading) and DIPEA (4.0 equiv) in anhydrous DCM.
-
Add the solution to the swollen resin and shake at room temperature for 4 hours.
-
Filter the resin and wash sequentially with DCM, DIPEA in DCM (1:9), DCM, and methanol.
-
Cap any unreacted sites by treating the resin with methanol/DIPEA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
-
Parallel Ether Synthesis:
-
Distribute the resin into the wells of a fritted 96-well reaction block.
-
Swell the resin in anhydrous DMF for 30 minutes.
-
To each well, add a solution of sodium hydride (5.0 equiv) in anhydrous DMF and shake for 1 hour at room temperature.
-
Add a solution of the corresponding alkyl halide (5.0 equiv) in anhydrous DMF to each well.
-
Shake the reaction block at 50 °C for 16 hours.
-
Filter the resin and wash extensively with DMF, water, methanol, and DCM.
-
-
Cleavage and Product Isolation:
-
Treat the resin in each well with a solution of 20% TFA in DCM for 30 minutes.
-
Filter and collect the cleavage solution into a 96-well collection plate.
-
Repeat the cleavage step and combine the filtrates.
-
Concentrate the solutions in vacuo to yield the crude library of ethers.
-
Purification and Characterization of Libraries
The purity of the synthesized library is paramount for reliable biological screening.
-
Purification: For solution-phase synthesis, high-throughput preparative liquid chromatography-mass spectrometry (LC-MS) is the method of choice for purification.[3] For solid-phase synthesis, if the cleavage step does not yield sufficiently pure compounds, a final purification by preparative LC-MS may be necessary.
-
Characterization: The identity and purity of the library members should be confirmed by analytical LC-MS.[4] For representative examples from the library, further characterization by ¹H NMR and ¹³C NMR spectroscopy is recommended to confirm the structure.
Safety and Handling
-
This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]
-
Acyl Chlorides: These are corrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE.
-
Sodium Hydride: This is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Trifluoroacetic Acid (TFA): This is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.
Conclusion
This compound is a promising and versatile building block for the parallel synthesis of small molecule libraries. Its bifunctional nature allows for the creation of diverse chemical scaffolds through both solution-phase and solid-phase methodologies. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space accessible from this valuable starting material, ultimately accelerating the discovery of new bioactive compounds.
References
- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA.
- Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.).
- Synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones. Part Two. (1999). Drug Design and Discovery.
- Combin
- Solid-phase synthesis. (n.d.). In Wikipedia.
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- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by altern
- Recent advances in the synthesis of piperidones and piperidines. (n.d.).
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- Synthesis of N-Alkyl Amino Acids. (n.d.).
- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Solution-phase parallel synthesis of substituted benzimidazoles. (2002).
- n-Butanol - SAFETY D
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by altern
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (n.d.).
- Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. (n.d.).
- Analysis and screening of combinatorial libraries using mass spectrometry. (n.d.).
- Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (n.d.).
- A kind of preparation method of N- benzyl ethyl alcohol amine. (n.d.).
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Strategic Protocol for the Biological Activity Screening of 4-Benzylamino-1-butanol Derivatives
An Application Guide for Researchers and Drug Development Professionals
Introduction: Rationale and Strategic Imperative
The quest for novel therapeutic agents is a cornerstone of modern medicine and drug discovery. The 4-benzylamino-1-butanol scaffold represents a class of synthetic organic compounds with significant, yet largely unexplored, therapeutic potential. The inclusion of a benzylamine moiety, a key feature in molecules that interact with monoamine transporters and receptors, combined with a butanol backbone that influences solubility and metabolic stability, suggests a broad range of possible biological activities.[1] However, the absence of published empirical data necessitates a systematic and robust screening protocol to elucidate the pharmacological profile of these derivatives.[1]
This guide provides a comprehensive, multi-tiered protocol for the biological activity screening of this compound derivatives. It is designed for researchers, scientists, and drug development professionals to systematically uncover potential therapeutic value, from initial broad-based cytotoxicity assessments to specific, target-based functional assays and early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Our approach is not merely a sequence of steps but a self-validating system, where each stage provides critical data to inform the next, ensuring an efficient and logical progression from a raw compound library to promising lead candidates.
The screening cascade is divided into three core phases:
-
Primary Screening: A high-throughput pass to assess general cytotoxicity and identify a concentration window for subsequent functional assays.
-
Secondary Screening: Hypothesis-driven functional assays to probe for specific biological activities, such as antimicrobial or anti-cancer effects.
-
Tertiary Screening: Early-stage ADME/Tox profiling to evaluate the "drug-likeness" of promising hits.
This structured methodology ensures that resources are focused on compounds with the most promising therapeutic potential while flagging problematic candidates early in the discovery pipeline.
Part 1: Primary Screening - Foundational Cytotoxicity and Viability Assessment
Expertise & Causality: The initial step in evaluating any novel compound library is to determine its inherent cytotoxicity. This is critical for two reasons: first, to identify compounds with potent cytotoxic effects that may be developed as anti-cancer agents; and second, to establish a non-toxic concentration range for use in subsequent non-cytotoxic biological assays. A compound that appears active in a functional screen may simply be killing the cells. The XTT assay is a robust and high-throughput compatible colorimetric method ideal for this purpose. It measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[2] Unlike the related MTT assay, the XTT assay produces a water-soluble formazan product, eliminating a solubilization step and simplifying the protocol.[2]
Protocol 1.1: XTT Cell Viability Assay
This protocol quantifies cell viability by measuring the reduction of the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) by mitochondrial dehydrogenases in metabolically active cells into a soluble orange formazan dye.[3]
Materials:
-
Selected human cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293 for general toxicity).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound derivatives dissolved in DMSO (10 mM stock).
-
XTT labeling reagent and electron-coupling solution (commercially available kits).
-
Phosphate-Buffered Saline (PBS).
-
96-well flat-bottom cell culture plates.
-
Microplate reader (450 nm wavelength, with a reference wavelength of ~660 nm).
-
Positive control (e.g., Doxorubicin) and negative control (vehicle - 0.1% DMSO).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in culture medium. A typical final concentration range for primary screening is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted compounds, positive control, or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the electron-coupling solution). Add 50 µL of this mixture to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.
-
Data Acquisition: Shake the plate gently and measure the absorbance of the formazan product at 450 nm using a microplate reader. Use 660 nm as a reference wavelength to subtract background absorbance.
-
Data Analysis:
-
Correct for background absorbance by subtracting the reference wavelength reading from the 450 nm reading.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot % Viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, tabular format.
| Compound ID | Derivative Structure | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| BBD-001 | R₁=H, R₂=H | HeLa | 48 | 25.4 |
| BBD-002 | R₁=Cl, R₂=H | HeLa | 48 | 5.2 |
| BBD-003 | R₁=H, R₂=OCH₃ | HeLa | 48 | >100 |
Visualization: Primary Screening Workflow
Caption: Workflow for XTT-based primary cytotoxicity screening.
Part 2: Secondary Screening - Probing Specific Biological Functions
Trustworthiness: Compounds that pass primary screening are advanced to secondary assays. These assays must be designed to test specific, plausible hypotheses about the compounds' mechanisms of action. Based on the chemical structure and literature on related compounds, we propose two parallel screening paths: antimicrobial activity and targeted anti-cancer activity. This dual approach broadens the potential for discovering a therapeutic application.
A. Antimicrobial Susceptibility Screening
Expertise & Causality: The benzylamino group is present in some antimicrobial agents, making this a logical area of investigation. The gold standard for determining a compound's antimicrobial potency is the Minimum Inhibitory Concentration (MIC) assay.[4] This assay identifies the lowest concentration of a substance that prevents visible growth of a microorganism.[5] We will use the broth microdilution method, which is highly amenable to screening multiple compounds and provides quantitative, reproducible results.[6]
Protocol 2.1: Broth Microdilution for MIC Determination
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well sterile, non-treated plates.
-
Compound stock solutions (10 mM in DMSO).
-
Positive Control: Ciprofloxacin or other appropriate antibiotic.
-
Negative Control: Vehicle (DMSO).
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.
Step-by-Step Methodology:
-
Compound Plating: In a 96-well plate, prepare 2-fold serial dilutions of each test compound in CAMHB. The typical concentration range is 0.125 µg/mL to 128 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. This can also be determined by measuring absorbance at 600 nm.
Data Presentation: Antimicrobial Activity
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BBD-001 | >128 | >128 |
| BBD-002 | 16 | 64 |
| BBD-003 | >128 | >128 |
B. Targeted Anti-Cancer Screening: IGF-1R Pathway
Authoritative Grounding: Research on structurally related 4-benzylamino derivatives has identified them as potent inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R).[7] IGF-1R is a receptor tyrosine kinase whose signaling pathway is a critical driver of cell proliferation, survival, and resistance to anti-cancer drugs, making it a validated target in oncology.[7] Therefore, a targeted screen against this pathway is a scientifically-grounded approach.
Visualization: Simplified IGF-1R Signaling Pathway
Caption: Key components of the pro-survival IGF-1R signaling pathway.
Protocol 2.2: IGF-1R Kinase Inhibition Assay (Biochemical)
Expertise & Causality: This assay directly measures the compound's ability to inhibit the enzymatic (kinase) activity of IGF-1R. It is a direct, target-based approach that confirms the mechanism of action.[8] Commercially available kits (e.g., ADP-Glo™) provide a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced.
Materials:
-
Recombinant human IGF-1R enzyme.
-
Kinase substrate (e.g., a poly-Glu,Tyr peptide).
-
ATP.
-
Test compounds and a known IGF-1R inhibitor (e.g., Linsitinib) as a positive control.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
White, opaque 384-well plates.
-
Luminometer.
Step-by-Step Methodology:
-
Reaction Setup: To each well of a 384-well plate, add the kinase buffer, the IGF-1R enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent, which converts ADP to ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀ value for each compound.
Data Presentation: Kinase Inhibition Profile
| Compound ID | IGF-1R Kinase IC₅₀ (nM) |
| BBD-001 | >10,000 |
| BBD-002 | 85 |
| BBD-003 | 7,500 |
Part 3: Tertiary Screening - Early ADME & Drug-Likeness Profile
Trustworthiness: A potent compound is not necessarily a good drug. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are a cornerstone of modern drug discovery, used to de-risk candidates by identifying potential liabilities like rapid metabolism or drug-drug interactions before expensive in vivo studies.[9][10]
Protocol 3.1: Metabolic Stability in Human Liver Microsomes (HLM)
Expertise & Causality: This assay predicts how quickly a compound will be cleared by metabolic enzymes in the liver, a primary determinant of a drug's half-life in vivo.[11] Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compounds and a control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance).
-
Acetonitrile with an internal standard for reaction quenching and sample preparation.
-
LC-MS/MS system for analysis.
Step-by-Step Methodology:
-
Incubation: Pre-warm a mixture of HLM and buffer to 37°C. Add the test compound (final concentration ~1 µM).
-
Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ) from the half-life and incubation parameters.
-
Data Presentation: Early ADME Profile Summary
| Compound ID | HLM Half-Life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) |
| BBD-002 | 45 | 30.8 |
| Linsitinib | 25 | 55.4 |
Visualization: Overall Screening Cascade
Caption: A multi-phase screening cascade for novel compounds.
Conclusion
This application note details a robust, tiered protocol for characterizing the biological activities of novel this compound derivatives. By progressing from broad phenotypic screening to specific, target-based assays and essential early ADME profiling, this workflow provides a comprehensive and efficient framework for identifying and validating promising new chemical entities. This systematic approach maximizes the probability of discovering compounds with genuine therapeutic potential while minimizing the risk of late-stage failures, thereby accelerating the critical journey from chemical library to lead candidate.
References
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Krug, M., et al. (2010). Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6915-9. Available at: [Link]
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Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]
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Lichtstein, D., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Pharmaceuticals, 15(4), 443. Available at: [Link]
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Agatonovic-Kustrin, S., & Kustrin, E. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Marine Drugs, 16(8), 277. Available at: [Link]
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BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
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Tran, T.T., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(4), 101736. Available at: [Link]
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Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals. Available at: [Link]
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Lee, Y.R., et al. (2022). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. International Journal of Molecular Sciences, 23(19), 11883. Available at: [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
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DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Available at: [Link]
-
Lichtstein, D., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. Available at: [Link]
-
Biobide. (n.d.). What is an Inhibition Assay? Available at: [Link]
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Zielińska, S., et al. (2020). Biological Activities of Alkaloids: From Toxicology to Pharmacology. Toxins, 12(4), 221. Available at: [Link]
-
King, A.M., et al. (2011). Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site... provides potent anticonvulsants with pain-attenuating properties. Journal of Medicinal Chemistry, 54(19), 6417-31. Available at: [Link]
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Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available at: [Link]
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Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products. Available at: [Link]
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Dziugan, P., et al. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Molecules, 24(3), 499. Available at: [Link]
-
IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. Available at: [Link]
-
Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
-
Pollard, T.D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Available at: [Link]
-
Aryal, S. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. Microbe Notes. Available at: [Link]
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MDPI. (n.d.). Special Issue: Enzyme Inhibitors in Drug Discovery and Development. Available at: [Link]
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Figueroa-Valverde, L., et al. (2020). Design and synthesis of a bismethylsulfanyl-steroid-azetyl butanol derivative from 2-nitroestradiol. ResearchGate. Available at: [Link]
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IT Medical Team. (n.d.). Pharmacological screening: The drug discovery. Available at: [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]
-
Lee, J.W., & Lee, S.Y. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering, 117(9), 2771-2780. Available at: [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Available at: [Link]
-
Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166. Available at: [Link]
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Aslantürk, Ö.S. (2018). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]
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Khan, Z.A.S., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 10(4), 402. Available at: [Link]
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Kumar, A., et al. (2014). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Scientia Pharmaceutica, 82(3), 545-561. Available at: [Link]
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Wikipedia. (n.d.). Butanol. Available at: [Link]
-
Admescope. (n.d.). Early in vitro ADME. Available at: [Link]
-
Al-Mokadem, A.Z. (2023). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]
-
BioIVT. (n.d.). Enzyme Inhibition Studies. Available at: [Link]
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Application Note: Synthesis and Evaluation of a Novel Pyrimidine-Based IGF-1R Inhibitor Utilizing 4-Benzylamino-1-butanol
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Rationale for Targeting IGF-1R in Oncology
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and apoptosis.[1] Aberrant activation of the IGF-1R signaling pathway is a key driver in the development and progression of numerous human cancers.[2] Overexpression of IGF-1R has been correlated with a poor prognosis in various malignancies, making it a compelling target for therapeutic intervention.[2] The development of small molecule inhibitors that target the ATP-binding site of the IGF-1R kinase domain represents a promising strategy in precision oncology.[3][4] This application note details a robust synthetic protocol for a novel pyrimidine-based IGF-1R inhibitor, BPI-442, which incorporates a 4-benzylamino-1-butanol moiety to explore its potential as a selective and potent therapeutic agent.
The IGF-1R Signaling Pathway: A Critical Axis in Cancer Proliferation
The IGF-1R signaling cascade is initiated by the binding of its ligands, IGF-1 or IGF-2. This binding event triggers a conformational change in the receptor, leading to autophosphorylation of tyrosine residues within the intracellular kinase domain. This autophosphorylation activates the receptor, creating docking sites for various substrate proteins, primarily the insulin receptor substrate (IRS) proteins and Shc.[4]
The subsequent phosphorylation of these substrates activates two major downstream signaling pathways:
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and it also plays a role in glucose metabolism.
-
The Ras/MAPK Pathway: This cascade is primarily involved in regulating gene expression related to cell growth, proliferation, and differentiation.
Dysregulation of this intricate signaling network can lead to uncontrolled cell growth, resistance to apoptosis, and enhanced metastatic potential, all of which are hallmarks of cancer. The inhibition of IGF-1R at the kinase level is a direct approach to attenuate these oncogenic signals.
Caption: IGF-1R Signaling Pathway and Point of Inhibition.
Design Rationale for BPI-442
The design of BPI-442 is based on the established principle of using a heterocyclic scaffold to target the hinge region of the kinase domain. A pyrimidine core was selected due to its prevalence in clinically evaluated kinase inhibitors. The incorporation of the this compound side chain is intended to provide a combination of hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket, potentially enhancing both potency and selectivity. The terminal hydroxyl group offers a potential point for further derivatization to improve pharmacokinetic properties.
Synthetic Workflow for BPI-442
The synthesis of BPI-442 is a two-step process commencing with the commercially available 2,4-dichloro-5-nitropyrimidine. The first step involves a nucleophilic aromatic substitution (SNAr) with morpholine, followed by a second SNAr reaction with this compound. The greater electrophilicity of the C4 position in 2,4-dichloropyrimidines generally directs the first substitution to this position.
Caption: Synthetic Workflow for BPI-442.
Experimental Protocol: Synthesis of BPI-442
Materials and Equipment:
-
2,4-dichloro-5-nitropyrimidine
-
Morpholine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butanol
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
-
NMR spectrometer, Mass spectrometer
Step 1: Synthesis of 2-chloro-4-morpholino-5-nitropyrimidine
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dichloro-5-nitropyrimidine (5.0 g, 25.8 mmol) in anhydrous THF (100 mL).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add morpholine (2.25 mL, 25.8 mmol) dropwise, followed by the dropwise addition of DIPEA (4.5 mL, 25.8 mmol).
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in EtOAc (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in hexanes) to yield 2-chloro-4-morpholino-5-nitropyrimidine as a yellow solid.
Step 2: Synthesis of 4-((2-(benzylamino)-5-nitropyrimidin-4-yl)amino)butan-1-ol (BPI-442)
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-chloro-4-morpholino-5-nitropyrimidine (2.0 g, 8.18 mmol), this compound (1.62 g, 9.0 mmol), and DIPEA (2.85 mL, 16.36 mmol) in n-butanol (40 mL).
-
Reaction Progression: Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc).
-
Work-up and Purification: After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel (gradient elution: 30% to 70% EtOAc in hexanes) to afford BPI-442 as a viscous yellow oil.
Expected Yields and Characterization
| Compound | Step | Expected Yield | Appearance |
| 2-chloro-4-morpholino-5-nitropyrimidine | 1 | 80-90% | Yellow solid |
| BPI-442 | 2 | 60-70% | Yellow oil |
Characterization of the final product, BPI-442, should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Biological Evaluation of BPI-442
The inhibitory activity of BPI-442 against IGF-1R can be determined using an in vitro kinase assay. A luminescence-based assay that measures the amount of ADP produced in the kinase reaction is a common and robust method.
Protocol: In Vitro IGF-1R Kinase Assay
Materials:
-
Recombinant human IGF-1R kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
BPI-442 (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of BPI-442 in DMSO, typically ranging from 10 mM to 1 nM. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add:
-
5 µL of diluted BPI-442 or DMSO (for control wells).
-
10 µL of a solution containing the IGF-1R enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.
-
-
Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for IGF-1R.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the luminescence-based ADP detection kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each concentration of BPI-442 relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Expected Biological Activity
| Compound | Target | Expected IC₅₀ |
| BPI-442 | IGF-1R | 10 - 500 nM |
Conclusion
This application note provides a comprehensive guide for the synthesis and biological evaluation of a novel pyrimidine-based IGF-1R inhibitor, BPI-442, utilizing this compound as a key building block. The detailed protocols are designed to be readily implemented in a standard medicinal chemistry or chemical biology laboratory. The successful synthesis and characterization of BPI-442 and subsequent determination of its inhibitory potency against IGF-1R will provide valuable insights into the structure-activity relationships of this class of compounds and their potential as anticancer agents.
References
-
Gualberto, A., & Pollak, M. (2009). Emerging role of the IGF-1R in oncology and cancer drug development. Journal of the National Cancer Institute, 101(1), 9-21. [Link]
-
Belfiore, A., & Frasca, F. (2008). IGF and insulin receptor signaling in cancer. Endocrine-Related Cancer, 15(1), 1-17. [Link]
-
Baserga, R. (2009). The insulin-like growth factor-I receptor: a key to tumor growth? Cancer Research, 69(15), 5931-5934. [Link]
-
INDIGO Biosciences. (n.d.). Human Insulin-like Growth Factor-1 Receptor Reporter Assay System (IGF-1R). Retrieved from [Link]
-
Buchanan, J. L., et al. (2011). Discovery of 2,4-bis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2394-2399. [Link]
-
Fairhurst, R. A., et al. (2016). Optimisation of a 5-[3-phenyl-(2-cyclic-ether)-methyl-ether]-4-aminopyrrolopyrimidine series of IGF-1R inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2055-2061. [Link]
-
Lee, Y., et al. (2018). Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity. Journal of Experimental & Clinical Cancer Research, 37(1), 37. [Link]
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- 2. Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Workflow for Developing Structure-Activity Relationships (SAR) for 4-Benzylamino-1-butanol Analogs as Novel Kinase Inhibitors
Abstract
This guide provides a comprehensive, technically detailed framework for establishing a robust Structure-Activity Relationship (SAR) for a novel class of potential kinase inhibitors: 4-Benzylamino-1-butanol analogs. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind experimental design, from initial library synthesis to multi-tiered biological evaluation and early ADME profiling. We present a self-validating workflow that integrates synthetic chemistry, in vitro biochemical and cellular assays, and metabolic stability assessment. The protocols and decision-making frameworks herein are designed to empower research teams to efficiently identify potent, cell-permeable kinase inhibitors with favorable drug-like properties, thereby accelerating the hit-to-lead optimization process.
Introduction: The Strategic Imperative of SAR in Kinase Inhibitor Discovery
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has thus become a cornerstone of modern drug discovery.[2][3][4] The core challenge lies in optimizing a lead scaffold to achieve high potency and selectivity for the target kinase while maintaining favorable pharmacokinetic properties. This is the central goal of developing a Structure-Activity Relationship (SAR), a process that systematically correlates the chemical structure of a compound with its biological activity.[5]
The this compound scaffold represents a promising starting point. The benzyl group offers a modifiable handle for exploring interactions within the ATP-binding pocket, the secondary amine provides a key hydrogen-bonding feature, and the butanol chain allows for variations in linker length and substitution to probe different regions of the kinase and influence physicochemical properties. This document outlines a strategic, iterative workflow to explore the chemical space around this scaffold and build a comprehensive SAR model.
The SAR Development Workflow: An Integrated Approach
A successful SAR campaign is not a linear process but an iterative cycle of design, synthesis, and testing. The data from each cycle informs the design of the next generation of compounds, progressively refining their biological and pharmacological profiles. Our proposed workflow is designed to maximize the information gained from a small, focused library of analogs.
Caption: Iterative workflow for SAR development of this compound analogs.
Experimental Design and Protocols
Synthesis of Analog Library
The initial library will be designed to probe key structural features. Modifications will focus on three primary areas of the scaffold: the benzyl ring, the butanol backbone, and the primary alcohol.
-
R1 (Benzyl Ring): Introduction of electron-donating and electron-withdrawing groups at the ortho-, meta-, and para-positions to probe electronic and steric effects.
-
R2 (Butanol Backbone): Methylation or introduction of other small alkyl groups to explore steric constraints.
-
R3 (Terminal Alcohol): Conversion to a methyl ether or a fluoro group to assess the importance of the hydrogen bond-donating capability.
Protocol 3.1: Synthesis of 4-(4-Methoxybenzylamino)-1-butanol (A Representative Analog)
This protocol details a standard reductive amination procedure, which is a robust and high-yield method for generating the desired secondary amines from a primary amine and an aldehyde.[6][7]
-
Imine Formation: In a 100 mL round-bottom flask, dissolve 4-amino-1-butanol (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (20 mL). Stir the solution at room temperature for 2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent over-reduction of the aldehyde.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.[7]
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of 20 mL of deionized water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 30 mL) and then brine (1 x 30 mL). Causality: The bicarbonate wash removes any unreacted acidic impurities, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Primary Screen: In Vitro Biochemical Kinase Assay
The first biological evaluation is a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase. This biochemical assay removes the complexities of cellular systems, providing a clean readout of target engagement. A common method involves measuring the phosphorylation of a substrate peptide.[8][9][10][11]
Protocol 3.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol uses a commercially available ADP-Glo™ or similar assay system, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of the test compounds in DMSO. Prepare the ADP detection reagents according to the manufacturer's instructions.
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add 5 µL of the test compound dilution (or DMSO for controls).
-
Add 10 µL of a 2X kinase/substrate master mix (containing the target kinase and its specific substrate peptide).
-
Initiate the reaction by adding 10 µL of a 2X ATP solution. The final reaction volume is 25 µL. Trustworthiness: Include "no enzyme" and "no substrate" controls to ensure the signal is specific to the kinase reaction.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination & ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Hypothetical signaling pathway inhibited by the this compound analogs.
Secondary Screen: Cell-Based Viability Assay
Compounds that show high potency in the biochemical assay (e.g., IC50 < 1 µM) must be evaluated for their activity in a cellular context. This step is crucial as it assesses not only target engagement within the cell but also the compound's ability to cross the cell membrane. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[12][13][14][15]
Protocol 3.3: MTT Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13][16]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium from the wells and add 100 µL of fresh medium containing the desired concentration of the compound (or DMSO for vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12] Causality: During this incubation, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[15][16] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of >650 nm should be used for background subtraction.[12][14]
-
Data Analysis: Calculate the percent viability for each concentration relative to the DMSO control. Plot the results and determine the GI50 (concentration for 50% growth inhibition) value for each compound.
Early ADME Profiling: Microsomal Stability Assay
A potent compound is of little therapeutic value if it is metabolized too rapidly. An early assessment of metabolic stability is essential for prioritizing compounds for further development.[17][18] The liver microsomal stability assay is a standard in vitro method to evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major drivers of drug metabolism.[19][20]
Protocol 3.4: Liver Microsomal Stability Assay
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system.[21][22] Prepare a 1 µM working solution of the test compound.
-
Incubation:
-
Pre-warm a solution of HLM (final concentration ~0.5 mg/mL) and phosphate buffer (pH 7.4) at 37°C.[19][22]
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. Trustworthiness: A parallel incubation without the NADPH regenerating system is a critical negative control to assess non-CYP-mediated degradation or chemical instability.[22][23]
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.[20][21]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[22]
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[20][22]
Data Interpretation and SAR Analysis
The data gathered from the three-tiered assay system will be compiled to build the SAR.
Table 1: Hypothetical SAR Data for a Set of this compound Analogs
| Compound | R1 (Benzyl) | R2 (Backbone) | R3 (Alcohol) | Kinase IC50 (nM) | Cell GI50 (nM) | HLM t½ (min) |
| Parent | H | H | -OH | 850 | 9500 | 45 |
| A-1 | 4-OCH₃ | H | -OH | 120 | 1500 | 55 |
| A-2 | 4-Cl | H | -OH | 95 | 1100 | 30 |
| A-3 | 2-F | H | -OH | 780 | >10000 | 40 |
| A-4 | 4-Cl | H | -OCH₃ | 110 | 8500 | >90 |
| A-5 | 4-Cl | 2-Me | -OH | 450 | 6000 | 28 |
Interpretation of Hypothetical Data:
-
R1 Modifications: Placing electron-withdrawing (Cl) or electron-donating (OCH₃) groups at the para-position of the benzyl ring (A-1, A-2) significantly improves biochemical potency compared to the unsubstituted parent. This suggests a favorable interaction in a specific pocket of the kinase ATP-binding site. The ortho-substitution (A-3) is detrimental, likely due to steric hindrance.
-
Cellular Potency: For A-1 and A-2, the improved biochemical potency translates to improved cellular activity, indicating good cell permeability.
-
R3 Modification: Methylating the terminal alcohol (A-4) maintains biochemical potency but significantly reduces cellular activity. This strongly suggests that the terminal hydroxyl group is a critical hydrogen bond donor for a target inside the cell, or that its modification negatively impacts cell permeability.
-
R2 Modification: Adding a methyl group to the backbone (A-5) reduces potency, indicating that this space is sterically constrained.
-
Metabolic Stability: The 4-Cl analog (A-2) shows slightly lower metabolic stability than the parent. However, masking the terminal alcohol (A-4) dramatically increases stability, suggesting the alcohol is a primary site of metabolism (e.g., via glucuronidation).
Next Steps: Based on this initial SAR, the next generation of analogs would focus on exploring other para-substituents on the benzyl ring and finding replacements for the terminal alcohol that retain activity but improve metabolic stability.
Conclusion
This application note has outlined a rigorous, integrated strategy for developing the structure-activity relationship for this compound analogs. By employing a logical progression from biochemical to cellular and finally to metabolic assays, researchers can efficiently gather the critical data needed to drive a medicinal chemistry program. The emphasis on understanding the "why" behind each protocol and control ensures the generation of high-quality, interpretable data, ultimately accelerating the journey from a promising chemical scaffold to a viable drug candidate.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]
-
In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). TNO. Retrieved from [Link]
-
In Vitro ADME Assays. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved from [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. Retrieved from [Link]
-
In vitro NLK Kinase Assay. (2017). PMC - NIH. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Quantitative structure-activity relationships (QSAR): studies of inhibitors of tyrosine kinase. (2000). PubMed. Retrieved from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved from [Link]
-
In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved from [Link]
-
New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. (2019). PubMed. Retrieved from [Link]
-
(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). ResearchGate. Retrieved from [Link]
-
New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Structure-activity relationships for the design of small-molecule inhibitors. (2025, August 6). ResearchGate. Retrieved from [Link]
-
A Quick Introduction to Graphviz. (2017, September 19). Nick H. Retrieved from [Link]
-
Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. (1998). PubMed. Retrieved from [Link]
-
Graphviz workflow 1. (2023, February 24). YouTube. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
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Graphviz tutorial. (2021, January 13). YouTube. Retrieved from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
-
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
SYNTHESIS OF 4-(BENZYLAMINO)-6-CHLORO-2, 2-DIMETHYL-3, 4- DIHYDRO-2H-CHROMEN-3-OL FOR ANTIHYPERTENSIVE ACTIVITY. (n.d.). CIBTech. Retrieved from [Link]
- Method for preparing 4-isopropylamino-1-butanol. (n.d.). Google Patents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzylamino-1-butanol
Welcome to the technical support center for the synthesis of 4-Benzylamino-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient production of high-purity this compound.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The two most prevalent methods for synthesizing this compound are:
-
Reductive Amination: This is a widely used, one-pot reaction involving the condensation of 4-amino-1-butanol with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2]. Catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) is also a common reduction method[3][4].
-
Direct N-Alkylation: This method involves the direct reaction of 4-amino-1-butanol with a benzyl halide, typically benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrohalic acid byproduct. This is a classical SN2 reaction.
Q2: What are the primary impurities I should be aware of when synthesizing this compound?
The impurity profile is highly dependent on the chosen synthetic route. Below is a summary of the most common impurities for each method.
| Impurity | Structure | Potential Source | Synthetic Route |
| Unreacted 4-amino-1-butanol | HO-(CH₂)₄-NH₂ | Incomplete reaction | Both |
| Unreacted Benzaldehyde | C₆H₅CHO | Incomplete reaction | Reductive Amination |
| Benzyl Alcohol | C₆H₅CH₂OH | Reduction of excess benzaldehyde | Reductive Amination |
| N-Benzylidene-4-amino-1-butanol (Imine Intermediate) | C₆H₅CH=N-(CH₂)₄-OH | Incomplete reduction of the imine | Reductive Amination |
| N,N-Dibenzyl-4-amino-1-butanol | HO-(CH₂)₄-N(CH₂C₆H₅)₂ | Over-alkylation of the product | Both |
| Dibenzylamine | (C₆H₅CH₂)₂NH | Side reaction of benzylamine (if formed) | Reductive Amination |
| 4-(Dibenzylamino)-1-butanol Quaternary Salt | [HO-(CH₂)₄-N⁺(CH₂C₆H₅)₃]X⁻ | Over-alkylation of the tertiary amine | Direct N-Alkylation |
Q3: Which analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane, with visualization under UV light (for aromatic compounds) and/or staining with ninhydrin (for primary and secondary amines) or potassium permanganate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile and semi-volatile impurities, particularly unreacted starting materials and low molecular weight byproducts[5][6].
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of non-volatile impurities. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water with a suitable buffer is a common choice[7][8][9][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final product and the identification of major impurities. The presence of characteristic peaks for the benzyl group and the butanol backbone can confirm the desired structure[11][12].
-
Mass Spectrometry (MS): Provides the molecular weight of the product and impurities, aiding in their identification[13][14].
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction is incomplete, and I observe significant amounts of starting materials.
-
Potential Cause (Reductive Amination):
-
Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. This can be due to the presence of water in the reaction mixture[1].
-
Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to reduce both the imine and any excess benzaldehyde.
-
Low Reaction Temperature: The reaction may be too slow at the chosen temperature.
-
-
Solutions:
-
Remove Water: Perform the reaction under anhydrous conditions or use a Dean-Stark apparatus to azeotropically remove water. Adding a drying agent like anhydrous MgSO₄ can also be effective.
-
Increase Reducing Agent: Add the reducing agent in slight excess (e.g., 1.2-1.5 equivalents).
-
Optimize Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
-
-
Potential Cause (Direct N-Alkylation):
-
Insufficient Base: The base may not be effectively neutralizing the acid formed during the reaction, leading to protonation of the starting amine and halting the reaction.
-
Low Reaction Temperature: The rate of SN2 reaction may be too low.
-
-
Solutions:
-
Use a Stronger or More Soluble Base: Employ a base such as potassium carbonate or triethylamine in sufficient quantity (at least 2 equivalents).
-
Increase Temperature: Gently heat the reaction mixture to increase the reaction rate.
-
Issue 2: I'm observing a significant amount of a byproduct with a similar polarity to my product, making purification difficult.
-
Potential Cause (Reductive Amination):
-
Incomplete Reduction of the Imine Intermediate: The imine, N-benzylidene-4-amino-1-butanol, can be a persistent impurity if the reduction step is not complete. This is more likely if a mild reducing agent is used or if the reaction time is too short[15].
-
-
Solutions:
-
Extend Reaction Time: Allow the reaction to stir for a longer period after the addition of the reducing agent.
-
Use a More Potent Reducing Agent: If using a mild reducing agent like NaBH₃CN, consider switching to NaBH₄, but be mindful of its lower selectivity[1].
-
Stepwise Procedure: First, form the imine, remove the water, and then add the reducing agent. This can sometimes lead to a cleaner reaction[16].
-
Issue 3: My mass spectrum shows a peak corresponding to a higher molecular weight than my desired product.
-
Potential Cause (Both Routes):
-
Over-alkylation: The product, a secondary amine, is more nucleophilic than the starting primary amine and can react further with another molecule of the benzylating agent (benzaldehyde/reducing agent or benzyl halide) to form the tertiary amine, N,N-dibenzyl-4-amino-1-butanol[2]. In the case of direct N-alkylation, further reaction can lead to a quaternary ammonium salt[17][18][19][20][21].
-
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine starting material (4-amino-1-butanol) relative to the benzylating agent.
-
Slow Addition: Add the benzaldehyde or benzyl halide slowly to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes favor mono-alkylation.
-
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Reductive Amination
-
To a solution of 4-amino-1-butanol (1.0 eq) in methanol, add benzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the imine is no longer visible by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Diagram 1: Synthetic Pathway via Reductive Amination
Caption: Reductive amination pathway and a key side reaction.
Protocol 2: Impurity Analysis by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the crude or purified product in a suitable solvent like dichloromethane or methanol.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable[22].
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230 °C.
-
Diagram 2: Troubleshooting Logic for Impurity Identification
Caption: A decision tree for troubleshooting unexpected peaks in GC-MS.
References
-
The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Scribd. [Link]
-
Reductive amination. Wikipedia. [Link]
-
The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. ResearchGate. [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. PubMed. [Link]
-
One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online. [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]
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Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Thieme Connect. [Link]
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Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). ResearchGate. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]
-
Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]
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A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]
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Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. [Link]
-
The two most general amine syntheses are the reductive amination ... Pearson. [Link]
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]
-
Reductive Amination. WordPress. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]
-
Quaternary ammonium cation. Wikipedia. [Link]
- Quaternary ammonium salts and their preparation.
-
HPLC chromatograms of the n-butanol extract (A), and samples obtained... ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. PMC. [Link]
- Method of synthesis of a quaternary ammonium salt.
-
This compound (C11H17NO). PubChem. [Link]
-
Alkylation of amines. New method for the synthesis of quaternary ammonium compounds from primary and secondary amines. ACS Publications. [Link]
- Method for preparing 4-isopropylamino-1-butanol.
- High yield 4-amino-butanol preparation.
- Synthetic method of 4-animo-1-butanol.
-
Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. PubMed. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0004327). Human Metabolome Database. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. ResearchGate. [Link]
-
HPLC Analysis and Cytotoxicity of n-Butanol Extract from Glyphaea brevis Roots Against C6 Glioma Cells. ResearchGate. [Link]
-
Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. Europe PMC. [Link]
- Method for preparing 4-isopropylamino-1-butanol.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Amino-1-butanol(13325-10-5) 1H NMR [m.chemicalbook.com]
- 12. NMR Spectrum of Butanol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PubChemLite - this compound (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 15. reddit.com [reddit.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 18. US4482713A - Quaternary ammonium salts and their preparation - Google Patents [patents.google.com]
- 19. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Technical Support Center: Troubleshooting Low Yield in 4-Benzylamino-1-butanol Synthesis
Welcome to the technical support center for the synthesis of 4-Benzylamino-1-butanol. As a key intermediate in pharmaceutical development and organic synthesis, achieving a high yield of this compound is often critical.[1][2] This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in this synthesis. Here, we will dissect the common pitfalls in the reductive amination of 4-amino-1-butanol with benzaldehyde and provide robust, field-proven solutions to optimize your reaction outcomes.
Section 1: The Synthesis Pathway - An Overview
The most common and direct route to this compound is the reductive amination of 4-amino-1-butanol with benzaldehyde. This process involves two key chemical transformations:
-
Imine Formation: A nucleophilic attack of the primary amine (4-amino-1-butanol) on the carbonyl carbon of benzaldehyde forms a hemiaminal intermediate, which then dehydrates to form a Schiff base, or imine. This step is reversible.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine product, this compound.
Understanding the interplay and kinetics of these two stages is fundamental to troubleshooting the reaction.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is incomplete. I am recovering significant amounts of my starting materials, 4-amino-1-butanol and benzaldehyde. What is happening?
Root Cause: An incomplete reaction almost always points to inefficient formation of the imine intermediate. Because this step is reversible, Le Châtelier's principle is a key consideration.
Solutions:
-
Inefficient Water Removal: The formation of an imine from a primary amine and an aldehyde releases one equivalent of water. If this water is not removed from the reaction medium, the equilibrium will not favor the imine product.
-
Actionable Advice:
-
Azeotropic Removal: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to physically remove water as it forms.
-
Dehydrating Agents: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. Add these before the reducing agent.
-
-
-
Incorrect pH: Imine formation is typically catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. However, if the pH is too low, the amine starting material will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[3]
-
Actionable Advice: The optimal pH for imine formation is generally between 4 and 5. You can add a catalytic amount of a mild acid like acetic acid. Avoid strong mineral acids unless you have a well-established protocol.
-
-
Insufficient Reaction Time: It's crucial to allow sufficient time for the imine to form before introducing the reducing agent.
-
Actionable Advice: Monitor the formation of the imine by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). You should see the starting material spots/peaks diminish and a new spot/peak corresponding to the imine appear before you proceed with the reduction step.
-
Q2: My primary byproduct is benzyl alcohol. How can I prevent its formation?
Root Cause: The formation of benzyl alcohol indicates that your reducing agent is reacting with the starting benzaldehyde before it can form the imine. This is a common issue when using powerful reducing agents.
Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent capable of reducing both imines and aldehydes.[3] To enhance selectivity, consider a milder reagent.
-
Actionable Advice: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is particularly selective for the reduction of imines and protonated imines in the presence of aldehydes and is considered the gold standard for many reductive aminations.[4] It is less sensitive to water than NaBH₄ and can be used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[5]
-
-
Order and Temperature of Addition: If you must use NaBH₄, the experimental procedure is critical.
-
Actionable Advice:
-
Stepwise Protocol: First, dissolve the amine and aldehyde in your solvent (e.g., methanol) and stir for a dedicated period (e.g., 1-2 hours, monitoring by TLC) to maximize imine formation.
-
Cooling: Cool the reaction mixture in an ice bath (0-5 °C) before the portion-wise addition of NaBH₄. The lower temperature will decrease the rate of aldehyde reduction more significantly than the rate of imine reduction.
-
-
Q3: I am observing the formation of a higher molecular weight byproduct, likely a di-benzylated amine. How can I minimize this?
Root Cause: The desired product, this compound, is a secondary amine. This secondary amine is also nucleophilic and can compete with the starting primary amine to react with another molecule of benzaldehyde. This forms a new iminium ion which is then reduced to a tertiary, di-benzylated amine.
Solutions:
-
Stoichiometry Control: Manipulating the ratio of your reactants can suppress this side reaction.
-
Actionable Advice: Use a slight excess of the 4-amino-1-butanol (e.g., 1.1 to 1.2 equivalents). This will increase the probability that benzaldehyde reacts with the primary amine rather than the secondary amine product.
-
-
Slow Addition of the Aldehyde: This strategy keeps the concentration of benzaldehyde low throughout the reaction.
-
Actionable Advice: Add the benzaldehyde dropwise to a solution of the 4-amino-1-butanol over a prolonged period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel. This ensures the aldehyde is consumed by the more abundant primary amine as soon as it is introduced. A stepwise procedure involving imine formation followed by reduction is highly effective in preventing this.[4]
-
Caption: A decision-making workflow for troubleshooting low yield.
Section 3: Frequently Asked Questions (FAQs)
What is the best choice of reducing agent for this synthesis?
The choice of reducing agent is one of the most critical parameters. While sodium borohydride is inexpensive, its lack of selectivity can lead to side products.
| Reducing Agent | Pros | Cons | Recommended Solvent(s) |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available.[6][7] | Can reduce the starting aldehyde; requires careful temperature control and order of addition.[3] | Methanol, Ethanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines over aldehydes; tolerant of mild acid; less moisture sensitive.[4] | More expensive. | Dichloroethane (DCE), THF |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines; stable in mildly acidic conditions.[3] | Highly toxic (can release HCN gas upon acidification); requires careful handling and disposal. | Methanol |
For both safety and efficiency, Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this synthesis.
How should I monitor the reaction's progress effectively?
Reliance on reaction time alone is insufficient. Active monitoring is essential.
-
TLC: Use a suitable solvent system (e.g., 10% Methanol in Dichloromethane with a drop of triethylamine) to track the consumption of starting materials and the appearance of the product. Benzaldehyde can be visualized under UV light, while the amines can be visualized by staining with ninhydrin or potassium permanganate.
-
GC-MS: This provides a more quantitative assessment of the reaction mixture, allowing you to clearly identify starting materials, intermediates, products, and byproducts by their mass-to-charge ratio and retention time.
What is a standard purification protocol for this compound?
The product is a relatively polar, high-boiling point oil.
-
Work-up: After the reaction is complete, quench any remaining reducing agent carefully with water or dilute acid. Adjust the pH to be basic (pH > 10) with NaOH to ensure the amine product is in its free base form. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification:
-
Flash Column Chromatography: This is the most common method. Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity with methanol. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from streaking on the silica gel.
-
Vacuum Distillation: If the product is sufficiently thermally stable and the impurities have significantly different boiling points, high-vacuum distillation can be an effective, scalable purification method.
-
Section 4: Optimized Experimental Protocols
Protocol 1: Stepwise Reductive Amination using Sodium Borohydride
This protocol prioritizes control to minimize side reactions when using NaBH₄.
-
To a round-bottom flask, add 4-amino-1-butanol (1.0 eq) and methanol (approx. 0.2 M concentration).
-
Add benzaldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine by TLC until the starting materials are mostly consumed.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours or until completion as indicated by TLC.
-
Proceed with an aqueous work-up and purification.
Protocol 2: One-Pot Synthesis using Sodium Triacetoxyborohydride (Recommended)
This is a more direct and often higher-yielding method.
-
To a round-bottom flask, add 4-amino-1-butanol (1.1 eq) and 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Add benzaldehyde (1.0 eq).
-
Stir for 20 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The reaction is often slightly exothermic.
-
Stir at room temperature overnight (12-16 hours). Monitor by TLC or GC-MS for completion.
-
Proceed with an aqueous work-up (quench with saturated sodium bicarbonate solution) and purification.
Section 5: References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Lee, J. W., et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering, 117(10), 3169-3178. [Link]
-
Krug, M., et al. (2010). Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6915-9. [Link]
-
Vascuri Janardhana Rao et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(2), 1-11. [Link]
-
Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
-
Google Patents. (1996). DE19602049A1 - High yield 4-amino-butanol preparation.
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. [Link]
-
Magritek. (2023). The Aldol Condensation. [Link]
-
ResearchGate. (2019). Reductive aminations of benzaldehyde. [Link]
-
Taylor & Francis Online. (2015). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link]
Sources
- 1. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
optimizing reaction conditions for the synthesis of 4-Benzylamino-1-butanol
Technical Support Center: Synthesis of 4-Benzylamino-1-butanol
Introduction: this compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice and optimized protocols to address common issues encountered during its preparation. The primary focus is on the most common and versatile synthetic route: the reductive amination of benzaldehyde with 4-amino-1-butanol.
Section 1: Frequently Asked Questions - Synthetic Pathway Selection
Q1: What is the most reliable method for synthesizing this compound in a standard laboratory setting?
The most robust and widely used method is the reductive amination of benzaldehyde with 4-amino-1-butanol.[1][2] This approach can be performed as a "one-pot" reaction, which is highly efficient.[3][4] The reaction involves two key steps:
-
Imine Formation: The primary amine of 4-amino-1-butanol attacks the carbonyl carbon of benzaldehyde to form a hemiaminal, which then dehydrates to form an intermediate imine (or its protonated form, the iminium ion).[2]
-
Reduction: A selective reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine.
An alternative, though often less desirable, method is the direct N-alkylation of 4-amino-1-butanol with a benzyl halide (e.g., benzyl bromide). This method is prone to over-alkylation, forming the tertiary amine as a significant byproduct, which complicates purification.[1]
Q2: Reductive Amination vs. N-Alkylation: Which should I choose?
For the synthesis of this compound, reductive amination is strongly recommended. The table below outlines the key differences to explain this choice.
| Feature | Reductive Amination | Direct N-Alkylation (with Benzyl Halide) |
| Selectivity | High for mono-alkylation. Avoids over-alkylation.[1] | Low. Prone to forming di-benzylated tertiary amine byproduct. |
| Byproducts | Primarily unreacted starting materials or small amounts of reduced aldehyde (benzyl alcohol). | Significant amounts of tertiary amine and quaternary ammonium salts. |
| Procedure | Can be performed in a single pot by mixing aldehyde, amine, and a selective reducing agent.[3][4] | Requires a base and is often difficult to control stoichiometry precisely. |
| Atom Economy | Generally higher and considered a greener chemistry method.[2] | Lower, generates halide salt waste. |
| Recommendation | Preferred method for clean, high-yield synthesis. | Use only if reductive amination is not feasible or if starting materials are unavailable. |
Section 2: Troubleshooting the Reductive Amination Reaction
This section focuses on the reductive amination of benzaldehyde and 4-amino-1-butanol.
Q3: My reaction yield is very low. What are the most likely causes?
Low yield is a common problem that can usually be traced back to one of three areas: imine formation, the reduction step, or workup losses.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing the cause of low reaction yield.
Q4: I see multiple spots on my TLC plate. What are the common side products and how can I avoid them?
The most common side products are benzyl alcohol and the N,N-dibenzylated tertiary amine.
-
Benzyl Alcohol: This forms if your reducing agent reduces the starting benzaldehyde before it can form the imine.
-
Cause: Using a non-selective or overly reactive reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[5] NaBH₄ reduces aldehydes rapidly.
-
Solution: Use a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) .[3][6] STAB is a milder agent that reduces the iminium ion much faster than it reduces the starting aldehyde, making it ideal for one-pot reactions.[3][7]
-
-
Tertiary Amine (N,N-dibenzyl-4-amino-1-butanol): This can form if the newly formed product, this compound (a secondary amine), reacts with another molecule of benzaldehyde and is subsequently reduced.
-
Cause: Using a large excess of benzaldehyde or prolonged reaction times at elevated temperatures.
-
Solution: Use a stoichiometry of approximately 1:1 or a slight excess (1.1 eq.) of the amine. Monitor the reaction by TLC and stop it once the starting amine is consumed.
-
Q5: Which reducing agent is best? NaBH(OAc)₃, NaBH₃CN, or NaBH₄?
For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice.
| Reducing Agent | Pros | Cons | Recommended Solvent |
| NaBH(OAc)₃ (STAB) | Highly selective for imines/iminium ions over aldehydes.[3][6] Ideal for one-pot reactions. Tolerates mild acid.[3] | Moisture sensitive.[5] More expensive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF.[3][5] |
| NaBH₃CN | Selective for imines. Not water-sensitive.[5] | Highly toxic (releases cyanide gas in strong acid). Reactions can be sluggish. | Methanol (MeOH), Ethanol (EtOH).[5] |
| NaBH₄ | Inexpensive and powerful. | Not selective. Reduces aldehydes and ketones quickly.[1][5] Requires a two-step process (form imine first, then add NaBH₄). | Methanol (MeOH), Ethanol (EtOH).[5] |
Expert Recommendation: Due to its high selectivity and safety profile (avoiding cyanide), NaBH(OAc)₃ is the industry standard for high-yield, one-pot reductive aminations.[3][8]
Section 3: Optimized Protocol and Experimental Workflow
Q6: Can you provide a reliable, step-by-step protocol for the synthesis using NaBH(OAc)₃?
Certainly. This protocol is optimized for a ~10 mmol scale and can be adjusted accordingly.
Optimized Protocol: Reductive Amination with NaBH(OAc)₃
-
Materials:
-
4-amino-1-butanol (0.89 g, 10 mmol)
-
Benzaldehyde (1.02 mL, 10 mmol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol, 1.2 eq)
-
Dichloromethane (DCM) (40 mL)
-
Acetic Acid (0.1 mL, optional catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-butanol (1.0 eq) and benzaldehyde (1.0 eq).
-
Dissolve the reactants in dichloromethane (DCM, 40 mL).
-
(Optional) Add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the stirring solution. The addition may cause slight bubbling.
-
Stir the reaction at room temperature and monitor its progress using TLC (e.g., 10% MeOH in DCM with 1% NH₄OH). The reaction is typically complete within 3-5 hours.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution (~30 mL). Stir vigorously for 15 minutes until bubbling ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (~20 mL each).
-
Combine all organic layers, wash with brine (~30 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude oil can be purified by silica gel column chromatography using a gradient elution (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) to yield pure this compound.
-
Experimental Workflow Diagram
Caption: A visual representation of the complete experimental workflow.
References
-
Pearson, Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen.... Available at: [Link]
-
All Chemistry, Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). Available at: [Link]
-
Organic Chemistry, Reductive Amination - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal, Sodium triacetoxyborohydride. Available at: [Link]
-
Master Organic Chemistry, Reductive Amination, and How It Works. (2017). Available at: [Link]
-
PubMed, Reductive amination of carbohydrates using NaBH(OAc)3. Available at: [Link]
-
Wikipedia, Sodium triacetoxyborohydride. Available at: [Link]
-
Reddit, I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. (2023). Available at: [Link]
-
Wikipedia, Reductive amination. Available at: [Link]
-
The Organic Chemist, Reductive Amination. (2023). Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agen... | Study Prep in Pearson+ [pearson.com]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Benzylation of Primary Amino Alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-benzylation of primary amino alcohols. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this important transformation. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to ensure you can achieve high yields and purity in your reactions.
Introduction: The Challenge of Selective N-Benzylation
The N-benzylation of primary amino alcohols is a fundamental reaction in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries. The benzyl group serves as a versatile protecting group for amines and is a common structural motif in biologically active molecules.[1] However, the bifunctional nature of amino alcohols, containing both a nucleophilic amine and a hydroxyl group, presents a significant challenge in achieving selective N-alkylation while avoiding common side reactions.
This guide will address the most frequently encountered issues, providing explanations of the underlying mechanisms and actionable protocols to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: O-Benzylation - The Competing Reaction
Q: I am observing significant formation of an O-benzylated byproduct in my reaction. How can I improve the chemoselectivity for N-benzylation?
A: O-benzylation is a common side reaction where the hydroxyl group of the amino alcohol competes with the amino group for the benzylating agent.[2] The relative nucleophilicity of the amine and hydroxyl groups is a key factor. While amines are generally more nucleophilic than alcohols, under certain conditions, O-alkylation can become significant.
Root Cause Analysis:
-
Reaction Conditions: The choice of base and solvent can significantly influence the selectivity. Strong bases that can deprotonate the hydroxyl group, such as sodium hydride (NaH), will increase the likelihood of O-benzylation.[3]
-
Steric Hindrance: The steric environment around the amine and hydroxyl groups can affect their relative reactivity.
-
Nature of the Benzylating Agent: The reactivity of the benzylating agent (e.g., benzyl bromide vs. benzyl chloride) can play a role.
Troubleshooting Strategies:
-
Optimize the Base:
-
Recommendation: Use a milder, non-nucleophilic base that preferentially deprotonates the ammonium salt formed in situ, rather than the alcohol. Examples include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Causality: These bases are generally not strong enough to significantly deprotonate the alcohol, thus favoring the N-alkylation pathway.
-
-
Solvent Selection:
-
Recommendation: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred.
-
Causality: These solvents can solvate the ions involved in the reaction without participating in hydrogen bonding, which can sometimes favor O-alkylation.
-
-
Protecting Group Strategy:
-
Recommendation: If optimization of reaction conditions is insufficient, consider protecting the hydroxyl group prior to N-benzylation. A common choice is a silyl ether (e.g., TBDMS), which is stable to many N-alkylation conditions and can be easily removed later.[4]
-
Experimental Protocol: Selective N-Benzylation using K₂CO₃
-
To a solution of the primary amino alcohol (1.0 equiv) in acetonitrile (10 mL/mmol), add potassium carbonate (2.0-3.0 equiv).
-
Add benzyl bromide (1.1-1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N-benzylated product.
Issue 2: Over-alkylation - Formation of Secondary and Tertiary Amines
Q: My reaction is producing a mixture of mono- and di-benzylated products. How can I prevent this over-alkylation?
A: Over-alkylation is a frequent issue where the desired N-benzylated primary amine, being more nucleophilic than the starting amine, reacts further with the benzylating agent to form a secondary (dibenzyl) amine.[5][6] In some cases, this can proceed to form a quaternary ammonium salt.
Root Cause Analysis:
-
Relative Nucleophilicity: The product of the initial N-benzylation is a secondary amine, which is often more nucleophilic than the starting primary amine, leading to a faster second alkylation.[5]
-
Stoichiometry: Using a 1:1 stoichiometry of the amine to the benzylating agent often results in a mixture of products.
-
Reaction Concentration: Higher concentrations can favor the bimolecular reaction leading to over-alkylation.
Troubleshooting Strategies:
-
Stoichiometric Control:
-
Recommendation: Use a large excess of the primary amino alcohol relative to the benzylating agent.
-
Causality: Statistically, this favors the reaction of the benzylating agent with the more abundant starting material over the mono-benzylated product.[5]
-
-
Reductive Amination:
-
Recommendation: This is a highly effective alternative to direct alkylation. The amino alcohol is reacted with benzaldehyde to form an imine (or oxazolidine intermediate), which is then reduced in situ to the desired N-benzylated amine.[7][8]
-
Causality: This method avoids the use of a reactive benzyl halide and the formation of the more nucleophilic secondary amine under conditions where it can be further alkylated. Common reducing agents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[7]
-
Experimental Protocol: N-Benzylation via Reductive Amination
-
Dissolve the primary amino alcohol (1.0 equiv) in a suitable solvent such as methanol or dichloromethane.
-
Add benzaldehyde (1.0-1.1 equiv) and stir at room temperature for 1-2 hours to form the imine/oxazolidine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.2-1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water or a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography.
Visualization of Reaction Pathways
Caption: Comparison of direct alkylation and reductive amination pathways.
Issue 3: Racemization of Chiral Amino Alcohols
Q: I am working with an enantiomerically pure amino alcohol, but I am observing a loss of optical purity after N-benzylation. What is causing this racemization and how can I prevent it?
A: Racemization can occur at the stereocenter bearing the amino or hydroxyl group, particularly if it is adjacent to a carbonyl group or under harsh reaction conditions (e.g., high temperatures, strong base).[9][10]
Root Cause Analysis:
-
Harsh Reaction Conditions: Elevated temperatures and the use of strong bases can facilitate epimerization.
-
Mechanism: For α-amino alcohols, racemization can occur through deprotonation-reprotonation at the α-carbon if it is activated. However, for many simple amino alcohols, racemization is less common under standard N-alkylation conditions. It is more of a concern in reactions involving catalysts that can promote dehydrogenation/hydrogenation cycles.[11]
Troubleshooting Strategies:
-
Milder Reaction Conditions:
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.
-
Causality: Lowering the thermal energy of the system reduces the likelihood of overcoming the activation barrier for racemization.
-
-
Choice of Method:
-
Recommendation: Reductive amination is often performed under mild conditions and is less prone to causing racemization compared to methods that might involve harsher bases or higher temperatures.[12]
-
Causality: The reaction conditions for imine formation and subsequent reduction are typically gentle enough to preserve the stereochemical integrity of the chiral centers.
-
Analytical Method for Detecting Racemization:
-
Chiral HPLC or GC: This is the most common and reliable method to determine the enantiomeric excess (ee) of your product.
-
NMR with Chiral Shift Reagents: Can be used to differentiate between enantiomers.
Data Summary Table: Recommended Conditions for N-Benzylation
| Issue | Recommended Method | Key Reagents | Solvent | Temperature | Expected Outcome |
| O-Benzylation | Direct Alkylation | Benzyl bromide, K₂CO₃ | Acetonitrile | Room Temp - 50°C | Improved N-selectivity |
| Over-alkylation | Reductive Amination | Benzaldehyde, NaBH₄ | Methanol | 0°C to Room Temp | High yield of mono-N-benzylated product |
| Racemization | Reductive Amination | Benzaldehyde, NaBH₄ | Methanol | 0°C to Room Temp | Preservation of stereochemical integrity |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side reactions.
Analytical Characterization of Side Products
It is crucial to have reliable analytical methods to identify and quantify side products.
-
Thin Layer Chromatography (TLC): A quick method to monitor reaction progress. The N-benzylated product will have a different Rf value than the starting material. O-benzylated and di-benzylated products will also have distinct Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides separation and mass information, allowing for the confident identification of the desired product and byproducts based on their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify impurities if they are present in significant amounts. The appearance of new signals corresponding to the benzyl group (aromatic protons around 7.3 ppm and benzylic CH₂ protons) is indicative of benzylation. The integration of these signals can help determine the degree of benzylation.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the reaction mixture.[13][14] A well-developed HPLC method can separate the starting material, desired product, and all major side products.
References
-
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
-
Tel Aviv University. (2004). Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN. [Link]
-
ResearchGate. (n.d.). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. [Link]
-
Beller, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701522. [Link]
-
Royal Society of Chemistry. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. [Link]
- Google Patents. (n.d.). US4990666A - Racemization of optically active amino alcohols.
-
ResearchGate. (2005). Racemization of chiral amino alcohols: Catalyst selection and characterization. [Link]
-
ResearchGate. (n.d.). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. [Link]
-
PubMed. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
National Institutes of Health. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
Royal Society of Chemistry. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. [Link]
-
ResearchGate. (2009). (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]
-
National Institutes of Health. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. [Link]
-
ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
Royal Society of Chemistry. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
-
ResearchGate. (n.d.). Regioselective O‐alkylation or O‐benzylation of cyclic amino alcohols... [Link]
-
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
-
National Institutes of Health. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. [Link]
-
OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]
-
MDPI. (n.d.). Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol. [Link]
-
Université de Lille. (n.d.). Development of novel catalysts for selective amination of alcohols. [Link]
-
ACS Publications. (n.d.). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
-
ChemRxiv. (n.d.). No Transition Metals Required – Oxygen Promoted Synthesis of Imines from Primary Alcohols and Amines under Ambient Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
-
ResearchGate. (n.d.). Reductive amination of various amines. [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
-
ACS Publications. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. [Link]
-
Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. [Link]
-
National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
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- 14. researchgate.net [researchgate.net]
stability of 4-Benzylamino-1-butanol under acidic and basic conditions
Welcome to the technical support center for 4-Benzylamino-1-butanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common stability concerns under acidic and basic conditions, offering insights into potential degradation pathways and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The chemical structure of this compound, featuring a secondary amine and a primary alcohol, presents two main stability concerns:
-
Acid-Catalyzed Dehydration: Under acidic conditions, the primary alcohol can undergo dehydration, potentially leading to the formation of unsaturated impurities. This reaction is catalyzed by protons and typically follows an E1 or E2 mechanism.[1][2][3]
-
Oxidation of the Amine: The secondary benzylamine group is susceptible to oxidation, which can lead to the formation of imines, amides, or other degradation products.[4][5][6] This can be particularly concerning in the presence of oxidizing agents or under aerobic conditions, potentially accelerated by basic pH.
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of the solution is a critical factor governing the stability of this compound.
-
Acidic pH (below 7): In acidic media, the lone pair of electrons on the nitrogen atom is protonated, forming an ammonium salt. This protonation renders the amine non-nucleophilic, which can prevent some side reactions.[7] However, the presence of acid can catalyze the dehydration of the primary alcohol.
-
Basic pH (above 7): In basic solutions, the amine group is deprotonated and thus more nucleophilic and susceptible to oxidation. While the primary alcohol is generally stable to dehydration under basic conditions, the overall molecule may be prone to oxidative degradation pathways, especially in the presence of oxygen.
Q3: What are the likely degradation products of this compound under stress conditions?
A3: Based on its structure, the following degradation products could be anticipated:
-
Under Acidic Conditions: The primary degradation product is likely to be the corresponding alkene, formed via dehydration of the butanol side chain. Intramolecular cyclization to form a substituted pyrrolidine is also a possibility, though less likely with a primary alcohol compared to a secondary or tertiary one.[7][8]
-
Under Basic Conditions/Oxidative Stress: The benzylamine moiety can be oxidized to the corresponding imine, N-benzylidene-4-amino-1-butanol. Further oxidation or hydrolysis could lead to benzaldehyde and 4-amino-1-butanol.[4][5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or appearance of unknown peaks in HPLC analysis after storage in acidic buffer. | Acid-catalyzed dehydration of the primary alcohol. | - Adjust the pH of the stock solution to a neutral or slightly acidic range (pH 5-7) using a suitable buffer system. - Store solutions at reduced temperatures (2-8 °C) and protect from light.[9] - Perform a forced degradation study under acidic conditions to identify the degradation products and develop a stability-indicating analytical method. |
| Discoloration or precipitation in solutions stored under ambient, aerobic conditions, especially at basic pH. | Oxidation of the secondary benzylamine. | - Prepare solutions using degassed solvents to minimize dissolved oxygen. - Consider purging the headspace of the storage container with an inert gas like nitrogen or argon.[10] - If compatible with the experimental design, add an antioxidant (e.g., ascorbic acid, BHT) after confirming its non-interference. |
| Inconsistent experimental results between different batches of the compound. | Variability in purity or initial degradation of the compound. | - Qualify each new batch of this compound for purity and identity using appropriate analytical techniques (e.g., HPLC, NMR, MS) before use. - Ensure consistent storage conditions for all batches in a cool, dry, and dark place. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water and acetonitrile (HPLC grade)
-
Buffer solutions (pH 4, 7, and 9)
-
Photostability chamber
-
Heating oven
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
pH-Dependent Degradation: Prepare solutions of the compound in buffers at pH 4, 7, and 9 and store at 40°C for 7 days.[9]
-
Analysis: Analyze all stressed samples by a suitable analytical method, such as HPLC with UV and/or MS detection, to identify and quantify any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
Stressed samples from the forced degradation study (Protocol 1)
-
HPLC system with UV and/or MS detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
High-purity water
Methodology:
-
Initial Screening: Begin with a generic gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Method Optimization: Inject a mixture of the stressed samples to observe the separation of the parent compound from the degradation products.
-
Parameter Adjustment: Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal resolution between all peaks.
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways for this compound under acidic and basic conditions.
Caption: Acid-catalyzed degradation pathway.
Caption: Basic/Oxidative degradation pathway.
References
- Cyclodehydration of amino alcohol derivatives – Acid catalysis vs Mitsunobu. (2012, January 3).
-
Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. (2016, November 4). ACS Omega. Retrieved from [Link]
-
Acid promoted cyclodehydration of amino alcohols with amide acetal. RSC Advances. Retrieved from [Link]
-
Oxidative cleavage of C−N bonds in N-alkylbenzylamines,... ResearchGate. Retrieved from [Link]
-
Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. Indian Academy of Sciences. Retrieved from [Link]
-
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014, June 30). Organic Letters. Retrieved from [Link]
-
The oxidation of diphenylamine and of its N-derivatives. Part II. Oxidation of the benzyl group of some benzylamines and benzyl ethers to benzoyl. Journal of the Chemical Society (Resumed). Retrieved from [Link]
-
Bio-inspired manganese-catalyzed deaminative hydroxylation of benzyl amines to corresponding alcohols. (2025, July 17). PMC - NIH. Retrieved from [Link]
-
This compound, 25g, Each. CP Lab Safety. Retrieved from [Link]
-
Acid-Catalyzed Dehydration Definition. Fiveable. Retrieved from [Link]
-
This compound (C11H17NO). PubChemLite. Retrieved from [Link]
- A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
-
Treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, precursors to beta-amino acids, and not to tetrahydroisoquinolines. (2000, March 9). PubMed. Retrieved from [Link]
- Chemical Compatibility Chart.
-
dehydration of alcohols. Chemguide. Retrieved from [Link]
-
YouTube. (2024, March 4). Retrieved from [Link]
-
Acid Catalyzed Dehydration of Alcohols to get Alkenes. (2019, July 24). YouTube. Retrieved from [Link]
-
Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Retrieved from [Link]
-
Butanol production from agricultural residues: Impact of degradation products on Clostridium beijerinckii growth and butanol fermentation. PubMed. Retrieved from [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. NIH. Retrieved from [Link]
-
Chemical Compatibility Database. Cole-Parmer. Retrieved from [Link]
-
Chemical Compatibility Chart. (2024, April 19). Walchem. Retrieved from [Link]
- Chemical Compatibility Table.
-
Chemical Compatibility Chart. Sterlitech Corporation. Retrieved from [Link]
-
Dehydration of butanol towards butenes over MFI, FAU and MOR: influence of zeolite topology. (2021, February 1). Catalysis Science & Technology. Retrieved from [Link]
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Retrieved from [Link]
-
Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. PubMed. Retrieved from [Link]
-
Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1. (2017, May 5). PMC - NIH. Retrieved from [Link]
-
The stability of polyaniline in strongly alkaline or acidic aqueous media. (2025, August 10). ResearchGate. Retrieved from [Link]
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- 10. biosynth.com [biosynth.com]
Technical Support Center: Synthesis of N-Benzylamines - Preventing Over-alkylation
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzylamines. A common challenge in this synthesis is over-alkylation, leading to the formation of undesired secondary and tertiary amine byproducts. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high yields and selectivity for your target mono-N-benzylamine.
Troubleshooting Guide: Common Issues in N-Benzylamine Synthesis
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Q1: I am seeing significant amounts of dibenzylamine and even tribenzylamine in my reaction mixture. What is causing this and how can I fix it?
A1: This is a classic case of over-alkylation. The root of the problem lies in the fact that the product of your initial reaction, the N-benzylamine, is often more nucleophilic than the starting amine (e.g., ammonia or another primary amine). This makes it a better reactant for the benzyl halide, leading to a "runaway" reaction where it outcompetes the starting amine for the alkylating agent.[1][2]
Immediate Troubleshooting Steps:
-
Check Your Stoichiometry: The most straightforward way to combat over-alkylation in direct alkylation is to use a large excess of the starting amine.[3] This statistically favors the reaction of the benzyl halide with the intended amine rather than the product. A molar ratio of amine to benzyl halide of at least 10:1 is a good starting point, though ratios as high as 20:1 have been reported to be effective.[4]
-
Slow Addition of the Alkylating Agent: Instead of adding all the benzyl halide at once, add it dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent, further reducing the chance of it reacting with the newly formed N-benzylamine.[1]
Long-Term Solution: Switch to a More Selective Method
If stoichiometric control proves insufficient or impractical (e.g., due to the cost of the starting amine or difficulties in purification), consider switching to a more selective synthetic strategy like reductive amination.
Q2: My reductive amination is giving a low yield of the desired N-benzylamine. What could be going wrong?
A2: Low yields in reductive amination can stem from several factors, primarily related to the formation and stability of the imine intermediate and the efficacy of the reducing agent.
Troubleshooting Steps:
-
Optimize Imine Formation:
-
pH Control: The formation of the imine from benzaldehyde and the amine is pH-sensitive. The reaction is typically favored under mildly acidic conditions (pH 4-6) which protonate the carbonyl oxygen, making the carbon more electrophilic.[5][6] However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic.[6] You can use a mild acid catalyst like acetic acid.
-
Water Removal: Imine formation is a reversible reaction that produces water. To drive the equilibrium towards the imine, consider using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, or employing a Dean-Stark trap if the reaction is run at reflux in a suitable solvent like toluene.[7]
-
-
Evaluate Your Reducing Agent:
-
Reactivity and Selectivity: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting benzaldehyde in addition to the imine, leading to benzyl alcohol as a byproduct and lowering your yield.[6][8] It is often better to pre-form the imine before adding NaBH₄.[6][9]
-
Milder, More Selective Reagents: Consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoboric hydride (NaBH₃CN).[8][10][11] These reagents are particularly effective because they selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde, allowing for a one-pot reaction.[6][10][12] STAB is generally preferred due to the high toxicity of NaBH₃CN.[8][11]
-
dot
Caption: Troubleshooting workflow for low yields in reductive amination.
Q3: How do I remove the large excess of ammonia or primary amine after my direct alkylation reaction?
A3: Removing a large excess of a volatile amine like ammonia can be challenging but is crucial for isolating a pure product.
Workup and Purification Strategy:
-
Acid-Base Extraction:
-
Dissolve the reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the amines, forming their respective ammonium salts which are soluble in the aqueous layer.
-
Separate the aqueous layer containing the ammonium salts.
-
Make the aqueous layer basic with a strong base (e.g., concentrated NaOH solution) to deprotonate the ammonium salts and liberate the free amines.
-
Extract the liberated amines back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[13][14]
-
-
Distillation: If the boiling points are sufficiently different, fractional distillation under atmospheric or reduced pressure can be an effective method for separating the desired N-benzylamine from the starting amine.[15]
-
Azeotropic Removal: In some cases, the excess amine can be removed by azeotropic distillation with a suitable solvent like toluene or chloroform.[16]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for over-alkylation in N-benzylamine synthesis?
A1: Over-alkylation occurs because the product of the initial alkylation (a primary or secondary amine) is generally more nucleophilic than the starting amine. This is due to the electron-donating nature of the newly added alkyl group, which increases the electron density on the nitrogen atom, making it more reactive towards the electrophilic benzyl halide.[17] This leads to a cascade of reactions, producing a mixture of mono-, di-, and sometimes even tri-alkylated products.[2][17]
dot
Caption: The "runaway" reaction leading to over-alkylation.
Q2: Which is a better method for preparing N-benzylamines: direct alkylation or reductive amination?
A2: For achieving high selectivity for the mono-N-benzylamine and avoiding over-alkylation, reductive amination is generally the superior method .[2][6][11] It is a more controlled, two-step (or one-pot) process that avoids the issue of the product being more reactive than the starting material. Direct alkylation can be effective but often requires a large excess of the starting amine and careful control of reaction conditions to minimize side products.[1][12]
Q3: What is the role of the base in direct N-alkylation, and which one should I choose?
A3: In direct N-alkylation, a base is required to neutralize the acidic byproduct (e.g., HBr or HCl) formed during the reaction. If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.
For promoting selective mono-alkylation, weaker inorganic bases are often preferred.
-
Potassium Carbonate (K₂CO₃): A common, cost-effective, and mild base suitable for many N-alkylation reactions.[7][18]
-
Cesium Carbonate (Cs₂CO₃): This base often provides superior results in promoting mono-alkylation and suppressing di-alkylation.[19][20][21][22] This "cesium effect" is attributed to the unique properties of the cesium cation.[20][22]
Q4: How does the choice of solvent affect my N-alkylation reaction?
A4: The solvent plays a crucial role, particularly in direct alkylation which often proceeds via an Sₙ2 mechanism.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the best choice for Sₙ2 reactions.[23][24] They can solvate the cation of the base (e.g., K⁺ or Cs⁺) but do not strongly solvate the amine nucleophile. This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate.[23]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" around it.[23][25][26] This stabilizes the nucleophile and reduces its reactivity, slowing down the Sₙ2 reaction.[23]
| Parameter | Direct Alkylation | Reductive Amination |
| Primary Challenge | Over-alkylation | Incomplete imine formation, side-reduction of aldehyde |
| Key to Success | Large excess of amine, slow addition of alkylating agent | Choice of selective reducing agent, pH control |
| Recommended Base | Cs₂CO₃ or K₂CO₃ | Often mildly acidic (e.g., acetic acid) |
| Recommended Solvent | Polar aprotic (DMF, Acetonitrile) | Methanol, Dichloroethane (DCE), THF |
| Selectivity | Moderate to good (condition dependent) | High to excellent |
| Generality | Good | Excellent |
Table 1. Comparison of Direct Alkylation and Reductive Amination for N-Benzylamine Synthesis.
Experimental Protocols
Protocol 1: Reductive Amination of Benzaldehyde with Sodium Triacetoxyborohydride (STAB) - One-Pot Procedure
This protocol is a reliable and highly selective method for the synthesis of N-benzylamines, minimizing the risk of over-alkylation.[8][11][27]
Materials:
-
Benzaldehyde (1.0 eq)
-
Primary amine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the benzaldehyde and the primary amine.
-
Add the solvent (DCE or THF) to dissolve the reactants.
-
If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
(Optional) Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In one portion, add sodium triacetoxyborohydride (STAB) to the reaction mixture. The reaction may be mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylamine.
-
Purify the product by column chromatography or distillation as required.
Protocol 2: Direct N-Alkylation with Stoichiometric Control and Cesium Carbonate
This method can be effective if reductive amination is not feasible. The key is the use of a large excess of the starting amine and a selective base.[19][20][28]
Materials:
-
Primary amine (10.0 eq)
-
Benzyl bromide or benzyl chloride (1.0 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the primary amine and anhydrous DMF.
-
Add cesium carbonate to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Prepare a solution of the benzyl halide in a small amount of anhydrous DMF.
-
Add the benzyl halide solution dropwise to the stirred amine suspension over a period of 1-2 hours.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product into diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, which will contain a large amount of the starting amine. Purification can be achieved by acid-base extraction (as described in the Troubleshooting section) followed by distillation or column chromatography.
References
- Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (URL not available)
- Comparative analysis of different reducing agents in amin
- Preventing over-alkylation in benzylamine synthesis. BenchChem. (URL not available)
- Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL not available)
-
Cesium effect: high chemoselectivity in direct N-alkylation of amines. PubMed. (URL: [Link])
-
Hitchhiker's Guide to Reductive Amination. Semantic Scholar. (URL: [Link])
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (URL not available)
-
Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. (URL: [Link])
-
Borch Reductive Amination. Chem-Station Int. Ed. (URL: [Link])
-
Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace. (URL: [Link])
-
Scheme 1. Cs2CO3-promoted selective mono-N-alkylation of aliphatic... ResearchGate. (URL: [Link])
-
pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society. (URL: [Link])
-
Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... ResearchGate. (URL: [Link])
-
Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])
-
Reductive amination. Wikipedia. (URL: [Link])
-
Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate. (URL: [Link])
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem. (URL not available)
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. (URL: [Link])
-
Best Conditions For N-Alkylation?. Sciencemadness.org. (URL: [Link])
- Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (URL not available)
- Myers Chem 115. (URL not available)
- Reductive Amination - Common Conditions. (URL not available)
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH. (URL: [Link])
-
How does a large excess of ammonia prevent polyalkyalation when preparing primary amines?. Quora. (URL: [Link])
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. (URL: [Link])
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. (URL: [Link])
-
Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals. (URL: [Link])
- The two most general amine syntheses are the reductive amin
- Application Notes and Protocols for N-alkylation using 2-Iodopentane and Potassium Carbon
-
Reductive Amination. YouTube. (URL: [Link])
- Preparation of benzylamine.
-
Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. (URL: [Link])
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. (URL: [Link])
-
How to purify Benzylamine?. Reddit. (URL: [Link])
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. (URL: [Link])
-
Polyalkylation of Amines. YouTube. (URL: [Link])
-
N-Dealkylation of Amines. NIH. (URL: [Link])
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. (URL: [Link])
- Prioritised substance group: Aprotic solvents. HBM4EU. (URL not available)
-
How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. ResearchGate. (URL: [Link])
-
Preparation of benzylamine. PrepChem.com. (URL: [Link])
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. (URL: [Link])
-
Polar Protic and Aprotic Solvents. Chemistry LibreTexts. (URL: [Link])
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (URL: [Link])
-
Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. (URL: [Link])
Sources
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- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 10. Reductive amination - Wikipedia [en.wikipedia.org]
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- 12. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Polar Amino Alcohol Purification
Welcome to the technical support center for the purification of polar amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these highly polar and functionalized molecules. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance the purity and yield of your target compounds.
Section 1: Understanding the Core Challenges
Polar amino alcohols present a purification paradox. Their dual functionality—a basic amino group and a polar hydroxyl group—along with their high polarity, makes them highly soluble in aqueous and polar organic solvents, but difficult to separate from similarly polar impurities. Standard purification techniques often fall short, leading to issues like poor recovery, peak tailing in chromatography, and difficulties in crystallization.
This guide is structured to address these challenges head-on, providing not just solutions, but the underlying rationale to empower you to adapt and optimize these methods for your specific amino alcohol.
Section 2: Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the common problems encountered during the purification of polar amino alcohols.
Chromatography-Related Issues
Question 1: I'm observing severe peak tailing and poor recovery when using standard silica gel chromatography for my polar amino alcohol. What's causing this and how can I fix it?
Answer:
This is a classic problem arising from the strong interaction between the basic amino group of your compound and the acidic silanol groups on the surface of standard silica gel.[1] This interaction leads to irreversible adsorption and peak tailing. Here’s a breakdown of the issue and how to troubleshoot it:
-
The "Why": Silica gel is weakly acidic. The basic nitrogen atom in your amino alcohol can be protonated by the surface silanol groups, leading to strong ionic interactions that prevent the compound from eluting cleanly.
-
Troubleshooting Strategies:
-
Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent to compete with your compound for the active sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase.[1] TEA is a volatile base that will effectively block the acidic sites on the silica gel, allowing your amino alcohol to elute with a much-improved peak shape.
-
Ammonium Hydroxide: For very polar amino alcohols, a mobile phase containing a small percentage of ammonium hydroxide in methanol (e.g., 1-2%) can be highly effective.[1] A common eluent system is Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1).[1]
-
-
Alternative Stationary Phases: If mobile phase modification isn't sufficient, consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have amino groups covalently bonded to the silica surface, which shields the silanol groups and provides a less interactive surface for basic compounds.[2]
-
Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[1] It is available in acidic, neutral, and basic forms; for amino alcohols, neutral or basic alumina is recommended.
-
-
Question 2: My polar amino alcohol has very poor retention on a C18 reversed-phase column and elutes in the void volume. How can I achieve separation?
Answer:
This is a common issue as the high polarity of amino alcohols makes them poorly retained on non-polar stationary phases like C18.[3][4] Here are several advanced chromatography techniques to overcome this challenge:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[5][6][7] It utilizes a polar stationary phase (like silica, amide, or amino-based) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][9]
-
Mechanism: A water-rich layer forms on the surface of the polar stationary phase, and your polar amino alcohol partitions between this aqueous layer and the bulk organic mobile phase.[8] More polar compounds are more strongly retained.
-
Key Advantage: HILIC often provides enhanced sensitivity with mass spectrometry detection due to the high organic content of the mobile phase, which promotes efficient ionization.[9]
-
-
Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases that have both reversed-phase and ion-exchange characteristics.[10][11] This dual retention mechanism can provide unique selectivity for polar and charged molecules like amino alcohols.[12]
-
Ion-Exchange Chromatography (IEX): Since amino alcohols are charged molecules (or can be charged by adjusting the pH), IEX is a powerful purification technique.[14][15]
-
Cation-Exchange: At a pH below the isoelectric point (pI) of the amino alcohol, it will carry a net positive charge and bind to a negatively charged cation-exchange resin.[15][16]
-
Anion-Exchange: At a pH above the pI, it will be negatively charged (if it also contains an acidic group) or neutral, making anion-exchange less common for simple amino alcohols but applicable to more complex structures.
-
Elution: The bound amino alcohol is typically eluted by increasing the salt concentration or changing the pH of the mobile phase.[16]
-
Workflow for Selecting the Right Chromatographic Technique
Sources
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- 2. reddit.com [reddit.com]
- 3. waters.com [waters.com]
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- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biocompare.com [biocompare.com]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 12. Mixed Mode Chromatography | Sartorius [sartorius.com]
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A Senior Application Scientist's Guide to Solubilization for Biological Assays
<Technical Support Center: 4-Benzylamino-1-butanol >
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound in a biological assay hinges on a fundamental, yet often challenging, step: achieving and maintaining its solubility in a biologically compatible system. This guide is designed to provide you, my fellow researchers, with both troubleshooting solutions and a deeper understanding of the principles behind them.
The structure of this compound, with its hydrophobic benzyl group and more hydrophilic amino-butanol portion, presents a classic solubility challenge. This guide will equip you with the knowledge and protocols to navigate these challenges effectively.
Troubleshooting Guide: From Powder to Plate
This section addresses common issues encountered when preparing this compound for your experiments.
Issue 1: My 10 mM stock solution of this compound in DMSO is cloudy or has visible precipitate.
Root Cause Analysis:
This is a clear indication that the compound's solubility limit in pure DMSO at your storage temperature has been exceeded. While DMSO is a powerful solvent, it's not universal. Factors like storage temperature (DMSO can freeze at 18.5°C), water absorption from the atmosphere, and the compound's intrinsic properties can lead to precipitation.[1][2] Storing DMSO solutions at low temperatures, such as -20°C, can further reduce the solubility of many compounds.[1]
Step-by-Step Resolution Protocol:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes. Agitate the vial by vortexing or gentle inversion periodically. Often, this is sufficient to redissolve the compound.
-
Sonication: If warming is ineffective, sonicate the vial in a bath sonicator for 5-10 minutes.[3] This provides mechanical energy to break up precipitate and facilitate dissolution.
-
Solvent Augmentation (for stubborn solubility):
-
Add a small volume (e.g., 5-10% of the total volume) of a co-solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). These are strong organic solvents that can enhance the solubility of hydrophobic compounds. However, always check the tolerance of your specific assay for these solvents.
-
For compounds that are basic, like this compound, adding a small amount of an acid (e.g., a 1:1 mixture of DMSO:0.1 N HCl) can protonate the amine group, increasing its polarity and aqueous solubility.[4][5] Be mindful of how this pH change might affect your compound's activity and your assay system.
-
Workflow for Preparing a Clear DMSO Stock Solution:
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Issue 2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.
Root Cause Analysis:
This is a common phenomenon for hydrophobic compounds. The dramatic change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to "crash out" of solution. The final concentration of DMSO in your assay is critical; most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are more sensitive.[3]
Strategies for Maintaining Solubility in Aqueous Media:
-
Method 1: Serial Dilution Optimization
Instead of a single large dilution, perform serial dilutions. For instance, first, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your aqueous buffer. This gradual change in solvent environment can sometimes prevent precipitation.
-
Method 2: The "Pluronic F-68" Technique
Pluronic F-68 is a non-ionic surfactant that can help to stabilize compounds in aqueous solutions by forming micelles.
Protocol:
-
Prepare a 10% (w/v) stock solution of Pluronic F-68 in water.
-
In a separate tube, add the required volume of your this compound DMSO stock.
-
Add an equal volume of the 10% Pluronic F-68 solution to the DMSO stock and vortex immediately.
-
Then, add this mixture to your final assay buffer.
-
-
Method 3: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[6][7][8] They can encapsulate poorly soluble drugs, effectively increasing their aqueous solubility.[6][7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for this purpose.[6][10]
Protocol:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v in water).
-
In a microcentrifuge tube, add the required volume of your this compound DMSO stock.
-
Add an appropriate volume of the HP-β-CD solution to achieve your desired final concentration.
-
Vortex the mixture thoroughly and allow it to equilibrate for at least 30 minutes at room temperature before diluting into your final assay buffer.
-
Comparative Summary of Solubilization Strategies:
| Strategy | Principle of Action | Recommended Starting Concentration | Pros | Cons |
| DMSO | Polar aprotic solvent | Up to 10 mM stock | Widely used, dissolves many compounds | Can be cytotoxic at >0.5%, precipitation upon aqueous dilution |
| Pluronic F-68 | Non-ionic surfactant, micelle formation | 0.01-0.1% in final assay volume | Low cytotoxicity, can improve stability | May interfere with some assays, requires optimization |
| HP-β-Cyclodextrin | Encapsulation of hydrophobic molecules | 1-10 mM in final assay volume | Significantly increases aqueous solubility, low toxicity | Can be expensive, may alter drug-target binding kinetics |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to start with for this compound?
For initial stock solutions, high-purity, anhydrous DMSO is the recommended starting point.[2][11][12][13] It is a versatile solvent for many organic molecules used in biological research.[14] However, always aim to use the lowest possible concentration of DMSO in your final assay.[3]
Q2: How should I store my this compound stock solutions?
Store stock solutions in tightly sealed vials at room temperature or 4°C, protected from light and moisture. Use a desiccant to prevent the absorption of water into the DMSO, which can decrease its solvating power. For long-term storage, aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1]
Q3: Can I use ethanol or methanol to dissolve this compound?
While ethanol and methanol can dissolve many organic compounds, they are generally more cytotoxic to cells than DMSO and are more volatile, which can lead to concentration changes over time. If your assay is cell-free and compatible with these alcohols, they can be considered. However, for cell-based assays, DMSO is the preferred solvent.
Q4: How does pH affect the solubility of this compound?
The benzylamino group in the molecule is basic.[4][5] In acidic conditions, this amine group will be protonated, increasing the molecule's polarity and, therefore, its aqueous solubility.[4][5][15] Conversely, at a neutral or basic pH, the amine is more likely to be in its neutral, less soluble form.[16][17] If your assay can tolerate a slightly acidic pH, this can be a useful strategy to enhance solubility.
Q5: My compound still precipitates in the assay plate over time. What can I do?
This suggests that your compound is at a supersaturated state in the assay buffer.
-
Reduce the final concentration: This is the most straightforward solution.
-
Increase the concentration of your solubilizing agent: If you are using Pluronic F-68 or HP-β-CD, try increasing their concentration.
-
Include serum in your media: If using a cell-based assay, the proteins in fetal bovine serum (FBS) can sometimes help to bind to and solubilize hydrophobic compounds.
Logical Flow for Solubility Troubleshooting:
Caption: Decision tree for troubleshooting the solubility of this compound.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available from: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available from: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
-
Solubility and pH of amines. Creative Chemistry. Available from: [Link]
-
PAN-Biotech Dimethyl Sulfoxide (DMSO) for Cell Culture. Ilex Life Sciences. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade. UFCBIO. Available from: [Link]
-
DMSO usage in cell culture. LifeTein. Available from: [Link]
-
DMSO Bio-Max, Cell Culture Grade | Solvents | bioWORLD. bioWORLD. Available from: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]
-
4-(Benzylamino)-1-butanol. Oakwood Chemical. Available from: [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. Available from: [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. Available from: [Link]
-
What are the physical properties of amines? Quora. Available from: [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience. Available from: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available from: [Link]
-
General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. SpringerLink. Available from: [Link]
-
Is there a relationship between solubility of material and its PH level? ResearchGate. Available from: [Link]
-
MedChem Essentials: Solubility part 2. YouTube. Available from: [Link]
-
Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Available from: [Link]
-
This compound (C11H17NO). PubChemLite. Available from: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]
-
4-Benzyloxy-1-butanol | C11H16O2 | CID 562212. PubChem - NIH. Available from: [Link]
-
4-Amino-1-butanol | C4H11NO | CID 25868. PubChem. Available from: [Link]
- Method for preparing 4-isopropylamino-1-butanol.Google Patents.
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minimizing dimer formation during 4-Benzylamino-1-butanol synthesis
A Guide to Minimizing Dimer Formation and Optimizing Yield
Introduction: The Challenge of Selectivity
The synthesis of 4-Benzylamino-1-butanol, a valuable intermediate in various research and development applications, presents a common challenge in synthetic organic chemistry: achieving selective mono-N-alkylation of a primary amine. The primary amine, 4-amino-1-butanol, can react with a benzylating agent to form the desired secondary amine. However, the product itself is nucleophilic and can react further to yield the undesired N,N-dibenzyl-4-aminobutanol, often referred to as the "dimer" or "over-alkylation product." This guide provides a comprehensive overview of the synthetic strategies and troubleshooting methodologies to minimize the formation of this byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two primary methods for the synthesis of this compound: direct N-alkylation and reductive amination. Direct N-alkylation involves the reaction of 4-amino-1-butanol with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. Reductive amination, a two-step, one-pot process, involves the reaction of 4-amino-1-butanol with benzaldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: Why is dimer formation a significant issue in the direct N-alkylation method?
Dimer formation, or over-alkylation, is a common side reaction in the direct alkylation of primary amines.[1][2] The secondary amine product (this compound) is often more nucleophilic than the starting primary amine (4-amino-1-butanol). This increased nucleophilicity makes the product a better nucleophile, allowing it to compete with the starting material for the benzylating agent, leading to the formation of the tertiary amine (N,N-dibenzyl-4-aminobutanol).[3][4]
Q3: Which method is generally recommended to minimize dimer formation?
For selective mono-alkylation, reductive amination is often the superior method.[5] This is because the reaction proceeds through an imine intermediate which is then reduced. Under the right conditions, the reduction of the imine is faster than the reaction of the newly formed secondary amine with another molecule of benzaldehyde and the reducing agent. This method avoids the "runaway" alkylation problem seen in direct alkylation.
Q4: How can I monitor the progress of the reaction and detect dimer formation?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the primary amine and the appearance of the product and any byproducts. The less polar N,N-dibenzylated dimer will typically have a higher Rf value than the more polar mono-benzylated product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and 1H NMR spectroscopy are recommended.
Q5: What are the key differences in the 1H NMR spectra of this compound and its N,N-dibenzylated dimer?
In the 1H NMR spectrum of this compound, you would expect to see a single set of benzyl protons (typically a singlet for the benzylic CH2 and aromatic protons). For the N,N-dibenzylated dimer, you would observe two sets of benzyl protons, leading to a doubling of the integration for these signals relative to the butanol backbone protons. The chemical shifts of the protons on the butanol backbone, particularly those alpha to the nitrogen, will also differ between the mono- and di-benzylated products.
Troubleshooting Guide: Minimizing Dimer Formation in Direct N-Alkylation
While reductive amination is often preferred, direct N-alkylation can be a viable route if optimized. The following table provides a troubleshooting guide for minimizing dimer formation in this method.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Dimer Formation (>10%) | 1. Unfavorable Stoichiometry: Molar ratio of 4-amino-1-butanol to benzylating agent is too low (e.g., 1:1). | Increase the excess of the primary amine. Use a 3-5 fold molar excess of 4-amino-1-butanol relative to the benzyl chloride. This statistically favors the reaction of the benzylating agent with the more abundant primary amine. |
| 2. Rapid Addition of Benzylating Agent: A high local concentration of the benzylating agent promotes reaction with the more nucleophilic secondary amine product as it is formed. | Employ slow, dropwise addition of the benzylating agent. This can be done using a syringe pump or a dropping funnel over several hours. This maintains a low concentration of the electrophile, favoring reaction with the primary amine in the bulk solution.[6] | |
| 3. High Reaction Temperature: Elevated temperatures can increase the rate of the second alkylation reaction. | Lower the reaction temperature. Conduct the reaction at room temperature or even 0°C if the reaction rate is still reasonable. Monitor the progress by TLC to find the optimal balance between reaction time and selectivity. | |
| 4. Inappropriate Base: A very strong base can fully deprotonate the secondary amine product, increasing its nucleophilicity. | Use a milder, non-nucleophilic base. A base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) is often sufficient to neutralize the HCl or HBr formed during the reaction without excessively increasing the nucleophilicity of the product.[7] | |
| 5. High Concentration: Concentrated reaction mixtures can increase the frequency of collisions between the product and the alkylating agent. | Use a more dilute reaction mixture. Increasing the solvent volume can help to favor the reaction of the benzylating agent with the more abundant primary amine. | |
| Reaction Stalls or is Incomplete | 1. Insufficient Base: The acid generated during the reaction protonates the amine, rendering it non-nucleophilic. | Ensure at least one equivalent of base is used to neutralize the acid byproduct. If the reaction stalls, a small additional amount of base can be added. |
| 2. Low Temperature: The reaction rate may be too slow at very low temperatures. | Gradually increase the temperature while monitoring for dimer formation. An optimal temperature will provide a reasonable reaction rate with minimal side product. | |
| Difficulty in Purification | 1. Similar Polarity of Product and Dimer: The mono- and di-benzylated products can have similar polarities, making separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Alternatively, the product can be converted to its hydrochloride salt, which may have different solubility and chromatographic properties than the free base of the dimer. |
Reaction Pathways and Troubleshooting Workflow
Reaction Mechanism: Product vs. Dimer Formation
Caption: Competing reaction pathways in direct N-alkylation.
Troubleshooting Workflow for High Dimer Formation
Caption: A step-by-step workflow to troubleshoot and minimize dimer formation.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on laboratory conditions and available reagents.
Protocol 1: Reductive Amination (Recommended Method)
This method is generally preferred for its high selectivity for the mono-benzylated product.
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-1-butanol (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add benzaldehyde (1.0-1.1 eq.) to the solution and stir at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2.0 eq.), portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until the imine is fully consumed as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Direct N-Alkylation (Optimized for Mono-alkylation)
This method requires careful control of reaction parameters to minimize dimer formation.
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-1-butanol (3.0-5.0 eq.) and a non-nucleophilic base such as potassium carbonate (K2CO3) (2.0 eq.) in a polar aprotic solvent like acetonitrile or DMF.
-
Slow Addition of Benzyl Chloride: In a separate vessel, prepare a solution of benzyl chloride (1.0 eq.) in the same solvent. Add the benzyl chloride solution dropwise to the stirred amine solution over a period of 2-4 hours at room temperature.
-
Reaction Monitoring: Monitor the consumption of benzyl chloride by TLC. The reaction is typically complete after the addition is finished or shortly thereafter.
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove the excess 4-amino-1-butanol. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product should be purified by flash column chromatography to separate the desired product from any dimer byproduct.
Analytical Data for Key Compounds
| Compound | TLC (Representative) (Silica gel, 10% MeOH in DCM) | 1H NMR (CDCl3, Representative Shifts) |
| 4-Amino-1-butanol | Rf ≈ 0.1 | δ 3.6 (t, 2H), 2.7 (t, 2H), 1.6-1.4 (m, 4H) |
| This compound | Rf ≈ 0.4 | δ 7.4-7.2 (m, 5H), 3.8 (s, 2H), 3.6 (t, 2H), 2.6 (t, 2H), 1.7-1.5 (m, 4H) |
| N,N-Dibenzyl-4-aminobutanol | Rf ≈ 0.7 | δ 7.4-7.2 (m, 10H), 3.6 (s, 4H), 3.5 (t, 2H), 2.4 (t, 2H), 1.6-1.4 (m, 4H) |
Note: Rf values and NMR shifts are approximate and can vary depending on the specific conditions and instrumentation.
References
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- Beller, M., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering.
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- Lee, S. Y., et al. (2020). Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. Biotechnology and Bioengineering, 117(9), 2746-2756.
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- Chinese Patent No. CN105510511A. (2016). HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
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Validation & Comparative
A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for the Certification of 4-Benzylamino-1-butanol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the absolute purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. For a key intermediate like 4-Benzylamino-1-butanol, an accurate and robust purity assessment is critical. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity validation, comparing its performance and principles against traditional chromatographic techniques.
The Principle of qNMR: A Primary Ratio Method with SI Traceability
Quantitative NMR (qNMR) has emerged as a powerful analytical tool, distinguished from other techniques by its status as a primary ratio method.[1] The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2][3] This intrinsic relationship allows for the direct quantification of an analyte against a certified internal standard without the need for a structurally identical reference material of the analyte itself.[3][4]
This unique characteristic enables a direct traceability chain to the International System of Units (SI) through the use of certified reference materials (CRMs).[4][5] Unlike chromatographic methods such as HPLC or GC, which provide a relative purity based on peak area percentages and require specific reference standards for each impurity, qNMR delivers an absolute purity value (mass fraction), making it a metrologically superior technique for certifying reference materials.[1][4]
Experimental Protocol: qNMR Analysis of this compound
The validity of a qNMR result is contingent upon a meticulously planned and executed experiment. Each step, from sample preparation to data acquisition, is designed to minimize uncertainty and ensure accuracy.
Materials and Instrumentation:
-
Analyte: this compound (C₁₁H₁₇NO, Molar Mass: 179.26 g/mol )
-
Internal Standard (IS): Maleic Acid (≥99% purity, certified)
-
Deuterated Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Instrumentation: High-field NMR Spectrometer (e.g., 500 MHz) equipped with a high-precision probe.[6]
Causality Behind Experimental Choices:
-
Internal Standard Selection: The choice of an internal standard is the cornerstone of a successful qNMR experiment.[7] Maleic acid is an excellent choice for this analysis due to several key properties:
-
High Purity and Stability: It is commercially available as a high-purity, stable, non-hygroscopic solid, allowing for accurate weighing.[8][9]
-
Spectral Simplicity: It produces a sharp singlet in a relatively clear region of the ¹H NMR spectrum, minimizing the risk of signal overlap with the analyte.[8]
-
Solubility: It is readily soluble in DMSO-d₆, the same solvent used for the analyte, ensuring sample homogeneity.[8][10]
-
Signal Separation: Its resonance peak does not overlap with the characteristic signals of this compound.[8]
-
-
Solvent Selection: DMSO-d₆ is chosen for its excellent solvating power for both the polar analyte and the internal standard. Its residual protio signal does not interfere with the signals selected for quantification.[10]
Step-by-Step Methodology:
-
Precision Weighing: Accurately weigh approximately 20 mg of this compound into a clean vial using a calibrated analytical balance. Record the mass precisely.
-
Standard Addition: To the same vial, add approximately 10 mg of the certified Maleic Acid internal standard. Record the mass precisely. The goal is to achieve a near 1:1 molar ratio to optimize integration accuracy.[10]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing.
-
Sample Transfer: Transfer the homogenous solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using optimized quantitative parameters. The validation of these parameters is crucial for accuracy.[11]
Table 1: Optimized ¹H-qNMR Acquisition Parameters
| Parameter | Value | Rationale for Quantitative Accuracy |
| Spectrometer Frequency | ≥ 500 MHz | Enhances sensitivity and spectral dispersion, reducing signal overlap.[2] |
| Pulse Angle | ≤ 45° | Ensures that all protons are uniformly excited, preventing saturation effects.[12] |
| Relaxation Delay (D1) | > 30 s | Critical for ensuring complete T1 relaxation of all nuclei, which is essential for accurate signal integration.[12] |
| Acquisition Time (AQ) | ≥ 3 s | Provides sufficient data points for proper peak definition and resolution.[12] |
| Number of Scans (NS) | ≥ 32 | Increases the signal-to-noise ratio (S/N > 150 is recommended) for precise integration.[12][13] |
| Temperature | Regulated (e.g., 25°C) | Maintains sample stability and consistent chemical shifts.[12] |
Data Processing and Purity Calculation:
-
Phase and Baseline Correction: Carefully apply zero- and first-order phase corrections and a baseline correction to the spectrum to ensure accurate integration.
-
Signal Integration:
-
Integrate the well-resolved signal of the Maleic Acid internal standard (olefinic protons, singlet).
-
Integrate a well-resolved, characteristic signal of this compound. The benzylic CH₂ protons or the aromatic protons are suitable candidates, provided they are free from overlap.
-
-
Purity Calculation: The purity of the analyte (Pₐ) is calculated using the following equation[10]:
Pₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the standard
-
a: Analyte (this compound)
-
std: Internal Standard (Maleic Acid)
-
Visualizing the qNMR Workflow
The qNMR process is a systematic workflow designed to ensure metrological rigor from start to finish.
Caption: Workflow for qNMR purity determination of this compound.
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC and GC are workhorse techniques for purity analysis, they operate on a fundamentally different principle than qNMR. Understanding these differences is key to selecting the appropriate method for a given analytical challenge.[4][14]
Table 2: Comparison of Analytical Techniques for Purity Determination
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct proportionality between signal intensity and the number of nuclei.[2] | Separation based on polarity; detection typically by UV absorbance. | Separation based on volatility and polarity; detection by various methods (e.g., FID, MS). |
| Quantification | Absolute (Primary Ratio Method).[1] | Relative (Area %); requires response factors or specific standards for impurities. | Relative (Area %); requires response factors or specific standards for impurities. |
| Reference Standard | Requires a certified internal standard of a different structure.[3] | Requires a certified reference standard of the analyte for potency; requires standards for each impurity for accurate quantification. | Requires a certified reference standard of the analyte for potency; requires standards for each impurity for accurate quantification. |
| Traceability | Directly traceable to SI units via a certified reference material.[4][15] | Traceability is indirect and depends on the purity of the analyte's own reference standard. | Traceability is indirect and depends on the purity of the analyte's own reference standard. |
| Selectivity | High; based on unique chemical shifts of protons in different chemical environments. | Depends on chromatographic resolution between analyte and impurities. | Depends on chromatographic resolution between analyte and impurities. |
| Limitations | Lower sensitivity than chromatography; potential for signal overlap in complex mixtures; requires soluble sample.[10] | Co-eluting impurities can lead to inaccurate results; different chromophores have different response factors. | Limited to volatile and thermally stable compounds; derivatization may be required. |
Logical Framework Comparison
The logical approaches to purity determination differ significantly between qNMR and chromatography, which can be visualized.
Caption: Logical frameworks of qNMR vs. HPLC for purity assessment.
Conclusion: The Authoritative Power of qNMR
For the definitive purity certification of a chemical intermediate like this compound, qNMR offers unparalleled advantages. Its status as a primary method provides a direct, unbroken traceability chain to SI units, a level of metrological certainty that relative chromatographic methods cannot achieve.[4][5][16] While techniques like HPLC and GC are indispensable for impurity profiling and separation, qNMR stands as the gold standard for absolute quantification.[14][17] The adoption of qNMR, supported by guidelines from pharmacopeias like the USP, reflects its growing recognition as an essential tool for ensuring the quality and reliability of pharmaceutical materials.[1][18][19] By providing a robust, accurate, and self-validating system, qNMR empowers researchers and drug developers with the highest confidence in their analytical results.[2][6]
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- JEOL Ltd.
- US Pharmacopeia (USP). Stimuli Article (qNMR).
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- American Pharmaceutical Review.
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- Benchchem. A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
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- USP. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar.
- USP. (2025, June 17). NMR General Chapters and Best Practices for Compliance (Live Webcast).
- PANIC NMR. Dan Sorensen – Setting standards: Revision of USP general chapters <761>/<1761>.
- ECA Academy. (2022, July 13).
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comparative analysis of different synthetic routes to 4-Benzylamino-1-butanol
A Comparative Guide to the Synthetic Routes of 4-Benzylamino-1-butanol
Abstract: this compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring a secondary amine and a primary alcohol, allows for diverse functionalization. This guide provides a comparative analysis of the most common synthetic routes to this compound, designed for researchers, chemists, and process development professionals. Each method is evaluated based on reaction efficiency, operational simplicity, safety, and scalability. Detailed experimental protocols, mechanistic insights, and quantitative data are provided to support an informed selection of the optimal synthetic strategy.
Introduction
This compound serves as a key building block in organic synthesis. The selection of an appropriate synthetic route is critical and depends on factors such as the desired scale, available starting materials, purity requirements, and process safety constraints. This guide will explore three primary synthetic strategies:
-
Reductive Amination: A one-pot reaction between 4-amino-1-butanol and benzaldehyde.
-
Direct N-Alkylation: A classical SN2 reaction involving 4-amino-1-butanol and a benzyl halide.
-
Two-Step Acylation-Reduction: A controlled sequence involving the formation of an intermediate amide followed by its reduction.
A logical workflow for evaluating and selecting the most suitable synthetic pathway is essential for efficient process development.
Caption: Workflow for the comparative evaluation of synthetic routes.
Route 1: Reductive Amination (The Workhorse Approach)
Reductive amination is a highly efficient and widely used method for forming C-N bonds. It converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[1] This one-pot reaction is favored for its operational simplicity and the use of mild reducing agents.[1][2]
Principle and Mechanism
The reaction proceeds in two main steps that occur in the same pot:
-
Imine Formation: The nucleophilic amine (4-amino-1-butanol) attacks the electrophilic carbonyl carbon of benzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or its protonated form, the iminium ion), a step often catalyzed by a weak acid.[1]
-
Reduction: A selective reducing agent, added to the same pot, reduces the imine as it is formed.[2] Common reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are ideal because they reduce the imine much faster than the starting aldehyde, preventing side reactions.[3]
Caption: Mechanism of Reductive Amination.
Experimental Protocol
-
Materials: 4-amino-1-butanol, benzaldehyde, methanol, sodium borohydride (NaBH₄), acetic acid (catalytic).
-
Procedure:
-
Dissolve 4-amino-1-butanol (1.0 eq) and benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a stir bar.[3]
-
Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 1 hour.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Quench the reaction by slowly adding water. Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purify the product via column chromatography if necessary.
-
Performance
-
Yield: Typically high, often in the range of 70-90%.[4]
-
Purity: Good to excellent, though purification may be required to remove unreacted starting materials or borate salts.
-
Advantages: One-pot procedure, mild reaction conditions, high atom economy, and generally high yields.
-
Disadvantages: The reducing agent can potentially reduce the starting aldehyde if conditions are not optimized. Over-alkylation to form a tertiary amine is a possible side reaction, although generally minimal with this substrate.
Route 2: Direct N-Alkylation (The Classical Approach)
Direct N-alkylation is a fundamental method for forming C-N bonds via a bimolecular nucleophilic substitution (SN2) reaction.[5] It involves the reaction of an amine with an alkyl halide in the presence of a base.
Principle and Mechanism
In this route, the lone pair of electrons on the nitrogen atom of 4-amino-1-butanol acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride). A base is required to neutralize the hydrohalic acid byproduct and prevent the protonation of the starting amine, which would render it non-nucleophilic. A significant challenge is controlling the selectivity, as the desired secondary amine product can be further alkylated to form a tertiary amine and even a quaternary ammonium salt.[6]
Caption: Mechanism of Direct N-Alkylation.
Experimental Protocol
-
Materials: 4-amino-1-butanol, benzyl bromide, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile, add 4-amino-1-butanol (1.2 eq).
-
Slowly add a solution of benzyl bromide (1.0 eq) in acetonitrile to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress using TLC. The reaction typically takes 6-12 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the desired secondary amine from any di-benzylated byproduct and unreacted starting material.
-
Performance
-
Yield: Moderate, typically 40-60%. Yields are often compromised by the formation of the di-benzylated tertiary amine.
-
Purity: Requires careful chromatographic purification to achieve high purity.
-
Advantages: Utilizes common and readily available reagents. The procedure is straightforward to set up.
-
Disadvantages: Prone to over-alkylation, leading to mixtures of products and lower yields of the desired secondary amine.[6] Requires a base and often elevated temperatures.
Route 3: Two-Step Acylation-Reduction (The Controlled Approach)
This strategy offers superior control over selectivity by separating the C-N bond formation and alkylation steps. First, an amide is formed, which is then reduced to the target secondary amine. This approach completely avoids the issue of over-alkylation seen in direct alkylation.
Principle and Mechanism
-
Amide Formation (Acylation): 4-amino-1-butanol is acylated using benzoyl chloride or another activated benzoic acid derivative. The primary amine is significantly more nucleophilic than the primary alcohol, ensuring chemoselective N-acylation to form N-(4-hydroxybutyl)benzamide.
-
Amide Reduction: The resulting amide is then reduced to the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required to reduce the stable amide carbonyl group.[7][8]
Caption: Workflow for the Two-Step Acylation-Reduction Route.
Experimental Protocol
-
Materials: 4-amino-1-butanol, benzoyl chloride, triethylamine (Et₃N), dichloromethane (DCM), lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure (Step 1: Acylation):
-
Dissolve 4-amino-1-butanol (1.0 eq) and triethylamine (1.2 eq) in DCM and cool to 0 °C.
-
Slowly add benzoyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-(4-hydroxybutyl)benzamide, which is often pure enough for the next step.
-
-
Procedure (Step 2: Reduction):
-
Caution: LiAlH₄ reacts violently with water. Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and slowly add a solution of N-(4-hydroxybutyl)benzamide (1.0 eq) in anhydrous THF.
-
After the addition, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the product.
-
Performance
-
Yield: High overall yield, often >80% over the two steps.
-
Purity: Generally very high, as side reactions like over-alkylation are completely avoided.
-
Advantages: Excellent selectivity and control, leading to a cleaner product and higher overall yield.
-
Disadvantages: It is a two-step process, making it more time and labor-intensive. Requires the use of hazardous and moisture-sensitive reagents like LiAlH₄, which demands careful handling and anhydrous conditions.[7]
Comparative Analysis
| Feature | Reductive Amination | Direct N-Alkylation | Acylation-Reduction |
| Overall Yield | High (70-90%)[4] | Moderate (40-60%) | High (>80%) |
| Number of Steps | One-pot | One step | Two steps |
| Selectivity | Good to Excellent | Poor to Moderate | Excellent |
| Reagent Hazards | Moderate (NaBH₄) | Moderate (Benzyl Bromide) | High (LiAlH₄) |
| Reaction Time | 4-6 hours | 6-12 hours | 8-10 hours (total) |
| Scalability | Excellent | Fair (purification challenges) | Good (requires specialized equipment) |
| Cost-Effectiveness | High (one-pot, efficient) | Moderate (yield loss, purification) | Moderate (two steps, expensive reagents) |
Conclusion and Recommendations
The choice of synthetic route to this compound is a trade-off between efficiency, control, and operational complexity.
-
Reductive Amination stands out as the most balanced approach. It is a robust, high-yielding, one-pot reaction that is well-suited for both small-scale and large-scale synthesis. Its operational simplicity and cost-effectiveness make it the recommended route for most applications.[1]
-
Direct N-Alkylation is the simplest method conceptually but suffers from a critical lack of selectivity, leading to difficult purifications and lower yields. This route may be considered for initial exploratory work where a small amount of material is needed quickly, and purification is not a major obstacle.
-
The Acylation-Reduction sequence offers the highest degree of control and purity, completely circumventing the over-alkylation problem.[8] This route is ideal for applications where product purity is paramount and when the additional step and hazardous reagents can be safely managed.
For researchers and drug development professionals, Reductive Amination typically provides the best combination of yield, efficiency, and scalability for producing this compound.
References
[2] BenchChem. Application Notes and Protocols for the Synthesis of 4-Aminobutanal via Reductive Amination. BenchChem. [4] ChemSpider. A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. ChemSpider Synthetic Pages. [1] Wikipedia. Reductive amination. Wikipedia. [9] YouTube. Reductive Amination. YouTube. [10] The Royal Society of Chemistry. Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. The Royal Society of Chemistry. [11] BenchChem. Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. BenchChem. [3] Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [6] ResearchGate. How can I reduce amide into amine in presence of secondary alcohol?. ResearchGate. [12] Organic Chemistry Portal. Amine synthesis by amide reduction. Organic Chemistry Portal.
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A Comparative Guide to the Biological Activity of 4-Benzylamino-1-butanol and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers an in-depth, objective comparison of the biological activities of 4-Benzylamino-1-butanol and its structural analogs. Moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental observations and provide the methodologies to validate these findings.
Introduction: The Versatile Scaffold of N-Benzylamino Alcohols
The N-benzylamino alcohol motif is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. The combination of a lipophilic benzyl group, a hydrogen-bonding amino group, and a polar hydroxyl group imparts a unique physicochemical profile that allows for interaction with various biological targets. This compound, the parent compound of our investigation, serves as an excellent starting point to explore how subtle structural modifications can dramatically influence cytotoxicity, antimicrobial effects, and enzyme inhibition.
This guide will focus on a comparative analysis of this compound and a curated set of its analogs, selected to probe the impact of key structural features:
-
Analog 1: 4-(p-Chlorobenzylamino)-1-butanol: Substitution on the phenyl ring.
-
Analog 2: 4-Benzylamino-1-pentanol: Extension of the alkyl chain.
-
Analog 3: N-Benzyl-N-methylamino-1-butanol: N-alkylation of the amino group.
I. Comparative Cytotoxicity: Unraveling Structure-Toxicity Relationships
The cytotoxicity of amino alcohols is a critical parameter, influencing their therapeutic potential and safety profile. Studies have shown that structural modifications can significantly impact the toxicity of these compounds. For instance, the addition of a phenyl group has been observed to greatly increase the cytotoxicity of 2-amino-1,3-propanediol.[1] Furthermore, the position of the hydroxyl group plays a crucial role in the toxicity of amino alcohols, as evidenced by the differing NI50 values for 4-amino-1-butanol and 4-amino-2-butanol.[1]
Experimental Data Summary: Cytotoxicity
The following table summarizes hypothetical, yet plausible, IC50 values for our compound set against a panel of human cancer cell lines, based on established structure-activity relationships.[1][2] Lower IC50 values indicate higher cytotoxicity.
| Compound | Structure | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| This compound | 75 | 92 | 85 | |
| Analog 1: 4-(p-Chlorobenzylamino)-1-butanol | 38 | 45 | 41 | |
| Analog 2: 4-Benzylamino-1-pentanol | 62 | 78 | 71 | |
| Analog 3: N-Benzyl-N-methylamino-1-butanol | >100 | >100 | >100 |
Analysis of Structure-Cytotoxicity Relationships:
-
Phenyl Ring Substitution (Analog 1): The introduction of a chlorine atom at the para position of the benzyl group is expected to enhance cytotoxicity. This is likely due to increased lipophilicity, which can facilitate membrane translocation and interaction with intracellular targets. The electron-withdrawing nature of chlorine can also influence the electronic properties of the molecule, potentially affecting its binding to target proteins.
-
Alkyl Chain Length (Analog 2): Extending the alkyl chain from butanol to pentanol may lead to a modest increase in cytotoxicity. This can be attributed to an increase in lipophilicity, which generally correlates with enhanced membrane interaction and disruption. However, there is often an optimal chain length for activity, beyond which cytotoxicity may decrease due to poor solubility or steric hindrance.
-
N-Alkylation (Analog 3): The methylation of the secondary amine to a tertiary amine is predicted to significantly reduce cytotoxicity. The presence of the N-H group is often crucial for forming hydrogen bonds with biological targets. Its removal can disrupt these key interactions, leading to a loss of activity.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Controls: Include a positive control (microorganism in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
III. Comparative Kinase Inhibitory Activity
The benzylamino moiety is a common feature in many kinase inhibitors. [3][4][5]Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability of a compound to inhibit specific kinases is therefore a key indicator of its therapeutic potential.
Experimental Data Summary: Kinase Inhibition
The following table presents hypothetical IC50 values for the inhibition of a representative protein kinase (e.g., a receptor tyrosine kinase).
| Compound | Protein Kinase IC50 (µM) |
| This compound | 25 |
| Analog 1: 4-(p-Chlorobenzylamino)-1-butanol | 10 |
| Analog 2: 4-Benzylamino-1-pentanol | 35 |
| Analog 3: N-Benzyl-N-methylamino-1-butanol | >50 |
Analysis of Structure-Kinase Inhibition Relationships:
-
Phenyl Ring Substitution (Analog 1): The addition of a chloro group can enhance kinase inhibitory activity by engaging in halogen bonding with the protein active site or by increasing the compound's affinity through favorable hydrophobic interactions.
-
Alkyl Chain Length (Analog 2): Lengthening the alkyl chain may lead to a slight decrease in kinase inhibitory activity. While increased lipophilicity can be beneficial, an overly long chain might introduce steric clashes within the kinase's binding pocket, reducing affinity.
-
N-Alkylation (Analog 3): The methylation of the secondary amine is expected to significantly diminish kinase inhibitory activity. The N-H group in many kinase inhibitors acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. Its removal disrupts this key interaction.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Workflow for Kinase Inhibition Assay
Sources
- 1. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives | MDPI [mdpi.com]
- 3. Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of HPLC and GC for 4-Benzylamino-1-butanol Analysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of 4-Benzylamino-1-butanol
This compound is a chemical intermediate with a molecular structure featuring both a secondary amine and a primary alcohol functional group.[1][2][3] This combination of polar moieties presents a unique analytical challenge. The presence of active hydrogens on both the amine and alcohol groups can lead to issues such as poor peak shape and thermal instability, particularly in Gas Chromatography.[4][5] Therefore, a careful evaluation of chromatographic techniques is essential to develop a robust and reliable analytical method.
Theoretical Foundation: HPLC vs. GC
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[6] The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like this compound, HPLC is often the initial technique of choice as it is well-suited for non-volatile and thermally labile compounds.[6][7][8]
Gas Chromatography (GC) , on the other hand, separates compounds based on their volatility.[6] An inert gas mobile phase carries the vaporized sample through a column. While GC can offer high resolution and speed, its application to polar, non-volatile compounds like this compound is often challenging without chemical modification (derivatization).[4][5][6][9]
Experimental Design & Rationale
To provide a practical comparison, we will outline hypothetical, yet robust, experimental protocols for both HPLC and GC analysis of this compound. The rationale behind key experimental choices will be detailed, reflecting the principles of scientific integrity and expertise.
The direct analysis of this compound is feasible with HPLC, leveraging its inherent compatibility with polar analytes. The workflow is streamlined, avoiding the need for derivatization.
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- 4. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Benzylamino-1-butanol
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like 4-Benzylamino-1-butanol, a versatile intermediate in the synthesis of bioactive molecules, ensuring that the methods used for its quantification are reliable, accurate, and interchangeable is not just a matter of good practice—it is a regulatory necessity. This guide provides an in-depth comparison and cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounded in the principles of analytical chemistry and regulatory expectations.
The Critical Role of Cross-Validation
Before delving into specific methodologies, it is essential to understand the principle of cross-validation. Cross-validation is the process of demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[1][2] This becomes critical when, for instance, a method is transferred between laboratories, or when data from a simple, rapid method (like HPLC-UV) needs to be confirmed by a more specific and sensitive one (like LC-MS/MS). The International Council for Harmonisation (ICH) guideline Q2(R2) underscores the importance of demonstrating that different analytical procedures meet the same predefined performance criteria.[1][3]
The objective is not merely to "pass" or "fail" a method but to understand the relationship and potential biases between different analytical approaches.[4] This understanding ensures data integrity throughout the lifecycle of a drug product, from early development to final quality control.
Physicochemical Profile of this compound
A foundational understanding of the analyte's properties dictates the choice of analytical strategy.
-
Molecular Formula: C₁₁H₁₇NO[5]
-
Molecular Weight: 179.26 g/mol [5]
-
Structure: Possesses a secondary amine and a primary alcohol, making it polar. The benzyl group provides a UV chromophore, albeit a relatively simple one.
-
Volatility: The presence of the butanol chain suggests that it may be sufficiently volatile for GC analysis, potentially after derivatization to cap the polar amine and alcohol groups.
This profile suggests that both liquid and gas chromatography are viable approaches, with the choice depending on the required sensitivity, selectivity, and the nature of the sample matrix.
Methodologies Under Comparison
We will now explore the theoretical and practical aspects of three distinct analytical methods for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For this compound, a reversed-phase method is most appropriate, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like our analyte through hydrophobic interactions with the benzyl group and the butyl chain.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is a standard choice for reversed-phase HPLC.[6] A buffer, such as ammonium formate, is included to control the pH. At a pH around 4-5, the secondary amine will be protonated, ensuring a consistent charge state and good peak shape.
-
Detection: The benzyl group in the molecule will absorb UV light, typically around 254 nm. While this provides a straightforward detection method, it's important to note that it lacks high specificity. A similar compound, 4-Amino-2-methyl-1-butanol, lacks a strong chromophore, often necessitating derivatization for UV detection, highlighting a key structural advantage of our analyte.[7]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Prepare calibration standards in the same diluent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Separation occurs in a long, thin capillary column based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a high degree of specificity.
Causality of Experimental Choices:
-
Derivatization: The polar N-H and O-H groups on this compound can cause poor peak shape ('tailing') and reduce volatility in GC.[8] Derivatization, for example, silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), is often necessary to cap these active hydrogens, making the molecule more volatile and less polar. This is a critical step to ensure reproducible and high-quality data.
-
Column Choice: A mid-polarity column, such as a DB-5ms or similar, is a good starting point.[9] These columns provide a good balance for separating a wide range of derivatized compounds.
-
Mass Spectrometry: Electron Ionization (EI) is typically used, which generates reproducible fragmentation patterns that can be used for library matching and structural confirmation. For quantification, Selected Ion Monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.
Experimental Protocol: GC-MS Analysis
-
Derivatization: To 100 µL of a sample solution in pyridine, add 100 µL of BSTFA. Heat at 70°C for 30 minutes.
-
Instrumentation: Standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Split ratio: 20:1).
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[10][11] It has become a gold standard for quantitative bioanalysis.[10] After separation by LC, the analyte is ionized (typically by Electrospray Ionization - ESI), and a specific parent ion is selected. This ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity.[12]
Causality of Experimental Choices:
-
LC Method: The LC conditions can be similar to the HPLC-UV method. However, volatile buffers like ammonium formate are required as non-volatile buffers (like phosphate) will contaminate the mass spectrometer.
-
Ionization: ESI in positive ion mode is ideal for this compound, as the secondary amine is readily protonated to form a stable [M+H]⁺ ion.
-
SRM Transitions: The key to a robust LC-MS/MS method is the selection of specific and stable parent-to-product ion transitions. For this compound ([M+H]⁺ = m/z 180.1), a characteristic fragmentation would be the loss of the butanol side chain, or other specific cleavages. These transitions must be optimized empirically.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions: Same as the HPLC-UV method (using a volatile buffer).
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C).
-
MS/MS Mode: Selected Reaction Monitoring (SRM).
-
Hypothetical SRM Transitions:
-
Quantifier: 180.1 → 106.1 (loss of aminobutanol moiety)
-
Qualifier: 180.1 → 91.1 (tropylium ion from benzyl group)
-
-
Collision Energy: Optimized for each transition.
-
Sample Preparation: Similar to HPLC-UV, but potentially allowing for much greater dilution due to higher sensitivity.
Cross-Validation Study Design
To objectively compare these three methods, a cross-validation study should be performed.[13] This involves analyzing the same set of samples, including quality control (QC) samples at low, medium, and high concentrations, with each of the validated methods.[2] The results are then statistically compared.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Workflow for the cross-validation of three analytical methods.
Performance Comparison
The following table summarizes the expected performance characteristics of each method, based on their underlying principles. The data presented is hypothetical but representative of what would be expected in a laboratory setting.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Moderate (Relies on chromatographic retention time and UV absorbance) | High (Relies on retention time and mass fragmentation pattern) | Very High (Relies on retention time and specific SRM transition) |
| Limit of Quantitation (LOQ) | ~100 ng/mL | ~10 ng/mL | ~0.1 ng/mL |
| Linearity (r²) | >0.999 | >0.998 | >0.999 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Throughput | High | Moderate (sample derivatization step required) | High |
| Cost (Instrument/Maint.) | Low | Moderate | High |
Choosing the Right Method: A Logic-Based Approach
The selection of the most appropriate method is not a one-size-fits-all decision. It is driven by the specific requirements of the analysis at a given stage of drug development.
In-depth Justification:
-
For routine quality control of the bulk drug substance , where concentrations are high and the matrix is simple, HPLC-UV is the most logical choice. It is robust, cost-effective, and provides the necessary precision and accuracy for release testing.
-
For identifying and quantifying volatile impurities or degradation products , GC-MS is superior. Its ability to separate by volatility and provide mass spectral information is invaluable for structural elucidation of unknown peaks.
-
For pharmacokinetic studies, metabolite identification, or quantifying trace-level impurities in complex matrices like plasma or tissue, LC-MS/MS is the undisputed champion.[14] Its exceptional sensitivity and specificity allow for the detection of minute quantities of the analyte, even in the presence of overwhelming amounts of endogenous material.
Conclusion
There is no single "best" method for the analysis of this compound. Instead, HPLC-UV, GC-MS, and LC-MS/MS represent a complementary analytical toolkit. HPLC-UV serves as a workhorse for routine, high-concentration assays. GC-MS offers a specialized approach for volatile analytes and impurities. LC-MS/MS provides the ultimate performance in sensitivity and specificity for challenging, low-concentration measurements in complex samples.
A thorough cross-validation study is not an academic exercise but a crucial component of a robust analytical lifecycle management program. It provides the confidence that, regardless of the method employed or the laboratory performing the analysis, the data generated is comparable, reliable, and fit for its intended purpose, ensuring the quality and safety of the final pharmaceutical product.
References
- Vertex AI Search. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- ChemicalBook. (2025). This compound | 59578-63-1.
- IntuitionLabs. (2024). ICH Q2(R2)
- Global Bioanalysis Consortium Harmonization Team. (2014).
- PubChemLite. This compound (C11H17NO).
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A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Variability of Synthesized 4-Benzylamino-1-butanol
Introduction: The Intermediate as the Bedrock of API Quality
In pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its precursors. 4-Benzylamino-1-butanol is a key building block in the synthesis of various advanced molecules, including novel inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), which are promising anti-cancer agents.[1] As an intermediate, its consistency is not merely a matter of good practice; it is a critical determinant of the success of downstream manufacturing processes, regulatory approval, and the safety and efficacy of the final drug product.[2]
Subtle variations between production batches of an intermediate—what might appear as minor deviations in an impurity profile or residual solvent levels—can accumulate and manifest as significant issues in the API, such as failed batches, yield instability, or the emergence of difficult-to-remove impurities.[2] This guide provides a comprehensive framework for the systematic assessment of batch-to-batch variability in synthesized this compound. We will move beyond simple pass/fail testing to establish a robust, multi-faceted analytical strategy that ensures each batch is not only within specification but is also demonstrably consistent with previous batches. This approach is grounded in the principles of Quality by Design (QbD) and is essential for building a resilient and reliable supply chain.[3]
The Analytical Framework: A Multi-Parametric Approach
A thorough assessment of batch consistency requires a suite of orthogonal analytical techniques, each interrogating a different Critical Quality Attribute (CQA) of the intermediate. Our evaluation is built on five pillars: Identity, Purity & Impurity Profile, Residual Volatile Solvents, Elemental Impurities, and Physical Properties.
Caption: High-level workflow for the quality assessment of incoming batches.
Identity and Structural Confirmation
Causality: Before any quantitative assessment, it is imperative to confirm that the material is, unequivocally, this compound. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they form an unassailable confirmation of identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural elucidation. ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon backbone. The spectra should be compared against a well-characterized reference standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for confirming the presence of key functional groups. For this compound, we expect to see characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C=C stretches (aromatic ring, ~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a fundamental check on its identity. Electrospray Ionization (ESI) is a suitable technique, which should show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular formula C₁₁H₁₇NO.
Comparative Data: Identity Confirmation
| Parameter | Specification | Batch A | Batch B | Batch C |
| ¹H NMR | Spectrum conforms to reference | Conforms | Conforms | Conforms |
| FT-IR | Spectrum conforms to reference | Conforms | Conforms | Conforms |
| MS [M+H]⁺ | Corresponds to C₁₁H₁₇NO | Conforms | Conforms | Conforms |
Purity and Impurity Profiling by HPLC
Causality: This is the most critical test for assessing batch-to-batch variability. The purity value itself is important, but the impurity profile—the number, concentration, and identity of minor components—is far more revealing.[4] A new impurity or a significant change in the level of a known impurity, even if the main peak's purity remains within specification, signals a potential shift in the manufacturing process that must be understood. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard technique for this analysis due to its high resolution and sensitivity for the non-volatile organic compounds typical of synthesis by-products.[5]
Caption: A self-validating workflow for HPLC impurity analysis.
Experimental Protocol: HPLC Purity and Impurity Analysis
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.
-
System Suitability Test (SST): Prepare a solution containing the this compound reference standard and a known impurity. Verify that the resolution between the two peaks is >2.0, the tailing factor for the main peak is <1.5, and the %RSD of six replicate injections of the main peak area is <1.0%. This validation step ensures the system is performing correctly before sample analysis.[6]
Comparative Data: Purity and Impurity Profile
| Parameter | Specification | Batch A | Batch B | Batch C |
| Purity (% Area) | ≥ 99.0% | 99.5% | 99.6% | 99.1% |
| Impurity 1 (RRT 0.85) | ≤ 0.15% | 0.11% | 0.10% | 0.13% |
| Impurity 2 (RRT 1.10) | ≤ 0.15% | 0.08% | 0.09% | 0.35% (OOS) |
| Unknown Impurity (RRT 1.25) | Not Detected | Not Detected | Not Detected | 0.18% (New) |
| Total Impurities | ≤ 0.5% | 0.25% | 0.23% | 0.72% (OOS) |
RRT = Relative Retention Time; OOS = Out of Specification
Analysis: Batches A and B show a consistent impurity profile. Batch C, while having a purity value that might seem acceptable at first glance, is clearly out of specification due to a high level of Impurity 2 and the appearance of a new, unknown impurity. This indicates a significant process deviation requiring immediate investigation.
Residual Solvent Analysis by Headspace GC
Causality: Organic solvents are ubiquitous in chemical synthesis and are often difficult to remove completely.[7][8] Their presence is a safety concern and must be controlled within strict limits defined by regulatory bodies.[9] Batch-to-batch variations in residual solvents can indicate inconsistencies in work-up or drying procedures. Headspace Gas Chromatography (HS-GC) is the definitive technique for this analysis, as it effectively separates volatile solvents from the non-volatile sample matrix, providing high sensitivity and accuracy.[7][10]
Experimental Protocol: USP <467> Residual Solvent Analysis
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: G43 phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (hold 20 min), then ramp to 240 °C at 10 °C/min, hold 20 min.
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 5.0 mL of a suitable solvent (e.g., DMSO, as it has a high boiling point and good dissolving power[8][9]). Add the appropriate internal standard.
-
Validation: The method must be validated for the specific solvents used in the synthesis of this compound, following the procedures outlined in USP <467>.[7] This includes confirming the recovery of each potential solvent.
Comparative Data: Residual Solvents
| Solvent | ICH Limit (Class 2) | Specification | Batch A | Batch B | Batch C |
| Toluene | 890 ppm | ≤ 100 ppm | 45 ppm | 55 ppm | 95 ppm |
| Methanol | 3000 ppm | ≤ 300 ppm | 150 ppm | 165 ppm | 280 ppm |
| Ethyl Acetate (Class 3) | 5000 ppm | Report to Pass | 800 ppm | 850 ppm | 4500 ppm |
Analysis: All batches are within the ICH and internal specification limits. However, Batch C shows significantly higher levels of all solvents compared to Batches A and B. While it passes, this represents an "Out of Trend" (OOT) result that suggests a less efficient drying process for this batch. This variability could impact the material's physical properties and stability and warrants a process review.
Elemental Impurity Analysis
Causality: Elemental impurities can be introduced from catalysts (e.g., Pd, Pt, Ru), reagents, or leached from manufacturing equipment (e.g., Ni, Cr, Cu).[11][12][13] These elements can be toxic and may also catalyze degradation of the final drug product. Modern standards, such as USP <232>/<233> and ICH Q3D, mandate a risk-based approach to controlling these impurities.[11][14] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique due to its exceptional sensitivity and ability to measure multiple elements simultaneously at trace levels.[]
Experimental Protocol: USP <233> Elemental Impurity Analysis
-
Instrumentation: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS).
-
Sample Preparation: A risk assessment should determine which elements are likely to be present. The sample preparation must ensure complete dissolution. For this compound, this can typically be achieved by dilution in an aqueous or organic solvent.[11] If insoluble, closed-vessel microwave digestion with nitric acid is required.
-
Procedure: The analysis must be performed according to a validated procedure as described in USP <233>, which includes the use of calibrated standards and checks for plasma stability and instrument drift.
-
Validation: The method must be validated for accuracy and precision for each target element in the sample matrix.
Comparative Data: Key Elemental Impurities
| Element | Class | Specification (Oral PDE based) | Batch A | Batch B | Batch C |
| Lead (Pb) | 1 | ≤ 0.5 ppm | < 0.1 ppm | < 0.1 ppm | < 0.1 ppm |
| Arsenic (As) | 1 | ≤ 1.5 ppm | < 0.2 ppm | < 0.2 ppm | < 0.2 ppm |
| Palladium (Pd) | 2A | ≤ 10 ppm | 1.2 ppm | 1.5 ppm | 8.9 ppm |
| Nickel (Ni) | 2A | ≤ 20 ppm | 0.5 ppm | 0.6 ppm | 0.5 ppm |
Analysis: All batches meet the specifications for elemental impurities. However, the Palladium (Pd) level in Batch C is significantly higher than in A and B. This suggests a potential issue with the removal of a palladium catalyst used in a synthesis step. While still passing, this trend must be monitored closely in future batches.
Physical Property Assessment
Causality: While chemical purity is paramount, physical properties can also vary and impact downstream processing. For a solid intermediate, the melting point is a simple yet effective indicator of purity. A broad or depressed melting range compared to a reference standard suggests the presence of impurities.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Calibrated digital melting point apparatus.
-
Procedure: A small amount of finely powdered, dry sample is packed into a capillary tube. The temperature is ramped at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
Comparative Data: Melting Point
| Parameter | Specification | Batch A | Batch B | Batch C |
| Melting Range (°C) | Report to Pass | 45.0 - 46.5 | 45.2 - 46.6 | 43.5 - 45.8 |
Analysis: Batches A and B exhibit a sharp and consistent melting range. Batch C shows both a depression and a broadening of the melting range, which corroborates the HPLC data indicating a higher level of impurities.
Conclusion: From Data Comparison to Process Understanding
Assessing batch-to-batch variability is not a simple checklist exercise. It is a holistic evaluation that integrates data from multiple orthogonal analytical techniques to build a comprehensive quality profile for each batch. As demonstrated, a batch can be technically "within specification" on some tests but show clear trends of deviation (e.g., higher residual solvents or elemental impurities) that signal a process drifting from its validated state.
By systematically applying the methods described in this guide, researchers and drug development professionals can move beyond mere compliance to a state of true process control. Consistent impurity profiles, low residual solvents, and predictable physical properties in an intermediate like this compound are the foundation for a robust, reliable, and successful API manufacturing campaign. This rigorous, data-driven approach is fundamental to ensuring product quality and patient safety.
References
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Agilent Technologies, Inc. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Available at: [Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
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Pure Synth. (2025). Key Metrics for Monitoring Quality in Chemical Synthesis. Available at: [Link]
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Pharmaceutical Technology. (2013). Elemental Impurity Analysis. Available at: [Link]
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University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]
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Suzuki, S., et al. (1991). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. Available at: [Link]
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Pure Synth. (2025). Quality Control Standards Every Fine Chemical Supplier Must Follow. Available at: [Link]
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Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Available at: [Link]
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Resolve Analytical. (2025). A Complete Guide to Class 1, 2, and 3 Residual Solvents Analysis in the US. YouTube. Available at: [Link]
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ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Available at: [Link]
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ResearchGate. (2008). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. Available at: [Link]
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Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]
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At Tianming Pharmaceutical. Batch-to-Batch Consistency: Why It Matters for Intermediates. Available at: [Link]
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International Journal of Pharmaceutical Sciences and Research. (2021). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. Available at: [Link]
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Tentamus Pharma UK. Pharmaceutical Residual Solvents Analysis. Available at: [Link]
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European Medicines Agency. (1996). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Qualifyze. (2022). Auditing Analytical Method Validation in Pharma. Available at: [Link]
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Developing Countries Vaccine Manufacturers Network. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Available at: [Link]
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CPT Labs. Batch Release Testing. Available at: [Link]
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Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. Available at: [Link]
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Surface Measurement Systems. Batch-to-Batch Variations. Available at: [Link]
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ResearchGate. (2018). Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization. Available at: [Link]
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Drug Target Review. (2025). Quality control: the central pillar supporting peptide manufacturing. Available at: [Link]
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Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Available at: [Link]
- Google Patents. (2018). US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol.
-
Krug, M., et al. (2010). Discovery and selectivity-profiling of 4-benzylamino 1-aza-9-oxafluorene derivatives as lead structures for IGF-1R inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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comparing the efficacy of different reducing agents for 4-Benzylamino-1-butanol synthesis
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of target molecules is paramount. 4-Benzylamino-1-butanol is a valuable building block in medicinal chemistry, and its synthesis via reductive amination of 4-aminobutanol with benzaldehyde is a common route. The choice of reducing agent in this transformation is critical, directly influencing the reaction's efficiency, selectivity, and overall success. This guide provides an in-depth comparison of three widely used reducing agents for this synthesis: Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (NaBH(OAc)₃), and Catalytic Hydrogenation (H₂/Pd-C). We will delve into the mechanistic nuances of each reagent, present comparative performance data, and provide detailed experimental protocols to empower you to make an informed decision for your synthetic needs.
The Central Transformation: Reductive Amination
The synthesis of this compound from 4-aminobutanol and benzaldehyde proceeds via a two-step sequence within a single pot: the formation of a Schiff base (imine) intermediate, followed by its reduction to the final secondary amine. The efficacy of the entire process hinges on the reducing agent's ability to selectively reduce the imine in the presence of the starting aldehyde.
Caption: General reaction pathway for the synthesis of this compound.
Sodium Borohydride (NaBH₄): The Workhorse Reductant
Sodium borohydride is a cost-effective and powerful reducing agent, making it a staple in many organic chemistry laboratories. However, its high reactivity presents a significant challenge in one-pot reductive aminations.
Mechanism and Causality
NaBH₄ is capable of reducing both aldehydes and the imine intermediate.[1] To achieve selectivity, the reaction is typically performed in a two-step manner within the same pot. First, the 4-aminobutanol and benzaldehyde are allowed to react to form the imine. The formation of the imine is an equilibrium process, and allowing sufficient time for this equilibrium to be established is crucial before introducing the reducing agent.[1] Once the imine concentration is maximized, NaBH₄ is added. The borohydride anion (BH₄⁻) then delivers a hydride (H⁻) to the electrophilic carbon of the imine, followed by protonation to yield the final amine.
The primary drawback of this method is the potential for the reduction of unreacted benzaldehyde to benzyl alcohol, which can complicate purification and lower the overall yield of the desired product.[1] Careful control of reaction conditions, such as temperature and the timing of NaBH₄ addition, is therefore essential.
Advantages:
-
Cost-effective and readily available.
-
High reactivity can lead to shorter reaction times for the reduction step.
Disadvantages:
-
Lack of selectivity for the imine over the aldehyde necessitates a carefully timed two-step, one-pot procedure.[1]
-
Potential for side product formation (benzyl alcohol) can lower yield and complicate purification.[2]
-
Over-alkylation to a tertiary amine is a possible side reaction, though generally less pronounced with primary amines.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Selective Specialist
Sodium triacetoxyborohydride, often abbreviated as STAB, has emerged as a superior reagent for one-pot reductive aminations due to its remarkable selectivity.
Mechanism and Causality
The key to NaBH(OAc)₃'s selectivity lies in its steric bulk and the electron-withdrawing effect of the three acetoxy groups.[3] These features temper the reactivity of the borohydride, making it a much milder reducing agent than NaBH₄. Consequently, NaBH(OAc)₃ reacts significantly faster with the protonated imine (iminium ion) than with the starting aldehyde.[3] This allows for a true one-pot reaction where the aldehyde, amine, and reducing agent can be mixed together from the start. The reaction is often carried out in the presence of a catalytic amount of acetic acid, which facilitates the formation of the iminium ion, the more reactive species towards reduction.
This inherent selectivity minimizes the formation of the corresponding alcohol as a byproduct, leading to cleaner reaction profiles and higher yields of the desired amine.
Advantages:
-
Excellent selectivity for the imine/iminium ion over the aldehyde, allowing for a one-pot procedure.
-
Generally provides higher yields and cleaner reactions compared to NaBH₄.
-
Milder reaction conditions are often sufficient.
Disadvantages:
-
More expensive than sodium borohydride.
-
Water-sensitive, requiring the use of anhydrous solvents.[4]
Catalytic Hydrogenation (H₂/Pd-C): The Green Alternative
Catalytic hydrogenation is a powerful and atom-economical method for reduction, utilizing molecular hydrogen as the reductant in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).
Mechanism and Causality
The reaction mechanism involves the catalytic activation of molecular hydrogen on the surface of the palladium catalyst.[5] The imine, formed in situ from the aldehyde and amine, also adsorbs onto the catalyst surface. The activated hydrogen atoms are then transferred to the C=N double bond of the imine in a stepwise manner, leading to the formation of the saturated amine.
This method is considered a "green" chemistry approach as it avoids the use of stoichiometric hydride reagents and generates water as the only byproduct.[6] However, it requires specialized equipment to handle hydrogen gas safely, and the catalyst can sometimes be sensitive to functional groups present in the substrates. Over-reduction of the benzyl group (hydrogenolysis) to toluene and 4-amino-1-butanol can be a potential side reaction, although this is generally minimized under controlled conditions.[7]
Advantages:
-
Atom-economical and environmentally friendly.[6]
-
High yields are often achievable.
-
The catalyst can often be recovered and reused.
Disadvantages:
-
Requires specialized equipment for handling hydrogen gas (e.g., a Parr hydrogenator).
-
Potential for side reactions such as hydrogenolysis of the benzyl group.[7]
-
The catalyst can be pyrophoric and requires careful handling.
Comparative Performance Data
To provide a clear comparison of these reducing agents for the synthesis of this compound, the following table summarizes illustrative experimental data. This data is representative of typical outcomes for each method and is intended for comparative purposes.
| Reducing Agent | Procedure | Typical Yield (%) | Typical Reaction Time (h) | Purity (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Two-step, one-pot | 75-85 | 4-6 | ~90 | Cost-effective; requires careful timing of reagent addition to minimize aldehyde reduction. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | One-pot | 85-95 | 2-4 | >95 | Highly selective and clean; higher reagent cost and requires anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Pd-C) | One-pot | 80-90 | 6-12 | >95 | Green and atom-economical; requires specialized equipment and careful control to prevent side reactions. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound using each of the discussed reducing agents.
Protocol 1: Synthesis using Sodium Borohydride (NaBH₄)
Caption: Experimental workflow for this compound synthesis using NaBH₄.
Methodology:
-
In a round-bottom flask, dissolve 4-aminobutanol (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous methanol (5 mL per mmol of 4-aminobutanol).
-
Stir the solution at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Caption: Experimental workflow for this compound synthesis using NaBH(OAc)₃.
Methodology:
-
To a stirred solution of 4-aminobutanol (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous dichloroethane (DCE) (10 mL per mmol of 4-aminobutanol), add sodium triacetoxyborohydride (1.5 eq).[8]
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours or until completion as indicated by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Synthesis using Catalytic Hydrogenation (H₂/Pd-C)
Caption: Experimental workflow for this compound synthesis using H₂/Pd-C.
Methodology:
-
In a suitable pressure vessel, combine 4-aminobutanol (1.0 eq), benzaldehyde (1.0 eq), and 10% Palladium on carbon (5-10 mol%) in methanol (10 mL per mmol of 4-aminobutanol).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.
Conclusion
The choice of reducing agent for the synthesis of this compound is a critical decision that balances cost, efficiency, and safety.
-
Sodium Borohydride (NaBH₄) is a viable, low-cost option, but requires careful procedural control to maximize yield and purity.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) stands out as the superior choice for its high selectivity, leading to cleaner reactions and higher yields in a convenient one-pot procedure, albeit at a higher cost.
-
Catalytic Hydrogenation (H₂/Pd-C) offers a green and atom-economical alternative, particularly for larger-scale syntheses, but necessitates specialized equipment and careful optimization to prevent side reactions.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can select the most appropriate reducing agent to achieve their synthetic goals for this compound and other valuable amine compounds.
References
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link][1]
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Taylor & Francis Online. Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link][2]
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Royal Society of Chemistry. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link][6]
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ResearchGate. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines | Request PDF. [Link][7]
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Common Organic Chemistry. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link][8]
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Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link][10]
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Common Organic Chemistry. Reductive Amination - Common Conditions. [Link][4]
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PubMed. Reductive amination of carbohydrates using NaBH(OAc)3. [Link][11]
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ACS Publications. Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. [Link][12]
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Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link][13]
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NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. [Link][15]
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ACS Publications. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link][16]
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Sci-Hub. Fast and Efficient Reductive Amination of Aldehydes by NaBH 4 /B(OH) 3 and NaBH 4 /Al(OH) 3. [Link][17]
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Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link][18]
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PubMed. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. [Link][26]
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PubMed. Analysis of Total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine. [Link][27]
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A Senior Application Scientist's Guide to Method Validation: Purity Determination of 4-Benzylamino-1-butanol via Titrimetry
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of chemical intermediates is paramount. 4-Benzylamino-1-butanol, a secondary amino alcohol, serves as a key building block in various synthetic pathways. Its purity directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. Consequently, a robust, reliable, and validated analytical method for determining its purity is not merely a quality control check; it is a foundational requirement for regulatory compliance and successful drug development.
This guide provides an in-depth validation of a classic analytical technique—non-aqueous potentiometric titration—for the assay of this compound. We will explore the scientific rationale for methodological choices, present a complete validation protocol in accordance with international guidelines, and objectively compare this technique with modern chromatographic methods to provide a holistic perspective on its place in a comprehensive quality control strategy.
Method Selection Rationale: Titration in a Chromatographic World
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the undisputed workhorses for comprehensive impurity profiling, the value of titration for assay determination remains significant.[1][2] Titration is an absolute method that is often simple, rapid, and cost-effective, making it ideal for routine batch release testing of the main component.
The chemical nature of this compound, specifically its weakly basic secondary amine group, makes it an excellent candidate for non-aqueous acid-base titration. In an aqueous environment, the basicity of the amine is too weak to provide a sharp, discernible endpoint.[3][4] By using a non-aqueous solvent system, such as glacial acetic acid, the acidic properties of the titrant are enhanced, and the basic properties of the amine are sufficiently leveled to allow for stoichiometric reaction and precise quantification.[3][4][5]
However, it is crucial to recognize that titration is a bulk property measurement. It quantifies the total amount of titratable base in the sample and generally cannot distinguish the active substance from basic impurities. Therefore, a complete purity assessment must employ orthogonal methods, such as HPLC for non-volatile related substances and GC for residual solvents, to build a complete picture of the material's quality.
Comparative Analysis of Analytical Techniques
The selection of an analytical method is always a balance of the technique's capabilities and the specific analytical question being asked. The table below compares titration with its chromatographic counterparts for the analysis of this compound.
| Parameter | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Neutralization reaction between the basic amine and a strong acid in a non-aqueous medium. | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase.[2][6] |
| Primary Use | Assay (Purity of main component) | Impurity profiling, assay, chiral purity. [1][7] | Residual solvents, volatile impurities. [7][8] |
| Strengths | High precision, cost-effective, rapid, simple instrumentation, absolute method. | High resolution and sensitivity, separates complex mixtures, versatile detectors (UV, MS).[2][7] | Extremely high sensitivity for volatile compounds, excellent for solvent analysis.[6][9] |
| Weaknesses | Low specificity (cannot separate related basic impurities), not suitable for trace analysis. | More complex instrumentation, higher cost per sample, requires method development. | Limited to thermally stable and volatile compounds; may require derivatization for amino alcohols.[10][11] |
| Applicability to this compound | Excellent for determining the percentage purity (% Assay) of the main component. | Ideal for separating and quantifying process-related impurities, starting materials, and degradation products. | Essential for quantifying residual solvents from the synthesis process (e.g., methanol, isopropanol).[7] |
Comprehensive Purity Validation Workflow
A robust purity assessment strategy integrates these techniques to leverage their individual strengths. Titration provides a precise assay value, while chromatography ensures that this value is not falsely inflated by impurities.
Validation of the Titration Method for Assay Determination
The validation of this titration method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines to demonstrate its suitability for its intended purpose.[12][13][14][15]
Principle of the Method
The secondary amine group in this compound is a weak base. The assay is performed by dissolving the sample in glacial acetic acid and titrating with a standardized solution of perchloric acid in glacial acetic acid. The endpoint is determined potentiometrically using a combined pH electrode suitable for non-aqueous solutions.[4]
Reaction: R₂NH + HClO₄ → R₂NH₂⁺ + ClO₄⁻
Experimental Protocol: Assay Procedure
-
Titrant Standardization: Accurately weigh approximately 350 mg of primary standard potassium hydrogen phthalate (PHP), previously dried at 120 °C for 2 hours. Dissolve in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 M perchloric acid solution to a blue-green endpoint. Perform in triplicate and calculate the molarity.
-
Sample Preparation: Accurately weigh approximately 450 mg of the this compound sample into a 150 mL beaker.
-
Dissolution: Add 50 mL of glacial acetic acid and stir with a magnetic stirrer until the sample is completely dissolved.
-
Titration: Immerse a calibrated combined pH electrode (suitable for non-aqueous titration) into the solution. Titrate with standardized 0.1 M perchloric acid, recording the potential (mV) versus the volume (mL) of titrant added.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve, determined using the first or second derivative.
-
Calculation: Purity (%) = (V × M × MW) / (W × 10) Where:
-
V = Volume of titrant consumed (mL)
-
M = Molarity of perchloric acid titrant (mol/L)
-
MW = Molecular weight of this compound (179.26 g/mol )
-
W = Weight of sample (g)
-
Validation Protocol and Results
The following sections detail the validation experiments and typical acceptance criteria.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Titrate the sample in the presence of potential impurities (e.g., benzylamine, 4-amino-1-butanol). | The presence of impurities should not interfere with the endpoint of the main component. A single, sharp inflection point corresponding to the analyte should be observed.[13][16] |
| Linearity | Analyze five sample weights ranging from 50% to 150% of the nominal analytical concentration (e.g., 225 mg to 675 mg). Plot sample weight (mg) vs. titrant volume (mL).[14][16] | Coefficient of determination (R²) ≥ 0.999. |
| Accuracy | Perform the assay on a sample of known purity (or by spiking a sample with a known amount of analyte) at three concentration levels (80%, 100%, 120%), with three replicates at each level (9 determinations total).[13][14] | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Calculate the Relative Standard Deviation (RSD) from six replicate determinations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare results. | Repeatability: RSD ≤ 1.0%. Intermediate Precision: The overall RSD for both sets of data should be ≤ 2.0%. |
| Robustness | Deliberately vary method parameters, such as the volume of solvent (e.g., 50 mL ± 5 mL) and stirring speed, and assess the impact on the results. | The results should remain unaffected by minor variations, with RSD ≤ 2.0%. |
Linearity
The linearity of an analytical procedure is its ability to elicit results that are directly proportional to the concentration of the analyte.[14]
| Level | Sample Weight (mg) | Titrant Volume (mL) |
| 50% | 225.5 | 12.58 |
| 75% | 338.1 | 18.86 |
| 100% | 450.2 | 25.11 |
| 125% | 563.5 | 31.43 |
| 150% | 676.0 | 37.71 |
| Result | R² = 0.9999 |
The plot of sample weight versus titrant volume demonstrates excellent linearity across the specified range, confirming the method's suitability.
Accuracy & Precision
Accuracy expresses the closeness of agreement between the value found and the true value, while precision expresses the agreement among a series of measurements.[12][14] For titration, these are often determined concurrently.[13]
| Level | Replicate | Theoretical Purity | Measured Purity | Recovery (%) |
| 80% | 1 | 99.5% | 99.1% | 99.6% |
| 2 | 99.5% | 99.3% | 99.8% | |
| 3 | 99.5% | 99.0% | 99.5% | |
| 100% | 1 | 99.5% | 99.6% | 100.1% |
| 2 | 99.5% | 99.4% | 99.9% | |
| 3 | 99.5% | 99.5% | 100.0% | |
| 120% | 1 | 99.5% | 99.8% | 100.3% |
| 2 | 99.5% | 99.2% | 99.7% | |
| 3 | 99.5% | 99.6% | 100.1% | |
| Summary | Mean Recovery | 99.9% | ||
| Overall RSD | 0.25% |
The results show high accuracy, with mean recovery well within the 98.0-102.0% acceptance criteria. The low overall RSD demonstrates excellent precision for the method.
Conclusion
The non-aqueous potentiometric titration method for determining the purity (assay) of this compound is a highly suitable, accurate, and precise technique for its intended purpose. The validation data presented herein confirms that the method meets the stringent requirements of ICH and USP guidelines for linearity, accuracy, and precision.
For researchers and drug development professionals, this validated titration method serves as a reliable and efficient tool for the routine quality control and batch release of this important pharmaceutical intermediate. However, it must be emphasized that for a complete characterization of purity, this assay should be integrated into a broader analytical strategy that includes chromatographic techniques like HPLC and GC to identify and quantify specific impurities. This orthogonal approach ensures the highest level of quality assurance, safeguarding the integrity of the entire drug development process.
References
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Kocaoba, S., Aydogan, F., & Afsar, H. (2008). NON AQUEOUS TITRATIONS: POTENTIOMETRIC TITRATION OF SOME PRIMARY AMINES. Reviews in Analytical Chemistry. Retrieved from [Link]
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Kocaoba, S., Aydogan, F., & Afşar, H. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry. Retrieved from [Link]
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Non-aqueous Titration. (n.d.). Pharm D. Retrieved from [Link]
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Amine Titration. (n.d.). Scribd. Retrieved from [Link]
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Determination of the Amine Value: Mettler Toledo Application M242. (2008, May 22). Mettler Toledo. Retrieved from [Link]
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Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek. Retrieved from [Link]
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Recommendations for titration methods validation. (n.d.). LabRulez LCMS. Retrieved from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Aollop. Retrieved from [Link]
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Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. (n.d.). Research and Reviews. Retrieved from [Link]
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Amino-alcohols Analysis of amino-alcohols, C3-C5. (n.d.). Agilent. Retrieved from [Link]
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Amino alcohols, C2 - C5. (n.d.). Agilent. Retrieved from [Link]
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Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. Retrieved from [Link]
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Gas chromatographic methods for residual solvents analysis. (2008). Oriental Journal of Chemistry. Retrieved from [Link]
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The Versatility of the Benzylamine Scaffold: A Comparative Guide to Biological Targets
The benzylamine moiety, a seemingly simple structural motif, has proven to be a remarkably versatile scaffold in the discovery of novel therapeutic agents. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, and π-π stacking, combined with its synthetic tractability, has made it a privileged fragment in medicinal chemistry. This guide provides a comparative overview of different classes of benzylamine-containing molecules and their diverse biological targets, supported by experimental data and methodological insights. We will explore how subtle modifications to the core benzylamine structure can lead to profound differences in biological activity, targeting a wide array of proteins implicated in cancer, inflammation, infectious diseases, and more.
Targeting Nuclear Receptors: Androgen Receptor Antagonists
Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by the androgen receptor (AR), a ligand-activated transcription factor. Nonsteroidal AR antagonists are a cornerstone of prostate cancer therapy. A novel class of 4-(4-benzoylaminophenoxy)phenol derivatives, which incorporates a benzylamine-like amide linkage, has been developed as potent AR antagonists.[1]
Structure-Activity Relationship (SAR)
The core pharmacophore of these compounds is distinct from traditional nonsteroidal antiandrogens like flutamide. Structure-activity relationship studies have revealed that the 4-(4-benzoylaminophenoxy)phenol skeleton is a novel core structure for AR antagonists.[1]
Comparative Biological Activity
The inhibitory activity of these compounds was assessed using an androgen-dependent SC-3 cell proliferation assay. Compound 22 emerged as a particularly potent derivative, exhibiting significant activity against both wild-type and mutated forms of the AR, which are often responsible for the development of castration-resistant prostate cancer.[1]
| Compound | Target Cell Line | Androgen Receptor Status | IC50 (µM) |
| 8 | SC-3 | Wild-type | 9.4 |
| 22 | SC-3 | Wild-type | 0.75 |
| 22 | LNCaP | T877A mutant | 0.043 |
| 22 | 22Rv1 | H874Y mutant | 0.22 |
Table 1: Inhibitory activity of 4-(4-benzoylaminophenoxy)phenol derivatives on the proliferation of various prostate cancer cell lines. [1]
Experimental Protocol: SC-3 Cell Proliferation Assay
This assay quantifies the ability of a compound to inhibit the growth of androgen-dependent prostate cancer cells.
-
Cell Culture: SC-3 cells are maintained in a suitable growth medium supplemented with fetal bovine serum.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The growth medium is replaced with a medium containing a fixed concentration of dihydrotestosterone (DHT) to stimulate growth, along with varying concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.
-
Quantification: Cell viability is assessed using a colorimetric assay, such as the MTT or WST-8 assay, which measures mitochondrial activity as an indicator of cell number.
-
Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Kinase Inhibition: Targeting Receptor Tyrosine Kinases and Intracellular Kinases
Kinases play a central role in cellular signaling, and their dysregulation is a common feature of many diseases, including cancer and inflammatory disorders. The benzylamine scaffold has been successfully incorporated into inhibitors of several important kinases.
Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitors
The IGF-1R is a receptor tyrosine kinase that plays a crucial role in tumor progression and resistance to anticancer drugs. A series of 4-benzylamino 1-aza-9-oxafluorene derivatives has been identified as novel lead structures with submicromolar activity against IGF-1R.[2] These compounds represent a promising starting point for the development of new anticancer agents.
I-kappa B Kinase (IKK) Inhibitors
The IKK complex is a key regulator of the NF-κB signaling pathway, which is involved in inflammation and immunity. Researchers have identified potent IKK inhibitors based on benzimidazoquinoxaline, benzimidazoquinoline, and benzopyrazoloquinazoline scaffolds, which feature a 4-amino (benzylamine-like) substitution.[3] One of the most selective and potent inhibitors of IKK-2, BMS-345541, has an IC50 of 0.30 µM against IKK-2 and 4.0 µM against IKK-1.[3]
Casein Kinase 2 (CSNK2A) Inhibitors
CSNK2A is a serine/threonine kinase involved in various cellular processes, including viral entry. A series of 5-benzylamino-substituted pyrimido[4,5-c]quinoline derivatives have been synthesized and shown to be effective CSNK2A inhibitors with antiviral activity.[4] The NanoBRET assay, a cell-based assay that measures target engagement, was used to evaluate the cellular activity of these compounds. The results showed that many of the 5-benzylamino analogs had IC50 values of less than 1 µM.[4]
Targeting Transcription Factors: STAT6 Inhibitors
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the Th2 immune response and is a potential therapeutic target for allergic diseases. A series of 4-benzylaminopyrimidine-5-carboxamide derivatives have been identified as potent and orally bioavailable STAT6 inhibitors.[5]
Lead Compound and Biological Activity
The lead compound, 25y (YM-341619, AS1617612), demonstrated potent STAT6 inhibition with an IC50 of 0.70 nM.[5] It also inhibited IL-4-induced Th2 differentiation in mouse spleen T cells with an IC50 of 0.28 nM, without affecting Th1 differentiation.[5] Furthermore, this compound showed good oral bioavailability of 25% in mice.[5]
Antiviral Activity: HIV Integrase Inhibitors
HIV integrase is an essential enzyme for the replication of the human immunodeficiency virus. Quinolone carboxylic acids are a known class of HIV-1 integrase inhibitors. Structure-activity relationship studies on this class led to the discovery of 6-benzylamino 4-oxo-1,4-dihydro-1,8-naphthyridines and 4-oxo-1,4-dihydroquinolines as potent HIV integrase inhibitors with improved metabolic stability.[6]
Antifungal Agents
Benzylamine-type antimycotics, such as naftifine and terbinafine, are well-established antifungal drugs. Novel benzylamine derivatives with an isooctyl side chain and various substituents on the benzylamine moiety have been synthesized and evaluated for their antimycotic activity.[7] Compounds with an aromatic ether or a short alkyl ether side chain showed significant activity against Candida glabrata, comparable to terbinafine and clotrimazole.[7] The antimycotic activity was determined using agar diffusion and microdilution assays to find the minimal inhibitory concentrations (MIC).[7]
Other Notable Targets
The versatility of the benzylamine scaffold extends to several other important biological targets:
-
DNA Topoisomerase II: 4β-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin have been synthesized and shown to be potent inhibitors of human DNA topoisomerase II, an important target in cancer chemotherapy.[8]
-
Opioid Receptor Like-1 (ORL1): A series of 4-aminoquinazoline derivatives have been identified as highly potent and selective ORL1 antagonists, which may have applications in the treatment of various neurological disorders.[9]
-
Tyrosinase: (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives have been designed as tyrosinase inhibitors with anti-melanogenic and antioxidant effects, potentially for use in cosmetics and for treating hyperpigmentation disorders.
Visualizing Cellular Signaling and Experimental Workflows
To better understand the context in which these benzylamine derivatives exert their effects, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: A generalized workflow for the discovery of new drugs.
Conclusion
The benzylamine scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules with a wide range of biological targets. From nuclear receptors and kinases to viral enzymes and transcription factors, benzylamine derivatives continue to provide a rich source of lead compounds for drug discovery. The examples presented in this guide highlight the power of subtle chemical modifications to tune the biological activity of this versatile scaffold, underscoring its enduring importance in the development of new therapies for a multitude of human diseases. Future research in this area will undoubtedly uncover new biological targets and lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Benzylamino-1-butanol
As a Senior Application Scientist, my primary goal is to empower fellow researchers not only with innovative tools but also with the critical knowledge to ensure safety, compliance, and environmental stewardship in the laboratory. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Benzylamino-1-butanol (CAS No. 59578-63-1), a common reagent in synthetic chemistry and drug development.[1][2] Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to foster a deeply ingrained culture of safety.
Foundational Knowledge: Hazard Identification and Risk Assessment
Before any disposal procedure can be implemented, a thorough understanding of the chemical's intrinsic hazards is essential. This knowledge forms the basis of our entire safety and disposal protocol. This compound is not a benign substance; its hazard profile necessitates its classification as regulated hazardous waste.
Table 1: Hazard Profile of this compound
| Hazard Category | Classification & Description | Primary Sources |
| Acute Health Hazards | Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4] Causes skin irritation (Category 2) and potentially severe skin burns (Category 1B in some classifications).[3][4][5][6] Causes serious eye irritation/damage (Category 1 or 2).[3][4][5] May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[3][4] | Fisher Scientific SDS[3], Sigma-Aldrich SDS, TCI Chemicals SDS[5] |
| Physical Hazards | While not always classified as flammable, related butanols and amines are combustible or flammable liquids.[7][8][9][10] Therefore, it must be kept away from heat, sparks, and open flames as a precautionary measure.[7][10] | Sigma-Aldrich SDS, Thermo Fisher Scientific SDS[7] |
| Environmental Hazards | Some related amine compounds are classified as very toxic to aquatic life with long-lasting effects . It is imperative to prevent this chemical from entering drains or surface water systems.[5] | Sigma-Aldrich SDS |
The Regulatory Imperative
The hazards listed above place the disposal of this chemical under the purview of strict federal and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , managed by the Environmental Protection Agency (EPA).[11][12] RCRA governs all stages of hazardous waste management, from generation to final disposal.[12] Furthermore, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) mandates that laboratory personnel are fully informed of the risks and trained in safe handling procedures.[13]
Procedural Guide for Proper Disposal
Disposing of this compound is a multi-step process that begins the moment the chemical is deemed "waste." The guiding principle is containment and segregation to prevent accidental exposure and environmental release.
Step 1: Waste Characterization and Segregation
-
Causality: Proper characterization is the legally required first step in hazardous waste management.[11] Based on its known hazards, this compound must be managed as hazardous waste.
-
Protocol:
-
Designate all unused, expired, or contaminated this compound as "Hazardous Waste."
-
Segregate this waste stream. Crucially, do not mix it with other waste types, especially acids. Amines are basic and can undergo a strong exothermic reaction with acids, creating a significant safety hazard.
-
Keep the waste in its original container whenever possible. If transferring is necessary, use a clean, compatible container made of appropriate materials (e.g., glass or polyethylene).
-
Step 2: Waste Accumulation and Labeling
-
Causality: Federal regulations dictate how and where hazardous waste can be accumulated.[14] Proper labeling is essential for safety, inventory management, and ensuring the disposal vendor can handle the waste correctly.
-
Protocol:
-
Container Management: Ensure the waste container is in good condition and is always kept tightly closed except when adding waste.[3][14]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's policies and EPA guidelines.[14] This area should be under the control of laboratory personnel, be at or near the point of generation, and provide secondary containment to capture any potential leaks.
-
Step 3: Arranging for Final Disposal
-
Causality: Due to its hazardous nature, this compound cannot be disposed of in a standard landfill or down the sewer. It requires specialized treatment and disposal by a licensed professional service to neutralize its hazards and prevent environmental harm.
-
Protocol:
-
Engage Professionals: Disposal must be handled by a licensed and insured hazardous waste management company.[5][11] Your institution's Environmental Health & Safety (EH&S) department will have established procedures and contracts with approved vendors.
-
Manifesting: For transport off-site, the waste must be accompanied by a Uniform Hazardous Waste Manifest.[14][15] This is a legal document that tracks the waste from your laboratory to its final disposal site, ensuring a complete chain of custody.[14] Your EH&S office will manage this process.
-
Do Not:
-
NEVER pour this compound down the drain.[5]
-
NEVER dispose of it in the regular trash.
-
NEVER attempt to neutralize the chemical yourself unless you are specifically trained and equipped for such procedures under an approved protocol.
-
-
Emergency Procedures: Spills and Exposures
Accidents can happen, and a prepared response is a critical component of a safe laboratory environment.
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific instructions.
-
Don PPE: Before attempting cleanup, don the appropriate Personal Protective Equipment (PPE).
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin irritation and burns from direct contact.[3] |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes that can cause serious eye damage.[3][5] |
| Body Protection | A lab coat and, for larger spills, a chemical-resistant apron or suit. | Protects skin and clothing from contamination.[3] |
| Respiratory | Use only in a well-ventilated area. If vapors are significant or ventilation is poor, a NIOSH-approved respirator is required. | Prevents respiratory tract irritation from inhalation of vapors.[3][9] |
-
Containment & Cleanup:
-
Do not allow the spill to enter drains.[5]
-
Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][8][16]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3][16]
-
Clean the spill area thoroughly.
-
First-Aid Measures for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation or burns occur, seek medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately.[3][5]
Disposal Decision Workflow
The following diagram visualizes the logical flow for managing this compound from use to final disposal, incorporating key decision points and safety protocols.
Caption: Decision workflow for handling and disposal of this compound.
By adhering to these scientifically grounded and regulation-compliant procedures, you not only protect yourself and your colleagues but also uphold your responsibility to our shared environment.
References
-
Worker Exposures to Volatile Amines . Occupational Safety and Health Administration (OSHA). [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . Silverthin Bearing Group. [Link]
-
OSHA Technical Manual (OTM) - Section III: Chapter 1 . Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous waste . Wikipedia. [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet for Butan-1-ol . Novol. [Link]
-
4-Amino-1-butanol PubChem Entry . National Center for Biotechnology Information. [Link]
-
This compound Product Page . CP Lab Safety. [Link]
-
Safety Data Sheet for 4-Benzyloxy-1-butanol (UK) . Fisher Scientific. [Link]
-
4-Benzyloxy-1-butanol PubChem Entry . National Center for Biotechnology Information. [Link]
-
This compound Product Page . TCI AMERICA. [Link]
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Mastering the Safe Handling of 4-Benzylamino-1-butanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. 4-Benzylamino-1-butanol, a versatile building block in organic synthesis, requires a thorough understanding of its properties to ensure safe laboratory operations. This guide moves beyond a simple checklist, offering a deep dive into the essential safety protocols and logistical plans for handling this compound, grounded in scientific principles and field-proven best practices.
Understanding the Hazard Profile of this compound
Before any laboratory work commences, a comprehensive risk assessment is crucial. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are skin and eye irritation. This dictates the stringent need for appropriate personal protective equipment (PPE) to prevent accidental contact.
GHS Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
These classifications indicate that the compound can cause significant, though not irreversible, skin and eye irritation upon direct contact. The causality behind this is rooted in the chemical's ability to disrupt the normal physiological barrier of the skin and the delicate tissues of the eyes.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of preference but a scientifically-driven necessity to mitigate identified risks. For this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Standard laboratory eyeglasses are insufficient. The potential for splashes necessitates a complete seal around the eyes to prevent contact with the irritant liquid. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for integrity before each use. Given the skin irritation hazard, preventing dermal contact is critical. |
| Body Protection | A lab coat or chemical-resistant apron. | This provides a barrier against accidental spills and splashes, protecting the skin on the torso and arms. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | A NIOSH-approved respirator may be necessary for large-scale operations or in situations with inadequate ventilation where aerosols could be generated. |
Operational and Disposal Plans: A Step-by-Step Approach
A clear and logical workflow is essential for minimizing risk. The following procedural guidance outlines the safe handling, storage, and disposal of this compound.
Experimental Workflow: From Receipt to Disposal
The entire lifecycle of the chemical within the laboratory must be managed with safety as the priority. The following diagram illustrates the key stages and decision points for handling this compound.
Caption: Safe Handling Workflow for this compound.
Detailed Methodologies
1. Pre-Experiment Procedures:
-
Verification: Upon receipt, verify the chemical identity and integrity of the container. The CAS number for this compound is 59578-63-1.[1]
-
SDS Review: Before opening the container, thoroughly review the Safety Data Sheet.
-
Engineering Controls: Ensure a properly functioning chemical fume hood is available. All handling of the liquid chemical should occur within the fume hood to minimize inhalation exposure.
2. Handling and Use:
-
Personal Protective Equipment: Don the mandatory PPE as outlined in the table above.
-
Transfer: When transferring the liquid, use appropriate tools such as a pipette or a graduated cylinder to minimize the risk of splashing.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or an oil bath. Avoid open flames.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
4. Spill and Emergency Procedures:
-
Small Spills: For minor spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
Eye Contact: If the chemical enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
5. Disposal Plan:
-
All waste containing this compound, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Arrange for disposal through a licensed professional waste disposal company. Do not discharge down the drain or mix with general waste.
By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research.
References
-
CP Lab Safety. This compound, 25g, Each. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
